Fmoc-1-amino-1-cyclooctanecarboxylic acid
Description
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Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooctane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-22(27)24(14-8-2-1-3-9-15-24)25-23(28)29-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21H,1-3,8-9,14-16H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPBLCNRXHNKHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363745 | |
| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222166-38-3 | |
| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of Fmoc-1-amino-1-cyclooctanecarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of Fmoc-1-amino-1-cyclooctanecarboxylic Acid
Executive Summary
This compound (Fmoc-Aco-OH) is a non-canonical, protected amino acid increasingly utilized in peptide chemistry and drug development. Its defining feature—a cyclooctane ring integrated into the amino acid backbone—imparts significant conformational constraints, offering a powerful tool for designing peptides with enhanced stability, receptor selectivity, and therapeutic potential.[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core physicochemical properties, analytical characterization protocols, and strategic applications of this unique building block. By synthesizing technical data with field-proven insights, this document provides the foundational knowledge required to effectively integrate Fmoc-Aco-OH into advanced peptide synthesis workflows.
Introduction: The Strategic Value of Constrained Amino Acids
The field of peptide therapeutics is driven by the need to create molecules with improved pharmacological profiles, including enhanced stability against enzymatic degradation and higher binding affinity for biological targets. The introduction of sterically constrained, non-proteinogenic amino acids is a key strategy to achieve these goals.
The Central Role of the Fmoc Protecting Group
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically constructing peptides.[3] The process relies on the sequential addition of amino acids to a growing chain anchored to a solid support.[3] To ensure selective bond formation, the α-amino group of the incoming amino acid must be temporarily blocked by a protecting group.[3]
The 9-fluorenylmethyloxycarbonyl (Fmoc) group, introduced by Carpino and Han, is the cornerstone of modern SPPS.[4][5] Its primary advantage lies in its base-lability; it is stable under the acidic conditions used for final peptide cleavage from the resin but is readily removed by a mild base, typically a solution of piperidine in an organic solvent.[5] This orthogonality allows for the use of acid-labile protecting groups on amino acid side chains, making the entire process milder and more versatile compared to older Boc/Benzyl strategies.[3][4]
This compound: A Unique Conformational Tool
This compound, hereafter referred to as Fmoc-Aco-OH, is a synthetic amino acid derivative where the α-carbon is part of a cyclooctane ring. This cyclic structure provides enhanced conformational flexibility compared to smaller cyclic systems, which can be highly beneficial in designing peptides with specific biological activities.[1] Its incorporation into a peptide sequence can induce specific turns or secondary structures, leading to more stable and effective drug candidates.[1][2] This makes it a valuable asset for creating cyclic peptides, which often exhibit improved potency and selectivity in pharmaceutical research.[1][2][6]
Core Physicochemical Properties
A thorough understanding of the fundamental properties of Fmoc-Aco-OH is critical for its effective handling, storage, and application in synthesis.
Chemical Structure and Identity
The structure combines the planar fluorenylmethoxycarbonyl (Fmoc) group with the non-planar, conformationally complex 1-amino-1-cyclooctanecarboxylic acid moiety.
Caption: Chemical structure of this compound.
Table 1: Chemical Identity of Fmoc-Aco-OH
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooctane-1-carboxylic acid | [2] |
| CAS Number | 222166-38-3 | [2] |
| Molecular Formula | C₂₄H₂₇NO₄ | Derived |
| Molecular Weight | 393.48 g/mol | Derived |
| InChI Key | ZOPBLCNRXHNKHT-UHFFFAOYSA-N | [2] |
| SMILES | C1CCCC(CCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |[2] |
Solubility Profile
The solubility of Fmoc-protected amino acids is a critical parameter for achieving efficient coupling during SPPS. Inadequate solubility can lead to slow reaction kinetics and the formation of deletion sequences.[7] Generally, Fmoc-amino acids are soluble in polar aprotic solvents used in peptide synthesis.[8]
Rationale for Solvent Choice:
-
N,N-Dimethylformamide (DMF) & N-methyl-2-pyrrolidone (NMP): These are the most common solvents in Fmoc-SPPS due to their excellent solvating properties for both the growing peptide chain and the incoming Fmoc-amino acid, as well as their ability to swell the polystyrene-based resins.[8]
-
Dichloromethane (DCM): Often used for washing steps and for loading the first amino acid onto certain types of resins (e.g., 2-chlorotrityl chloride resin).[8][9]
-
Acetonitrile (ACN): Primarily used as a component of the mobile phase in reverse-phase HPLC for purification and analysis.[10]
Table 2: Qualitative Solubility of Fmoc-Aco-OH
| Solvent | Expected Solubility | Rationale / Use Case |
|---|---|---|
| DMF, NMP | Soluble | Primary solvent for coupling reactions in SPPS.[8] |
| DCM | Sparingly Soluble | Used in specific SPPS steps like initial resin loading.[8] |
| Methanol | Soluble | Often used for crystallization or analytical sample preparation.[11] |
| Water | Insoluble | The hydrophobic Fmoc group and cyclooctane ring limit aqueous solubility. |
| Diethyl Ether | Insoluble | Commonly used as an anti-solvent to precipitate peptides after cleavage.[12] |
Note: Quantitative solubility data should be determined empirically for specific applications and concentrations. A protocol for this determination is provided in Section 4.4.
Melting Point
The melting point is a key indicator of purity for a solid compound. While the specific melting point for Fmoc-Aco-OH is not widely published, it is expected to be a crystalline white powder with a sharp melting point, typical for high-purity Fmoc-amino acids. For context, related compounds like Fmoc-Gly-OH and Fmoc-Asp-OH have melting points in the range of 174-199°C.[13][14]
Synthesis and Purification Overview
The synthesis of Fmoc-amino acids generally involves the reaction of the free amino acid with an Fmoc-donating reagent under basic conditions.[10]
Caption: Generalized workflow for the synthesis of Fmoc-Aco-OH.
Causality in Purification Choices
-
Extraction: After the reaction, the mixture is acidified. This protonates the carboxylic acid group of the product, making it less water-soluble and more soluble in an organic solvent like ethyl acetate. This step is crucial for separating the desired product from inorganic salts and water-soluble byproducts.
-
Recrystallization/Chromatography: The choice between recrystallization and column chromatography depends on the impurity profile.[10]
-
Recrystallization is often sufficient if the impurities have significantly different solubilities from the product. Toluene is a common solvent for this process with Fmoc-amino acids.[15]
-
Silica Gel Chromatography is employed for more complex impurity profiles, separating compounds based on polarity. A gradient of ethyl acetate in hexane is a typical mobile phase.
-
Analytical Characterization Protocols
Ensuring the identity, purity, and structural integrity of Fmoc-Aco-OH is paramount before its use in peptide synthesis. High-quality starting materials lead to higher yields and easier purification of the final peptide.[3][16]
Protocol: Purity Assessment by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of Fmoc-amino acids.[10] The hydrophobic Fmoc group interacts strongly with the nonpolar stationary phase.
Expertise Behind the Method: The use of a C18 column is standard because its long alkyl chains provide strong hydrophobic retention for the bulky Fmoc group. The gradient elution, starting with a high concentration of polar solvent (water with TFA) and gradually increasing the nonpolar organic solvent (acetonitrile), is essential. This ensures that polar impurities elute first, followed by the product, and finally any more hydrophobic impurities. The trifluoroacetic acid (TFA) acts as an ion-pairing agent, sharpening the peaks by neutralizing charges on the molecule and silica support.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of Fmoc-Aco-OH in 50:50 Acetonitrile:Water.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% Solvent B over 20-30 minutes is typical.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor UV absorbance at 263 nm or 301 nm, characteristic wavelengths for the Fmoc group.[10][17]
-
Analysis: Purity is calculated by integrating the peak area of the product and expressing it as a percentage of the total peak area. High-quality lots should exhibit >99% purity.[16]
Protocol: Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound, thereby verifying its identity.[10] Electrospray Ionization (ESI) is the most common technique for this analysis.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a solvent suitable for ESI, such as acetonitrile or methanol.
-
Instrumentation: Infuse the sample into an ESI-MS system.
-
Ionization Mode: Run in both positive and negative ion modes.
-
Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 394.48 and potentially the sodium adduct [M+Na]⁺ at m/z 416.46.
-
Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 392.48.
-
-
Analysis: The observed mass-to-charge ratios should match the calculated values within the instrument's mass accuracy tolerance (typically <5 ppm for high-resolution instruments).
Protocol: Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure, confirming the connectivity of atoms and the absence of structural impurities.[18][19]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of Fmoc-Aco-OH in ~0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR Analysis:
-
Expected Signals: The spectrum will show distinct regions.
-
Aromatic Region (7.2-7.9 ppm): A complex series of multiplets corresponding to the 8 protons of the fluorenyl group.
-
Fmoc Aliphatic Protons (4.2-4.5 ppm): Signals for the -CH- and -CH₂- groups of the Fmoc moiety.
-
Cyclooctane Protons (1.2-2.5 ppm): A broad, complex set of multiplets from the 14 protons on the cyclooctane ring.
-
Carboxylic Acid Proton: A broad singlet, often above 10 ppm (can exchange with water and may not be visible).
-
-
-
¹³C NMR Analysis:
-
Expected Signals: Will confirm the number of unique carbon environments, including the carbonyl carbons (~176 ppm for COOH, ~156 ppm for urethane), aromatic carbons (120-145 ppm), and aliphatic carbons of the Fmoc and cyclooctane groups.
-
-
Analysis: The chemical shifts, integrations, and coupling patterns should be consistent with the proposed structure.
Protocol: Empirical Determination of Solubility
Causality of the Method: This gravimetric method is a straightforward and reliable way to determine solubility. By creating a saturated solution, allowing it to equilibrate, and then removing a known volume of the supernatant, one can determine the mass of dissolved solute by evaporating the solvent. This provides a quantitative value (e.g., in mg/mL or M) that is essential for preparing stock solutions for automated peptide synthesizers.
Step-by-Step Protocol:
-
Setup: Add an excess amount of Fmoc-Aco-OH (e.g., 200 mg) to a known volume of the target solvent (e.g., 1.0 mL of DMF) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for several hours (e.g., 4-6 hours) to ensure the solution is saturated.
-
Separation: Centrifuge the vial to pellet the undissolved solid.
-
Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) using a calibrated pipette.
-
Evaporation: Transfer the supernatant to a pre-weighed vial. Remove the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Calculation: Weigh the vial containing the dried solute. The difference in weight gives the mass of dissolved Fmoc-Aco-OH. Calculate the solubility:
-
Solubility (mg/mL) = (Mass of dried solute) / (Volume of supernatant taken)
-
Application in Peptide Synthesis: A Senior Scientist's Perspective
The true value of Fmoc-Aco-OH is realized in its application. Its unique structure is not merely a novelty but a strategic tool for influencing peptide conformation and function.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Strategic Incorporation into Peptides
When deciding to incorporate Fmoc-Aco-OH, a researcher is making a deliberate choice to introduce a conformational constraint. The cyclooctane ring restricts the phi (φ) and psi (ψ) dihedral angles around the α-carbon, forcing the peptide backbone into a more defined local structure. This can be used to:
-
Stabilize β-turns: The constrained geometry is ideal for nucleating and stabilizing reverse turns in a peptide sequence.
-
Enhance Proteolytic Stability: By altering the backbone conformation, the peptide can become a poor substrate for proteases, increasing its in-vivo half-life.
-
Improve Receptor Binding: A more rigid conformation reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity.[1]
Field Insight: While smaller rings like cyclopropane or cyclobutane introduce very rigid constraints, the larger cyclooctane ring offers a unique balance of restriction and flexibility. It can sample a wider range of conformations than smaller rings but is still significantly more constrained than an acyclic residue like Leucine or Alanine. This "tunable" rigidity is a key advantage in peptide design.
Conclusion
This compound is a sophisticated chemical tool that extends beyond the repertoire of standard proteinogenic amino acids. Its well-defined physicochemical properties—governed by the interplay of the hydrophobic Fmoc group and the unique cyclooctane moiety—make it compatible with established Fmoc-SPPS workflows. The true power of this building block lies in its ability to enforce specific conformational biases within a peptide, providing a rational design element for creating next-generation therapeutics with enhanced stability, selectivity, and efficacy. Mastery of its properties and analytical characterization is the first step toward unlocking its full potential in the laboratory and beyond.
References
- Chem-Impex. (n.d.). This compound.
- Einarsson, S., Folestad, S., Josefsson, B., & Lagerkvist, S. (1986). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. PubMed.
- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
- ResearchGate. (2025). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization.
- Panero, A., et al. (n.d.). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. Journal of Agricultural and Food Chemistry.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Thistle Scientific. (n.d.). Fmoc-Asp-OH >99%.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
- The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications.
- Synbio Technologies. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Valero, M. L., et al. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. International Journal of Peptide and Protein Research.
- BenchChem. (n.d.). A Technical Guide to Fmoc-Phe(4-Br)-OH: Synthesis, Properties, and Application.
- ChemBK. (2024). Fmoc-OH.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
- Acosta, G. A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.
- Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society.
- BenchChem. (n.d.). A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents.
- J&K Scientific. (n.d.). This compound | 222166-38-3.
- ChemicalBook. (n.d.). Fmoc-Gly-OH | 29022-11-5.
- Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids.
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- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
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An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-1-amino-1-cyclooctanecarboxylic Acid
Introduction: The Significance of Sterically Hindered Amino Acids in Peptide Science
In the landscape of modern drug discovery and peptide chemistry, non-canonical amino acids are indispensable tools for crafting novel therapeutics with enhanced potency, stability, and unique conformational properties. Among these, α,α-disubstituted cyclic amino acids, such as 1-amino-1-cyclooctanecarboxylic acid, have garnered significant attention. The incorporation of this bulky, conformationally constrained residue into a peptide backbone can induce specific secondary structures, such as turns and helices, and can protect against enzymatic degradation, thereby extending the in-vivo half-life of peptide-based drugs.[1][2]
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its mild, base-labile deprotection conditions which are orthogonal to the acid-labile side-chain protecting groups.[3] This guide provides a comprehensive, field-proven methodology for the synthesis of the precursor, 1-amino-1-cyclooctanecarboxylic acid, its subsequent Fmoc protection, and detailed procedures for purification and characterization. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and reproducible method for accessing this valuable building block.
Part 1: Synthesis of the Precursor Amino Acid: 1-amino-1-cyclooctanecarboxylic acid
The synthesis of α,α-disubstituted amino acids can be approached through several classical methods. For cyclic ketones, the Bucherer-Bergs and Strecker syntheses are the most prominent and reliable.[4][5] This guide will focus on the Bucherer-Bergs reaction, a robust one-pot synthesis that proceeds through a hydantoin intermediate, which is subsequently hydrolyzed to the desired amino acid.[6]
The Bucherer-Bergs Synthesis: A Trusted Pathway
The Bucherer-Bergs reaction is a multicomponent reaction involving a ketone (in this case, cyclooctanone), a cyanide source (such as potassium or sodium cyanide), and ammonium carbonate.[6] The reaction first forms a cyanohydrin, which then reacts with ammonia and carbon dioxide (from the decomposition of ammonium carbonate) to form a spiro-hydantoin. This intermediate is then hydrolyzed under basic conditions to yield the target amino acid.[5]
Experimental Protocol: Bucherer-Bergs Synthesis of 1-amino-1-cyclooctanecarboxylic acid
Materials and Reagents:
-
Cyclooctanone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Diatomaceous earth (Celite®)
Step-by-Step Procedure:
-
Hydantoin Formation:
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
To the flask, add cyclooctanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).[6]
-
Add a 1:1 mixture of ethanol and water as the solvent. The volume should be sufficient to form a stirrable slurry.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Isolation of the Hydantoin Intermediate:
-
Acidify the reaction mixture with concentrated HCl to a pH of approximately 6-7. This will cause the precipitation of the crude spiro-hydantoin.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, washing with cold water to remove inorganic salts.
-
The crude hydantoin can be used directly in the next step or purified by recrystallization from ethanol/water.
-
-
Hydrolysis to the Amino Acid:
-
Suspend the crude hydantoin in a 2M aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux and maintain for 12-24 hours, or until the hydrolysis is complete (monitored by TLC or the disappearance of the starting material).
-
Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove any insoluble material.
-
Carefully acidify the filtrate with concentrated HCl to the isoelectric point of the amino acid (typically pH 5-6). The amino acid will precipitate out of solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid 1-amino-1-cyclooctanecarboxylic acid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to a constant weight.
-
Caption: Workflow for the Bucherer-Bergs Synthesis.
Part 2: Fmoc Protection of 1-amino-1-cyclooctanecarboxylic acid
The protection of the amino group is a critical step to prepare the amino acid for use in SPPS. N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is the reagent of choice for this transformation due to its high reactivity, stability, and the ease of removal of the N-hydroxysuccinimide byproduct.[3][7]
Experimental Protocol: Fmoc Protection
Materials and Reagents:
-
1-amino-1-cyclooctanecarboxylic acid
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
1,4-Dioxane
-
10% Aqueous sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
Hexane
-
1M Hydrochloric acid (HCl)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup:
-
Dissolve 1-amino-1-cyclooctanecarboxylic acid (1.0 eq) in a 10% aqueous solution of sodium carbonate.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.
-
Cool the amino acid solution in an ice bath to 0-5 °C.
-
-
Fmoc-Protection Reaction:
-
Slowly add the Fmoc-OSu solution to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC.
-
-
Work-up and Extraction:
-
Dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of the Fmoc-protected amino acid will form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Caption: Workflow for Fmoc Protection.
Part 3: Purification of this compound
Purification of the final product is paramount to ensure high-quality starting material for peptide synthesis. Recrystallization is the most effective method for purifying Fmoc-amino acids on a laboratory scale.
Experimental Protocol: Recrystallization
Rationale for Solvent Selection: A suitable solvent system for recrystallization should fully dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while leaving impurities dissolved in the mother liquor. For Fmoc-amino acids, which have both polar (carboxylic acid) and non-polar (Fmoc group) character, a mixture of a polar solvent and a non-polar anti-solvent is often effective. While specific data for this exact molecule is scarce, a common and effective solvent system for similar compounds is ethyl acetate and hexane.[8]
Step-by-Step Procedure:
-
Dissolution:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to fully dissolve the solid. Gentle heating on a hot plate may be required.
-
-
Crystallization:
-
Slowly add hexane to the hot solution until a slight turbidity persists.
-
If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, place the flask in a refrigerator or ice bath for several hours to complete the crystallization process.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified this compound in a vacuum oven to a constant weight.
-
Part 4: Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The primary methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Data Presentation
| Parameter | Specification |
| Appearance | White to off-white solid |
| Molecular Formula | C₂₄H₂₇NO₄ |
| Molecular Weight | 393.48 g/mol |
| Purity (HPLC) | ≥98% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Chemical Shifts:
| Proton (¹H) or Carbon (¹³C) | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H NMR (in CDCl₃) | ||
| Aromatic protons (Fmoc) | 7.2 - 7.8 | m |
| CH and CH₂ (Fmoc) | 4.2 - 4.5 | m |
| Cyclooctane protons | 1.4 - 2.2 | m |
| NH | ~5.0 | br s |
| COOH | >10.0 | br s |
| ¹³C NMR (in CDCl₃) | ||
| COOH | >175 | s |
| C=O (Fmoc) | ~156 | s |
| Aromatic carbons (Fmoc) | 120 - 145 | m |
| Cα (cyclooctane) | ~60 | s |
| CH and CH₂ (Fmoc) | ~47, ~67 | s |
| Cyclooctane carbons | 25 - 40 | m |
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the gold standard for assessing the purity of Fmoc-amino acids. A standard method can be adapted for this compound.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Column Temperature | 25 °C |
Conclusion
This guide provides a detailed and practical framework for the synthesis, purification, and characterization of this compound. By following these protocols, researchers can reliably produce high-purity material suitable for advanced peptide synthesis and drug discovery applications. The principles and techniques described herein are grounded in established organic chemistry and are designed to be both robust and scalable.
References
- Bucherer, H. T.; Bergs, H.
-
Master Organic Chemistry. Strecker Synthesis. Available at: [Link].
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Wikipedia. Bucherer–Bergs reaction. Available at: [Link].
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Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Available at: [Link].
-
Strecker Amino Acid Synthesis - ResearchGate. Available at: [Link].
-
Enantiomeric enrichment of α-amino acid derivatives: Recrystallization of N-Fmoc α-amino acid tert-butyl esters - ResearchGate. Available at: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu. Available at: [Link].
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - MDPI. Available at: [Link].
-
Determine Amino Acid Contents with OPA-FMOC Pre-column Derivatization RP-HPLC - Food Science. Available at: [Link].
-
MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available at: [Link].
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link].
- Google Patents. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
- Google Patents. WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
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Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Available at: [Link].
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ResearchGate. How to do the Fmoc amino acid recrystallization?. Available at: [Link].
-
Organic Chemistry Portal. Bucherer-Bergs Reaction. Available at: [Link].
-
Amerigo Scientific. This compound. Available at: [Link].
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH. Available at: [Link].
-
ResearchGate. Figures of 1 H and 13 C NMR spectra.... Available at: [Link].
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- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Characterization of Fmoc-1-amino-1-cyclooctanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Fmoc-1-amino-1-cyclooctanecarboxylic Acid
This compound is a crucial building block in modern peptide synthesis and drug discovery.[1][2] Its unique structure, featuring a conformationally flexible cyclooctane ring, offers the potential to create novel peptide architectures with enhanced biological activity and stability.[1] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into solid-phase peptide synthesis (SPPS) workflows.[2][3][4]
A thorough understanding of the spectroscopic properties of this compound is paramount for ensuring its purity, confirming its identity, and ultimately guaranteeing the successful synthesis of target peptides. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous structures.
Molecular Structure and Key Spectroscopic Features
A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale
The ¹H NMR spectrum will be characterized by signals from the Fmoc group, the cyclooctane ring, and the amine proton.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale and Expert Insights |
| Aromatic (Fmoc) | 7.20 - 7.80 | Multiplets | The eight aromatic protons of the fluorenyl group will resonate in this downfield region due to the deshielding effect of the aromatic ring currents. The exact splitting pattern will be complex due to coupling between adjacent protons. |
| CH (Fmoc) | ~4.20 | Triplet | The single proton on the C9 of the fluorenyl group is adjacent to a CH₂ group, leading to a triplet. Its downfield shift is due to its proximity to the electron-withdrawing carbamate linkage. |
| CH₂ (Fmoc) | ~4.40 | Doublet | These two protons are adjacent to the CH group and will appear as a doublet. |
| NH (Amide) | ~5.5 - 6.5 | Broad Singlet | The chemical shift of the amide proton is highly dependent on solvent and concentration due to hydrogen bonding. It will likely appear as a broad singlet. |
| Cyclooctane (CH₂) | 1.40 - 2.20 | Multiplets | The fourteen protons of the cyclooctane ring will resonate in this region. Due to the conformational flexibility of the eight-membered ring, these protons will be in different chemical environments, leading to a complex series of overlapping multiplets. Protons alpha to the carboxyl and amino groups will be the most downfield. |
¹³C NMR Spectroscopy: Predicted Chemical Shifts and Rationale
The ¹³C NMR spectrum provides a carbon "fingerprint" of the molecule.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale and Expert Insights |
| C=O (Carboxyl) | 175 - 180 | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[3] |
| C=O (Fmoc Carbamate) | 155 - 157 | The carbonyl carbon of the Fmoc protecting group is also deshielded but resonates slightly upfield compared to the carboxylic acid carbonyl. |
| Aromatic (Fmoc) | 120 - 145 | The aromatic carbons of the fluorenyl group will give rise to several signals in this region. The quaternary carbons will typically be weaker in intensity. |
| Cα (Quaternary) | 60 - 65 | The alpha-carbon, being attached to both a nitrogen and a carboxyl group, will be deshielded and appear in this range. |
| CH (Fmoc) | ~47 | This is the characteristic chemical shift for the C9 carbon of the Fmoc group. |
| CH₂ (Fmoc) | ~67 | The methylene carbon of the Fmoc group is deshielded by the adjacent oxygen atom. |
| Cyclooctane (CH₂) | 25 - 40 | The methylene carbons of the cyclooctane ring will resonate in this aliphatic region. The non-equivalence of these carbons due to the ring's conformation may lead to multiple distinct signals. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.[5]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.[5]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for amino acids due to its higher polarity.[5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Figure 2: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid, amide, and aromatic functionalities.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Expert Insights |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong | This very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer and will likely overlap with the C-H stretching region.[6] |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium | These absorptions appear at slightly higher wavenumbers than aliphatic C-H stretches. |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium-Strong | These signals arise from the CH₂ groups of the cyclooctane ring and the CH/CH₂ of the Fmoc group. |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong | This intense absorption is a hallmark of the carbonyl group in a carboxylic acid dimer.[6] |
| C=O (Amide/Carbamate) | Stretching | 1680 - 1700 | Strong | The carbonyl of the Fmoc protecting group will also show a strong absorption, often slightly lower in wavenumber than the carboxylic acid carbonyl. |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Weak | A series of absorptions in this region are characteristic of the aromatic rings of the fluorenyl group. |
| N-H (Amide) | Bending | 1510 - 1550 | Medium | The N-H bending vibration of the amide linkage provides another characteristic peak. |
| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Strong | This strong absorption is due to the stretching of the C-O single bond in the carboxylic acid.[6] |
Experimental Protocol for FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid sample.
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the powdered this compound onto the crystal.[7]
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[7]
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A resolution of 4 cm⁻¹ is generally sufficient.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
An ATR correction may be applied to the data.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.[8]
Expected Mass-to-Charge Ratios (m/z)
| Ion | Formula | Predicted m/z (Monoisotopic) | Expert Insights |
| [M+H]⁺ | C₂₄H₂₈NO₄⁺ | 394.2013 | The protonated molecule is expected to be the base peak in the positive ion mode ESI-MS spectrum. |
| [M+Na]⁺ | C₂₄H₂₇NNaO₄⁺ | 416.1832 | Adducts with sodium are commonly observed in ESI-MS. |
| [M-H]⁻ | C₂₄H₂₆NO₄⁻ | 392.1867 | In the negative ion mode, the deprotonated molecule will be a prominent peak. |
Predicted Fragmentation Pattern (ESI-MS/MS)
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will provide valuable structural information.
-
Loss of the Fmoc group: A characteristic fragmentation pathway for Fmoc-protected amino acids is the loss of the fluorenylmethoxy group, often observed as a neutral loss or the formation of the dibenzofulvene cation. A significant fragment ion corresponding to the protonated 1-amino-1-cyclooctanecarboxylic acid is expected.
-
Decarboxylation: Loss of CO₂ from the carboxylic acid group is another common fragmentation pathway for amino acids.
-
Cleavage of the cyclooctane ring: The cyclooctane ring may undergo fragmentation, although these fragments may be less intense.
Figure 3: Predicted major fragmentation pathways for [M+H]⁺ of this compound.
Experimental Protocol for ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.
-
-
Instrument Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas Flow: Optimized for stable spray.
-
Drying Gas Flow and Temperature: Optimized to desolvate the ions.
-
-
MS/MS Analysis:
-
Select the [M+H]⁺ or [M-H]⁻ ion as the precursor ion.
-
Apply collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation.
-
Acquire the product ion spectrum.
-
Conclusion: A Self-Validating Spectroscopic Profile
The combination of NMR, IR, and MS provides a robust and self-validating system for the characterization of this compound. The presence of the characteristic signals for the Fmoc group, the carboxylic acid, and the unique pattern of the cyclooctane ring across all three techniques will provide unambiguous confirmation of the compound's identity and purity. This comprehensive spectroscopic data is indispensable for researchers and drug development professionals to ensure the quality of their starting materials and the integrity of their synthetic peptides.
References
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022). National Institutes of Health. [Link]
-
Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)). (2011). PubMed. [Link]
-
ATR-FTIR spectroscopy of biological samples. Specac Ltd. [Link]
-
H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]
-
1-Aminocyclopropane-1-carboxylic acid | C4H7NO2 | CID 535. PubChem. [Link]
-
1-Aminocyclobutanecarboxylic acid | C5H9NO2 | CID 89643. PubChem. [Link]
-
1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366. PubChem. [Link]
-
(1S,2R)-2-Aminocyclopentane-1-carboxylic acid | C6H11NO2 | CID 73306. PubChem. [Link]
-
1-Aminocyclooctane-1-carboxylic acid. CAS Common Chemistry. [Link]
-
This compound. Amerigo Scientific. [Link]
-
Novabiochem® Enhanced specification Fmoc-amino acids. Merck Lifescience. [Link]
-
ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. (2006). ResearchGate. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). RSC Publishing. [Link]
-
Mascot help: Peptide fragmentation. Matrix Science. [Link]
-
ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. (2003). PubMed. [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]
-
Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. (2022). ResearchGate. [Link]
-
Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. (2021). National Institutes of Health. [Link]
-
Spectroscopic signatures of an Fmoc-tetrapeptide, Fmoc and fluorene. ResearchGate. [Link]
-
Fmoc Test Protocols and Methods. Springer Nature Experiments. [Link]
-
1-Cyclohexene-1-carboxylic acid. NIST WebBook. [Link]
-
1-Aminocyclopropane-1-carboxylic acid. MassBank. [Link]
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- 8. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fmoc-1-amino-1-cyclooctanecarboxylic Acid (CAS 222166-38-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-1-amino-1-cyclooctanecarboxylic acid, identified by CAS number 222166-38-3, is a specialized amino acid derivative that plays a crucial role in the field of peptide chemistry and drug discovery.[1][2] Its unique structure, featuring a cyclooctane ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, offers distinct advantages in the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its properties, handling, and applications, with a focus on the practical insights required for laboratory and research settings.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 222166-38-3 | [1][2] |
| Molecular Formula | C₂₄H₂₇NO₄ | [2] |
| Molecular Weight | 393.48 g/mol | [2] |
| Appearance | White powder | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooctane-1-carboxylic acid | [1] |
| Synonyms | Fmoc-acoc-OH | [2] |
| Storage Temperature | 0-8 °C | [2] |
Note: Specific quantitative data such as melting point, solubility, and detailed stability for CAS 222166-38-3 are not consistently reported in publicly available literature. Data for analogous compounds, such as 1-(Fmoc-amino)cyclohexanecarboxylic acid, show a melting point in the range of 185 - 187 °C.[3][4]
Core Applications in Research and Development
The primary utility of this compound lies in its application as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amine functional group, which can be selectively removed under mild basic conditions, allowing for the stepwise elongation of a peptide chain.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the cyclooctyl moiety of this amino acid analog introduces conformational constraints into the resulting peptide backbone. This is a deliberate strategy employed by medicinal chemists to:
-
Enhance Metabolic Stability: The unnatural cyclic structure can sterically hinder enzymatic degradation, prolonging the in vivo half-life of the peptide.
-
Modulate Receptor Binding: The constrained conformation can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.
-
Improve Bioavailability: By influencing the overall physicochemical properties of the peptide, such as lipophilicity, these modifications can enhance its ability to cross biological membranes.
The general workflow for incorporating this compound into a peptide sequence via SPPS is illustrated below.
Figure 1: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-protected amino acids.
Other Potential Applications
Beyond traditional peptide synthesis, the unique properties of this compound lend themselves to other areas of research:
-
Drug Development: The creation of cyclic peptides and peptidomimetics with enhanced stability and efficacy is a significant area of interest.[1][2]
-
Bioconjugation: This molecule can be used to link biomolecules to other molecules or surfaces, which is valuable in diagnostics and therapeutics.[1][2]
-
Materials Science: It can be incorporated into the development of novel polymers with specific properties for applications such as coatings and adhesives.[1]
-
Neuroscience Research: The constrained structure can be beneficial in studying receptor interactions and understanding neurological pathways.[1]
Handling and Safety Precautions
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling. However, the following PPE is strongly recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat and appropriate footwear.
Engineering Controls
-
Ventilation: Handle in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.
First Aid Measures
The following first aid measures are based on the potential hazards of similar compounds and should be confirmed with a specific SDS if available.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.
Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] The recommended storage temperature is between 0 °C and 8 °C.[2]
-
Stability: The compound is generally stable under recommended storage conditions.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[5]
-
Hazardous Decomposition Products: Under fire conditions, decomposition may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]
The following diagram outlines a logical workflow for the safe handling and use of this compound in a laboratory setting.
Figure 2: Safe handling workflow for this compound.
Conclusion
This compound is a valuable tool for chemists and drug development professionals engaged in peptide synthesis. Its unique cyclooctane structure provides a means to introduce conformational rigidity, which can lead to peptides with improved stability, selectivity, and overall therapeutic potential. While specific safety and physical data for this compound are limited, a conservative approach to handling based on analogous compounds ensures a safe and effective laboratory practice. As with any chemical, it is imperative to consult the most up-to-date safety information from the supplier and to conduct a thorough risk assessment before use.
References
-
AAPPTec, LLC. Safety Data Sheet: Fmoc-1-Acpc-OH. [Link]
-
Anaspec. Safety Data Sheet (SDS): Fmoc - 1 - aminocyclopentane - 1 - carboxylic acid. [Link]
-
Arctom. CAS NO. 222166-38-3 | Cyclooctanecarboxylicacid, 1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-. [Link]
-
Thermo Fisher Scientific. 1-(Fmoc-amino)cyclohexanecarboxylic acid. [Link]
-
AiFanCHEM. 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid. [Link]
-
LookChem. Cas 885951-77-9,FMOC-1-AMINO-1-CYCLOBUTANECARBOXYLIC ACID. [Link]
-
Amazon S3. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. [Link]
-
化源网. 329790-80-9_CAS号:329790-80-9_FMOC-1-AMINO-1... - CAS号查询. [Link]
-
PubChem. 1-Aminocyclobutanecarboxylic acid | C5H9NO2 | CID 89643. [Link]
-
Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]
-
Raytech. safety data sheet. [Link]
-
P&G Professional. SAFETY DATA SHEET. [Link]
-
PubMed. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. [Link]
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-
AERU - University of Hertfordshire. ACC. [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformational Flexibility of Fmoc-1-amino-1-cyclooctanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-1-amino-1-cyclooctanecarboxylic acid (Fmoc-Ac8c-OH) is a synthetic amino acid that has garnered significant interest in the fields of peptide chemistry and drug discovery. Its unique structural feature, a cyclooctane ring fused to the α-carbon, imparts significant conformational constraints on peptide backbones, making it a valuable tool for the design of peptidomimetics with enhanced stability and biological activity. This guide provides a comprehensive analysis of the molecular structure and conformational flexibility of Fmoc-Ac8c-OH, supported by experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as computational modeling. We will delve into the preferred conformations of the cyclooctane ring, its influence on peptide secondary structures, and provide detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).
Introduction: The Significance of Conformational Constraint in Peptide Design
The biological activity of peptides is intrinsically linked to their three-dimensional structure. However, small linear peptides often suffer from conformational flexibility, leading to reduced receptor affinity and susceptibility to enzymatic degradation. The incorporation of conformationally constrained non-proteinogenic amino acids is a powerful strategy to overcome these limitations. This compound is a prime example of such a building block, offering a unique combination of a bulky, flexible eight-membered ring system with the versatile Fmoc protecting group for use in standard peptide synthesis protocols.[1] The cyclooctane moiety restricts the available conformational space of the peptide backbone, promoting the formation of stable secondary structures such as β-turns and helices, which are often crucial for biological recognition.
Molecular Structure and Solid-State Conformation: Insights from X-ray Crystallography
The precise arrangement of atoms in the solid state provides a foundational understanding of the intrinsic conformational preferences of a molecule. X-ray diffraction studies of peptides containing the 1-aminocyclooctane-1-carboxylic acid (Ac8c) residue have revealed critical details about its molecular geometry.
A seminal study on oligopeptides containing Ac8c demonstrated that the cyclooctane ring predominantly adopts a boat-chair conformation in the crystalline state.[2] This conformation is one of the most stable forms of cyclooctane, minimizing torsional and steric strain. The internal bond angles of the cyclooctane ring show significant deviation from the ideal tetrahedral angle of 109.5°, a characteristic feature of medium-sized ring systems.[2]
The presence of the Ac8c residue has a profound impact on the peptide backbone. In the solid state, peptides rich in Ac8c have been observed to form well-defined 3(10)-helices , stabilized by intramolecular 1←4 hydrogen bonds.[2] In other sequences, the Ac8c residue can induce the formation of a type III (or III') β-turn , a common secondary structural motif in proteins and peptides.[2]
Below is a diagram illustrating the workflow for determining the solid-state conformation of a peptide containing Fmoc-Ac8c-OH via X-ray crystallography.
Conformational Flexibility in Solution: An NMR Perspective
While X-ray crystallography provides a static picture of the molecular structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into the dynamic conformational behavior of molecules in solution. 1H-NMR studies on peptides containing Ac8c have shown that the helical and β-turn conformations observed in the solid state largely persist in solution, particularly in non-polar solvents like chloroform.[2]
The conformational flexibility of the cyclooctane ring itself can be investigated using advanced NMR techniques such as 2D NMR (COSY, TOCSY, NOESY) and by analyzing NMR parameters like chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs).[3][4] The interconversion between different ring conformations, such as the boat-chair and crown forms, can also be studied. The specific conformation of the cyclooctane ring is influenced by the surrounding peptide sequence and the solvent environment.[5]
The following diagram outlines a typical workflow for the conformational analysis of an Fmoc-Ac8c-OH containing peptide in solution using NMR spectroscopy.
Synthesis and Incorporation into Peptides: A Practical Guide
This compound is primarily used as a building block in Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides a base-labile protecting group for the α-amino function, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
Protocol for Loading Fmoc-Ac8c-OH onto Wang Resin
This protocol describes the attachment of the first amino acid, Fmoc-Ac8c-OH, to a Wang resin, which will result in a peptide with a C-terminal carboxylic acid upon cleavage.
Materials:
-
Wang resin
-
This compound (Fmoc-Ac8c-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Wang resin in a 9:1 (v/v) mixture of DCM and DMF for 1-2 hours.
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of Fmoc-Ac8c-OH and 4 equivalents of 1-hydroxybenzotriazole (HOBt) in a minimal amount of DMF.
-
Coupling: Add the activated amino acid solution to the swollen resin. Add 0.1 equivalents of DMAP dissolved in DMF, followed by 4 equivalents of DIC. Agitate the mixture for 12 hours at room temperature.
-
Capping: To block any unreacted hydroxyl groups on the resin, discard the reaction mixture and add 2 equivalents of acetic anhydride and 2 equivalents of DIPEA in DCM. Agitate for 30 minutes.
-
Washing: Filter the resin and wash thoroughly with DMF, followed by a 1:1 (v/v) mixture of DMF/DCM, and finally with DCM.
-
Drying: Dry the resin under vacuum.
-
Fmoc Deprotection (for subsequent couplings): Treat the resin with a 20% (v/v) solution of piperidine in DMF for 15-30 minutes to remove the Fmoc group, preparing it for the coupling of the next amino acid.[6]
Computational Modeling of Conformational Preferences
Computational methods, such as molecular mechanics and quantum mechanics calculations, provide a powerful tool to explore the conformational landscape of Fmoc-Ac8c-OH and its containing peptides.[7] These methods can be used to:
-
Determine the relative energies of different cyclooctane ring conformations: This can help to identify the most stable conformers and the energy barriers between them.
-
Predict the effect of the Ac8c residue on peptide secondary structure: By calculating Ramachandran-like plots for the Ac8c residue, it is possible to predict which backbone dihedral angles (phi and psi) are favored.
-
Simulate the dynamic behavior of Ac8c-containing peptides in solution: Molecular dynamics simulations can provide insights into the conformational flexibility and intermolecular interactions of these peptides.
The following diagram illustrates the relationship between experimental and computational approaches in studying the conformation of Fmoc-Ac8c-OH.
Implications for Peptide and Peptidomimetic Design
The unique conformational properties of this compound make it a valuable tool for the design of peptides and peptidomimetics with improved therapeutic potential. By introducing conformational rigidity, the Ac8c residue can:
-
Enhance Receptor Binding Affinity: By pre-organizing the peptide backbone into a bioactive conformation, the entropic penalty of binding is reduced.
-
Increase Proteolytic Stability: The sterically hindered α-carbon and the constrained backbone conformation can make the peptide less susceptible to degradation by proteases.
-
Improve Bioavailability: Increased stability can lead to a longer half-life in vivo.
-
Facilitate the Design of Cyclic Peptides: The conformational preferences of Ac8c can be exploited to design cyclic peptides with well-defined structures.[1]
Conclusion
This compound is a powerful and versatile building block for the design of conformationally constrained peptides. Its cyclooctane ring predominantly adopts a boat-chair conformation, which in turn directs the peptide backbone to form stable secondary structures such as 3(10)-helices and β-turns. The combination of experimental techniques like X-ray crystallography and NMR spectroscopy with computational modeling provides a comprehensive understanding of its structural and dynamic properties. This knowledge is crucial for the rational design of novel peptidomimetics with enhanced therapeutic properties.
References
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Parisi, G., et al. (2003). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1‐aminocyclooctane‐1‐carboxylic acid (Ac8c) residues in peptides. Journal of Peptide Science, 9(5), 309-320. [Link]
-
Moretto, V., et al. (1996). Preferred conformation of peptides rich in Ac8c, a medium-ring alicyclic Cα,α-disubstituted glycine. Journal of Peptide Science, 2(1), 14-27. [Link]
-
Aleman, C., et al. (2006). Backbone Conformational Preferences and Pseudorotational Ring Puckering of 1-aminocyclopentane-1-carboxylic Acid. The Journal of Physical Chemistry B, 110(42), 21264-21271. [Link]
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Peptideweb.com. Loading protocols. [Link]
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-
Rzepa, H. S. (2010). The conformational analysis of cyclo-octane. Henry Rzepa's Blog. [Link]
-
SeRMN – NMR Service at UAB. (2017). Folding peptides studied by NMR. [Link]
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Nowick, J. S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 28248386, 1-Aminocyclooctane-1-carboxylic acid. [Link]
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SeRMN – NMR Service at UAB. (2017). Folding peptides studied by NMR. [Link]
-
Özkal, E., et al. (2018). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 14, 2568-2576. [Link]
-
Andreu, D., & Briones, M. (2019). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 24(18), 3343. [Link]
-
Kanto, S., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(12), 2291. [Link]
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-
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An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design
Introduction: Expanding the Chemical Alphabet of Life
For decades, drug discovery has operated within the confines of the 20 canonical amino acids, the fundamental building blocks of proteins dictated by the genetic code.[1] This limited chemical alphabet, while foundational to all biological systems, offers a finite set of functional groups.[1] Peptides, which occupy a privileged therapeutic space between small molecules and large biologics, often face challenges such as poor metabolic stability, low cell permeability, and conformational flexibility that limit their clinical potential.[2][3] Unnatural amino acids (Uaas) represent a paradigm shift, providing synthetic building blocks that transcend nature's limitations.[1][4] By definition, Uaas are amino acids not encoded by the natural genetic code.[] Their incorporation into peptides is a cornerstone of modern chemical biology and drug development, enabling precise control over a peptide's structure and function.[][6] This guide provides an in-depth exploration of the core methodologies for Uaa incorporation and the profound functional advantages they confer, empowering researchers to engineer next-generation peptide therapeutics.
Methodologies for Uaa Incorporation: A Tale of Two Toolkits
The introduction of a Uaa into a peptide sequence can be achieved through two primary routes: direct chemical synthesis or biological incorporation via genetic code expansion. The choice of method is dictated by the desired peptide length, the specific Uaa, and the intended application.
The Chemist's Anvil: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the workhorse for creating peptides containing Uaas, offering unparalleled precision in placing novel functionalities.[7][8] The process involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[9]
The Causality Behind SPPS: The core principle of SPPS is iterative cycling: the temporary protecting group on the N-terminus of the resin-bound amino acid is removed, the next protected amino acid is "coupled" to the newly exposed amine, and excess reagents are simply washed away.[7] This wash-based purification is the key advantage of the solid-phase approach, circumventing the laborious purification steps required in traditional solution-phase synthesis.[10] The most prevalent method is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which utilizes a base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection.[11]
However, the unique structures of Uaas often present challenges that demand protocol modifications:
-
Steric Hindrance: Bulky Uaa side chains can physically obstruct the coupling reaction.[7] This is overcome by employing more potent coupling reagents (e.g., HATU, HCTU) or extending reaction times to ensure complete bond formation.
-
Side-Chain Reactivity: The novel functional groups on Uaas may be incompatible with standard SPPS reagents. This necessitates the use of orthogonal protecting groups that can be removed under specific conditions without affecting other parts of the peptide.
-
Aggregation: Hydrophobic sequences, often exacerbated by certain Uaas, can aggregate on the resin, blocking reaction sites.[12][13] This can be mitigated by using specialized resins (e.g., PEG-based), chaotropic agents, or incorporating "difficult sequence"-breaking elements like pseudoproline dipeptides.[12]
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS) incorporating a Uaa.
The Biologist's Gambit: Genetic Code Expansion
For synthesizing larger peptides and proteins within a cellular context, genetic code expansion is a revolutionary technique.[8][14] This method hijacks the cell's own translational machinery to site-specifically incorporate a Uaa in response to a reassigned codon.[15] The most common strategy involves repurposing the amber stop codon (UAG).[16][17]
The Mechanism of Suppression: The success of this technique hinges on an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair.[14] This means the engineered synthetase charges only the engineered tRNA with the desired Uaa, and this pair functions independently of the host cell's endogenous synthetases and tRNAs.[14][18] When a gene of interest is modified to contain a UAG codon at a specific site, this orthogonal pair works in concert: the engineered tRNA recognizes the UAG codon on the mRNA, and the ribosome incorporates the Uaa it carries, thus "suppressing" the stop signal and continuing protein synthesis.[17]
This in vivo approach is powerful for studying proteins in their native environment but requires significant upfront molecular engineering to develop the orthogonal pair and is limited to Uaas that can be transported into the cell and are stable within the cytoplasm.[16][19]
Caption: An orthogonal aaRS/tRNA pair enables Uaa incorporation at an amber (UAG) stop codon.
Functional by Design: Engineering Novel Peptide Properties
The true power of Uaas lies in the diverse chemical functionalities they introduce, allowing for the rational design of peptides with vastly improved therapeutic properties.[3][6]
Enhancing Proteolytic Stability
A primary failure mode for peptide drugs is their rapid degradation by proteases in the body.[3][20] Uaas provide several mechanisms to confer resistance:
-
D-Amino Acids: Proteases are stereospecific and primarily recognize L-amino acids. Substituting a key cleavage site with a D-amino acid can dramatically inhibit enzymatic degradation.[20][21]
-
N-methylation: Modifying the peptide backbone by N-methylating an amide nitrogen disrupts the hydrogen bonding patterns recognized by proteases, thereby increasing the peptide's half-life.
-
β-Amino Acids: The inclusion of β-amino acids, which have an extra carbon in their backbone, alters the peptide's conformation, making it a poor substrate for proteases.[20]
Conformation Constraint: Stapling and Cyclization
Many peptides are flexible in solution, leading to reduced receptor affinity. Constraining a peptide into its bioactive conformation, often an α-helix, can significantly enhance potency.[21] "Peptide stapling" achieves this by incorporating two Uaas with reactive side chains (e.g., terminal alkenes) at specific positions (typically i and i+4 or i+7).[22][23] A subsequent ring-closing metathesis reaction forms a covalent "staple" that locks the peptide into a stable helical structure.[22] This not only improves target binding but also enhances cell permeability and proteolytic resistance.[24][25]
Caption: Peptide stapling uses Uaas to lock a peptide into its bioactive α-helical conformation.
Introducing Novel Chemical Functionality
Uaas can act as chemical handles for a variety of applications:
-
Bioorthogonal Chemistry: Uaas containing azides or alkynes can be incorporated into peptides.[] These groups are inert to biological systems but can undergo highly specific "click chemistry" reactions with a corresponding probe, allowing for precise labeling, imaging, or drug conjugation.[26][27][28]
-
Photocrosslinkers: Uaas like p-benzoyl-L-phenylalanine (Bpa) can be activated by UV light to form a covalent bond with nearby interacting proteins. This is an invaluable tool for identifying the binding partners and targets of a peptide.
-
Pharmacokinetic Modulation: Uaas can be used to tune a peptide's physicochemical properties.[2] For example, incorporating lipophilic Uaas can enhance membrane permeability, while attaching long-chain fatty acids can promote binding to serum albumin, extending the peptide's circulatory half-life.[20][29]
Data-Driven Design: Quantifying the Impact of Uaas
The decision to incorporate a Uaa should be guided by quantitative data. The following table illustrates the potential improvements in key therapeutic parameters, using hypothetical but realistic data based on published findings.
| Property | Native Peptide (Example) | Uaa-Modified Peptide (Example) | Rationale for Improvement |
| Proteolytic Stability (Serum Half-life) | 5 minutes | > 8 hours | Substitution with D-amino acids or N-methylated residues at cleavage sites prevents protease recognition.[21][29] |
| Receptor Binding Affinity (Kd) | 500 nM | 10 nM | Conformational constraint via stapling pre-organizes the peptide for optimal receptor binding.[25] |
| Cell Permeability (% Uptake) | < 1% | 25% | Stapling and incorporation of hydrophobic Uaas can shield polar groups, facilitating passive diffusion across membranes.[25][29] |
| Oral Bioavailability | ~0% | 5-10% | Enhanced stability against digestive enzymes and improved permeability contribute to oral absorption.[29] |
Practical Considerations and Future Outlook
While the potential of Uaas is immense, their application requires careful planning. Key challenges include the complex and often costly synthesis of Uaa building blocks and the optimization of incorporation protocols to avoid side reactions or low yields.[1][12]
The future of peptide design is inextricably linked to the expanding Uaa toolkit. Advances in synthetic chemistry are making more diverse Uaas commercially available, while improvements in genetic code expansion are enabling the incorporation of multiple distinct Uaas into a single protein.[1] These innovations are paving the way for highly sophisticated peptide therapeutics, including peptide-drug conjugates with precisely controlled drug-to-antibody ratios, multi-target peptides, and environmentally responsive peptide systems.[4] By moving beyond the canonical 20 amino acids, researchers are not just modifying peptides; they are creating entirely new classes of molecules poised to solve some of medicine's most pressing challenges.
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Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Aragen. Advancing Peptide Therapeutics Through Efficient Synthesis of Unnatural Amino Acids. [Link]
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Kimoto, M., & Hirao, I. (2022). Genetic Code Engineering by Natural and Unnatural Base Pair Systems for the Site-Specific Incorporation of Non-Standard Amino Acids Into Proteins. Frontiers in Bioengineering and Biotechnology. [Link]
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Lemke, E. A. (2015). Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids. Current Protocols in Chemical Biology. [Link]
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Addgene. Genetic Code Expansion. [Link]
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Noren, C. J., et al. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Springer Nature Experiments. [Link]
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Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]
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Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances. [Link]
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Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]
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Li, Y., et al. (2024). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Signal Transduction and Targeted Therapy. [Link]
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Cui, Z., et al. (2022). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Molecules. [Link]
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Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. [Link]
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D'hooge, F., & Dumas, A. (2021). Genetic Code Expansion: A Brief History and Perspective. Biochemistry. [Link]
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Bond, M. (2023). Expanding the genetic code: a non-natural amino acid story. Portland Press. [Link]
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Lang, K., & Chin, J. W. (2014). Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. Chemical Reviews. [Link]
-
AnaSpec. Hydrocarbon Stapled & Constrained Peptides. [Link]
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Harrison, J. O., et al. (2015). A two-component 'double-click' approach to peptide stapling. Nature Protocols. [Link]
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Li, G., et al. (2017). Improved Synthesis of Unnatural Amino Acids for Peptide Stapling. ResearchGate. [Link]
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Wipf Group. (2015). Bioorthogonal Chemistry: Enabling nCAA Protein Labelling. [Link]
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Agard, N. J., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. ACS Chemical Biology. [Link]
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Creative Bioarray. How to Improve the Pharmacokinetic Properties of Peptides? [Link]
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Bilgiçer, B., & Kumar, K. (2004). Protein Design Using Unnatural Amino Acids. Journal of Chemical Education. [Link]
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CEM Corporation. (2024). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]
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AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
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Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
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APAC Scientific. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
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Agnew, C., et al. (2018). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Molecules. [Link]
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Nowick Laboratory. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
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Mesa Labs. SPPS Tips For Success Handout. [Link]
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Burlina, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. [Link]
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Galdeano, C., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]
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A Technical Guide to Leveraging Fmoc-1-amino-1-cyclooctanecarboxylic Acid for the Synthesis of Advanced Cyclic Peptides
Abstract
The pursuit of novel therapeutics has increasingly focused on peptides, yet their linear forms are often hampered by poor metabolic stability and conformational flexibility, leading to diminished efficacy.[1] Cyclization represents a powerful strategy to overcome these limitations. This guide provides an in-depth technical exploration of Fmoc-1-amino-1-cyclooctanecarboxylic acid (Fmoc-Aco-OH), a non-canonical, Cα,α-disubstituted amino acid, as a pivotal building block in the design and synthesis of conformationally constrained cyclic peptides. We will dissect the structural and functional advantages conferred by the cyclooctane moiety, provide detailed, field-tested protocols for its incorporation via Fmoc-based solid-phase peptide synthesis (SPPS), and outline robust methodologies for subsequent on-resin cyclization, cleavage, and purification. This document is intended for researchers, chemists, and drug development professionals seeking to harness the potential of unique structural motifs to create next-generation peptide therapeutics with enhanced stability, target affinity, and biological activity.[1][2]
The Imperative for Constraint: Elevating Peptides in Drug Discovery
Linear peptides, despite their chemical diversity, often fail as drug candidates due to two primary liabilities: rapid degradation by proteases and high conformational freedom.[1] The inherent flexibility means that a significant entropic penalty must be paid for the peptide to adopt the specific conformation required for binding to its biological target, resulting in lower binding affinity and potency.[1]
Cyclic peptides address these challenges by "locking" the peptide into a more rigid, bioactive conformation.[1][2] This pre-organization reduces the entropic cost of binding and can lead to a dramatic increase in affinity and selectivity.[1][3] Furthermore, the absence of N- and C-termini renders cyclic peptides resistant to exopeptidases, while the constrained backbone can sterically hinder access by endopeptidases, thereby significantly extending their in-vivo half-life.[3][4] These enhanced properties make cyclic peptides ideal candidates for modulating challenging targets like protein-protein interactions (PPIs), which are central to numerous disease pathways, including cancer and infectious diseases.[1]
This compound (Aco): A Superior Building Block
Within the arsenal of non-canonical amino acids used to induce conformational constraint, Cα,α-disubstituted cyclic amino acids are particularly effective. This compound (Fmoc-Aco-OH) has emerged as a versatile and powerful tool in this class.[5]
Chemical Profile and Structural Impact
Fmoc-Aco-OH is an amino acid derivative where the α-carbon is part of a cyclooctane ring. This structure imposes significant steric constraints on the peptide backbone, severely restricting the permissible values of the phi (φ) and psi (ψ) dihedral angles. This restriction effectively guides the peptide chain into well-defined secondary structures, such as β-turns and helices, which are often critical for molecular recognition.[6][7] The unique flexibility of the cyclooctane structure itself provides a distinct conformational profile compared to smaller (e.g., cyclobutane) or larger cyclic systems, offering a unique tool for fine-tuning peptide architecture.[5]
Key Advantages in Peptide Engineering
The incorporation of an Aco residue into a peptide sequence offers several strategic benefits:
-
Enhanced Conformational Stability: The cyclooctane ring provides rigidity, which can stabilize desired secondary structures and improve resistance to enzymatic degradation.[1][5]
-
Improved Target Affinity: By pre-organizing the peptide into its bioactive conformation, the Aco residue can significantly increase binding potency to the target receptor.[1][8]
-
Increased Therapeutic Efficacy: The combination of higher stability and affinity often translates to improved bioavailability and overall therapeutic performance.[1]
-
Versatility in Synthesis: As an Fmoc-protected amino acid, it is fully compatible with the most common and robust method of peptide synthesis, Fmoc-SPPS.[5][9]
Synthesis Workflow: Incorporating Fmoc-Aco-OH via SPPS
The foundation of synthesizing Aco-containing peptides is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology involves the sequential addition of N-α-Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[9][10]
The Fmoc-SPPS Cycle: A Conceptual Overview
The synthesis proceeds in a cyclical fashion, with each cycle extending the peptide chain by one amino acid. The core steps are:
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a basic solution, typically 20% piperidine in N,N-dimethylformamide (DMF), to expose a free amine.[9][11]
-
Amino Acid Activation & Coupling: The incoming Fmoc-protected amino acid is activated by a coupling reagent and then reacted with the free amine on the resin, forming a new peptide bond.[12]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.[11]
This process is repeated until the desired linear peptide sequence is assembled.[9]
Detailed Protocol: Incorporation of Fmoc-Aco-OH
The steric bulk of the Aco residue necessitates optimized coupling conditions compared to standard proteinogenic amino acids.
Materials:
-
Fmoc-protected peptide-resin
-
This compound (Fmoc-Aco-OH)
-
Coupling Activator: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: High-purity, amine-free DMF
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
SPPS reaction vessel
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour in the reaction vessel.[11] Drain the solvent.
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 20-30 minutes. Drain and repeat for 5-10 minutes to ensure complete deprotection.[9][12]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]
-
Activator Solution Preparation: In a separate vial, dissolve Fmoc-Aco-OH (3-5 equivalents relative to resin loading), HCTU or HATU (2.9-4.5 equivalents), and DIPEA or Collidine (6-10 equivalents) in DMF. Briefly vortex to mix.
-
Causality Note: The higher equivalents of reagents are crucial to overcome the steric hindrance of the Cα,α-disubstituted Aco residue and drive the coupling reaction to completion. HATU is often preferred for particularly difficult couplings due to its higher activation efficiency.[11]
-
-
Coupling Reaction: Add the prepared activator solution to the resin. Agitate at room temperature for 2-4 hours.[9]
-
Self-Validation: Perform a Kaiser test or Chloranil test on a small sample of beads after the coupling. A negative result (yellow beads for Kaiser, colorless for Chloranil) indicates a successful coupling with no free primary amines remaining. If the test is positive, a second coupling (recoupling) with a fresh solution of activated Fmoc-Aco-OH is required.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times). The resin is now ready for the next deprotection and coupling cycle.
| Parameter | Standard Amino Acid (e.g., Fmoc-Ala-OH) | Fmoc-Aco-OH | Rationale for Change |
| Equivalents (AA) | 3 eq | 3-5 eq | Increased concentration to favor reaction kinetics. |
| Equivalents (Activator) | 2.9 eq | 2.9-4.5 eq | Ensures complete activation of the sterically hindered carboxyl group. |
| Coupling Time | 1-2 hours | 2-4 hours (or overnight) | Longer reaction time is needed to overcome the higher activation energy. |
| Activator Choice | HCTU, HBTU | HATU, COMU | More potent activators may be required for difficult couplings.[11] |
Crafting the Macrocycle: From Linear Chain to Cyclic Peptide
Once the linear peptide containing the Aco residue is assembled, the next critical phase is cyclization. Head-to-tail cyclization is a common strategy that creates a seamless peptide ring.[4]
On-Resin Cyclization: A Strategy for Purity and Efficiency
Performing the cyclization while the peptide is still attached to the solid support offers a significant advantage. The resin acts as a pseudo-dilution agent, physically separating individual peptide chains and thus favoring the desired intramolecular cyclization over intermolecular oligomerization, which simplifies purification.[13]
This requires an orthogonal protection strategy, where the protecting groups on the N-terminal amine and the C-terminal carboxyl group (via the linker) can be removed without cleaving the rest of the side-chain protecting groups or the peptide from the resin anchor. A common combination is an N-terminal Fmoc group and a C-terminal allyl (Alloc) ester or a similar selectively cleavable group.
Protocol: On-Resin Head-to-Tail Cyclization
Prerequisites:
-
The linear peptide has been synthesized on a resin with a linker suitable for side-chain anchoring (e.g., 2-chlorotrityl resin loaded with Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH).
-
The N-terminal amino acid is Fmoc-protected.
Methodology:
-
Selective C-Terminal Deprotection: Remove the C-terminal allyl protecting group using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like DCM/THF, leaving a free carboxylic acid.
-
Washing: Thoroughly wash the resin to remove all traces of the catalyst and byproducts.
-
N-Terminal Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine/DMF as described previously to expose the free amine.
-
Washing: Wash the resin extensively with DMF to remove piperidine.
-
On-Resin Cyclization:
-
Add a solution of a coupling agent (e.g., PyBOP or HATU, 3 equivalents) and a base (DIPEA, 6 equivalents) in a large volume of DMF.
-
Causality Note: The reaction is performed under high dilution conditions (typically <1 mM) to further suppress intermolecular side reactions. The reaction is allowed to proceed for 12-24 hours to ensure completion.[14]
-
-
Washing: Wash the resin thoroughly with DMF and then Dichloromethane (DCM).
Final Cleavage and Purification
The final step is to liberate the cyclic peptide from the resin and remove all remaining side-chain protecting groups.
Methodology:
-
Resin Cleavage: Treat the dry resin with a cleavage cocktail. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[15]
-
Causality Note: TFA is a strong acid that cleaves the peptide from the linker and removes most common acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). TIS and water act as scavengers to trap reactive carbocations generated during deprotection, preventing side reactions.
-
-
Peptide Precipitation: After 2-3 hours, filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Purification: Collect the crude peptide pellet by centrifugation. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass and purity of the final cyclic peptide using Liquid Chromatography-Mass Spectrometry (LC-MS).
Challenges and Advanced Troubleshooting
The synthesis of cyclic peptides, particularly those containing sterically demanding residues like Aco, can present challenges.
-
Challenge 1: Incomplete Coupling of Fmoc-Aco-OH.
-
Symptom: Positive Kaiser test after coupling; deletion of the Aco residue in the final mass spectrum.
-
Solution: Employ a double-coupling strategy. After the initial 2-4 hour coupling, drain and add a fresh solution of activated Fmoc-Aco-OH for another 2-4 hours. Alternatively, switch to a more potent coupling reagent like HATU and extend the reaction time.[11][16]
-
-
Challenge 2: Low Cyclization Yield.
-
Symptom: Major peaks in the HPLC and MS correspond to linear peptide or dimers.
-
Solution: Ensure absolute high-dilution conditions during the cyclization step. The concentration of the peptide should be kept below 1 mmol/L. Also, screen different coupling reagents for the cyclization step (e.g., HATU, PyBOP, TBTU) as efficiency can be sequence-dependent.[14]
-
-
Challenge 3: Aggregation of the Linear Peptide.
-
Symptom: Clogged filters, poor swelling of the resin, and very low yields.
-
Solution: Certain sequences, especially those with hydrophobic residues, are prone to aggregation on the solid support. Incorporating pseudoproline dipeptides or using specialized resins like PEG-modified polystyrene can disrupt the secondary structures that lead to aggregation.[16]
-
Conclusion and Future Outlook
This compound is more than just another unnatural amino acid; it is a strategic tool for rationally designing cyclic peptides with superior therapeutic properties. Its ability to enforce a constrained conformation on the peptide backbone directly addresses the primary liabilities of linear peptides, paving the way for drug candidates with enhanced stability, selectivity, and potency.[1][5] While its synthesis requires careful optimization, the protocols outlined in this guide provide a robust framework for its successful incorporation and subsequent cyclization. As the field of peptide therapeutics continues to evolve, the use of unique building blocks like Fmoc-Aco-OH will be instrumental in unlocking new biological targets and developing innovative treatments for a wide range of diseases.[17][18]
References
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Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (URL: [Link])
-
Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed. (URL: [Link])
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (URL: [Link])
-
Fmoc Solid-Phase Peptide Synthesis - PubMed. (URL: [Link])
-
Methods and protocols of modern solid phase peptide synthesis. (URL: [Link])
-
Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed. (URL: [Link])
-
Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace. (URL: [Link])
-
Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC - NIH. (URL: [Link])
-
Cyclic peptide - Wikipedia. (URL: [Link])
-
Cyclic Peptides as Therapeutic Agents and Biochemical Tools. (URL: [Link])
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (URL: [Link])
-
Constrained Peptides in Drug Discovery and Development - SciSpace. (URL: [Link])
-
Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands | Request PDF - ResearchGate. (URL: [Link])
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (URL: [Link])
-
Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed. (URL: [Link])
-
Solid phase synthesis of a cyclic peptide using fmoc chemistry. (URL: [Link])
-
Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - MDPI. (URL: [Link])
-
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - NIH. (URL: [Link])
-
The Synthesis of Cyclic Peptides - ResearchGate. (URL: [Link])
-
Analytical Tools for Dynamic Combinatorial Libraries of Cyclic Peptides - Semantic Scholar. (URL: [Link])
-
Global Analysis of Peptide Cyclization Efficiency - PMC - NIH. (URL: [Link])
-
Significance and challenge in nonnatural peptide synthesis and proposed solution. - ResearchGate. (URL: [Link])
-
Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry. (URL: [Link])
-
Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (URL: [Link])
-
Approaches for peptide and protein cyclisation - PMC - NIH. (URL: [Link])
-
Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals - PMC - NIH. (URL: [Link])
-
Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])
-
Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed. (URL: [Link])
-
Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (URL: [Link])
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- 8. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Stability of Fmoc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability which allows for a mild and orthogonal approach compared to the traditional Boc/Bzl strategy.[1][2] This orthogonality, where the Nα-Fmoc group is removed by a mild base while acid-labile side-chain protecting groups remain intact, is fundamental to the synthesis of complex peptides with high purity.[1][3] However, the very lability that makes the Fmoc group so useful also renders it susceptible to premature cleavage and other degradation pathways. Understanding and controlling the stability of Fmoc-protected amino acids is therefore paramount to ensure the fidelity of peptide synthesis, directly impacting the final product's purity, yield, and biological activity.[4]
This guide provides a comprehensive technical overview of the factors influencing the stability of Fmoc-protected amino acids, detailing the mechanisms of degradation, best practices for storage and handling, and analytical methods for assessing their integrity.
The Chemistry of the Fmoc Group: A Double-Edged Sword
The utility of the Fmoc group lies in its unique chemical structure. The fluorenyl ring system is a strong chromophore, which allows for the convenient real-time monitoring of the deprotection step during SPPS by UV spectroscopy.[2][5] More importantly, the electron-withdrawing nature of the fluorenyl system renders the proton on the C9 position of the fluorene ring acidic.[6][7] This acidity is the key to its base-lability.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-induced β-elimination (E1cB) mechanism.[6][8]
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring. This is the rate-determining step.[7][8]
-
β-Elimination: This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the amino acid, along with carbon dioxide.[5][9]
-
DBF Adduct Formation: The highly reactive electrophile, dibenzofulvene, is then scavenged by the excess amine in the deprotection solution to form a stable adduct.[5][8] This scavenging step is crucial as it drives the equilibrium of the deprotection reaction to completion.[10]
Factors Influencing the Stability of Fmoc-Protected Amino Acids
The stability of Fmoc-protected amino acids can be compromised by a variety of factors, both in their solid state and in solution. Understanding these factors is critical for preventing premature deprotection and other side reactions.
pH and Basicity:
The most significant factor affecting Fmoc group stability is the presence of bases. The Fmoc group is, by design, labile to basic conditions.[1]
-
Premature Deprotection: Even weak bases can initiate the β-elimination cascade. The primary degradation pathway for Fmoc-amino acids is the premature removal of the Fmoc group.[11] Amines, including other amino acids with unprotected amino groups, can act as catalysts for this degradation.[12]
-
Solvent Impurities: Solvents like N,N-dimethylformamide (DMF), commonly used in peptide synthesis, can degrade over time to produce dimethylamine, a base that can cleave the Fmoc group.[11]
Temperature:
Higher temperatures accelerate the rate of chemical reactions, including degradation pathways.
-
Solid State: While Fmoc-amino acids are generally stable for short periods at room temperature, long-term storage at elevated temperatures can lead to a decrease in purity.[13][14]
-
In Solution: The rate of degradation in solution is significantly increased at higher temperatures. This is particularly relevant during the coupling step in SPPS, where elevated temperatures can be used to drive difficult couplings but may also lead to increased racemization, especially for sensitive residues like histidine.[15]
Light:
The fluorenyl moiety of the Fmoc group is susceptible to photodegradation.[14] Exposure to light, particularly UV light, can lead to the formation of impurities. Therefore, it is crucial to store Fmoc-amino acids in the dark or in amber vials.[14]
Moisture:
Moisture can facilitate the hydrolysis of the Fmoc group and contribute to the degradation of the amino acid itself.[14] It is essential to store Fmoc-amino acids in a dry environment and to allow refrigerated containers to warm to room temperature before opening to prevent condensation.[11][13]
Solvent Effects:
The choice of solvent can influence the rate of Fmoc deprotection. Polar aprotic solvents like DMF and N-methylpyrrolidone (NMP) are commonly used in SPPS and facilitate the deprotection reaction.[3][16]
Amino Acid Side-Chain:
The nature of the amino acid side chain can also influence stability and lead to specific side reactions.
-
Aspartic Acid (Asp): Prone to aspartimide formation, especially during Fmoc removal with piperidine.[17][18] This can lead to racemization and the formation of β-peptides.[18]
-
Cysteine (Cys): The protected sulfhydryl group can undergo base-catalyzed elimination, leading to the formation of dehydroalanine, which can then react with piperidine to form a 3-(1-piperidinyl)alanine side product.[17]
-
Histidine (His): Notoriously prone to racemization during coupling, and the choice of side-chain protection is critical.[19][20][21]
Common Degradation Pathways and Side Reactions
Beyond premature deprotection, several other side reactions can occur during the synthesis and storage of Fmoc-amino acids and during peptide synthesis.
| Side Reaction | Description | Amino Acids Affected | Mitigation Strategies |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide, leading to cleavage from the resin. Particularly prevalent at the dipeptide stage in Fmoc-SPPS.[5][17] | Proline-containing sequences are highly susceptible. | Use of sterically hindered resins like 2-chlorotrityl chloride resin.[17] Coupling of a pre-formed dipeptide. |
| Aspartimide Formation | Cyclization of aspartic acid residues, leading to racemization and formation of α and β-peptide linkages.[17][22] Can be induced by both acid and base. | Aspartic acid (Asp) | Addition of HOBt to the piperidine deprotection solution.[17] Use of alternative deprotection reagents like piperazine.[22] |
| Racemization | Loss of stereochemical integrity at the α-carbon. | Histidine (His) is highly susceptible.[19][20] | Optimized coupling conditions (e.g., using acidic coupling reagents like DIC/HOBt), avoiding long pre-activation times.[19] |
| Formation of β-Alanyl Impurities | Can arise from the rearrangement of the Fmoc-introducing reagent during synthesis of the Fmoc-amino acid.[23] | All amino acids | High-purity starting materials. |
| Dipeptide (Fmoc-Xaa-Xaa-OH) Formation | Formation during the Fmoc protection step, leading to the insertion of an extra amino acid residue.[23] | All amino acids | High-purity starting materials. |
Best Practices for Storage and Handling
To maintain the chemical and chiral integrity of Fmoc-protected amino acids, strict adherence to proper storage and handling protocols is essential.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: 2-8°C.[14] Short-term: Room temperature is acceptable for brief periods.[13] | Lower temperatures slow down potential degradation reactions.[14] |
| Atmosphere | Tightly sealed container,[14] preferably under an inert gas (e.g., argon or nitrogen). | Minimizes exposure to moisture and oxygen, which can cause hydrolysis and oxidation.[14] |
| Light | Store in the dark or in amber vials.[14] | Protects the light-sensitive fluorenyl group from photodegradation.[14] |
| Moisture | Store in a dry environment, away from humidity.[14] | Prevents hydrolysis of the Fmoc group and degradation of the amino acid.[14] |
Handling Procedures
-
Equilibration: Always allow refrigerated containers to warm to room temperature in a desiccator before opening to prevent moisture condensation.[13]
-
Inert Atmosphere: When dispensing, it is good practice to purge the container with an inert gas like argon or nitrogen before resealing.
-
Solution Preparation: Solutions of Fmoc-amino acids, particularly in DMF, should be prepared fresh before use. Discoloration (e.g., yellowing) of a solution is an indicator of degradation.[15]
Analytical Methods for Stability and Purity Assessment
Robust analytical methods are crucial for verifying the purity and stability of Fmoc-protected amino acids before and during peptide synthesis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the chemical purity of Fmoc-amino acids.[23]
Typical RP-HPLC Protocol for Chemical Purity
-
Column: C18, e.g., 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is common.[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm or 301 nm (for the Fmoc group) and 220 nm (for the peptide backbone).[23]
-
Sample Preparation: Dissolve the Fmoc-amino acid in the mobile phase or a suitable solvent (e.g., DMF, acetonitrile) at a concentration of approximately 1 mg/mL.[23]
Chiral HPLC
Ensuring the enantiomeric purity of Fmoc-amino acids is critical, as the presence of the undesired D-enantiomer can lead to the formation of diastereomeric peptides that are difficult to separate.[23] Chiral HPLC methods are employed for this purpose.[24]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the Fmoc-amino acid and to identify potential impurities and degradation products.
Conclusion
The stability of Fmoc-protected amino acids is a critical parameter that underpins the success of solid-phase peptide synthesis. A thorough understanding of the chemical principles governing the Fmoc group's lability, coupled with stringent adherence to proper storage, handling, and analytical protocols, is essential for researchers, scientists, and drug development professionals. By mitigating the risks of premature deprotection, side reactions, and other degradation pathways, the integrity of these crucial building blocks can be preserved, ultimately leading to the synthesis of high-purity, high-yield peptides for a wide range of applications.
References
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Retrieved from [Link]
-
Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC. Retrieved from [Link]
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (n.d.). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances. Retrieved from [Link]
-
Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). YouTube. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Foley, D. A., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Retrieved from [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). Redalyc. Retrieved from [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (n.d.). ResearchGate. Retrieved from [Link]
-
N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. (n.d.). ResearchGate. Retrieved from [Link]
-
Choosing the Right Fmoc Amino Acid for Your Peptide Synthesis. (2026, January 4). Retrieved from [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (n.d.). RSC Publishing. Retrieved from [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from [Link]
-
Methods for Removing the Fmoc Group. (n.d.). ResearchGate. Retrieved from [Link]
-
Fmoc decomposition pathways. An example is shown for the SPP molecule. (n.d.). ResearchGate. Retrieved from [Link]
-
Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). ResearchGate. Retrieved from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). MDPI. Retrieved from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). PMC - NIH. Retrieved from [Link]
-
Thermal Cleavage of the Fmoc Protection Group. (n.d.). CHIMIA. Retrieved from [Link]
-
Proper Storage and Handling Guidelines for Peptides. (2024, January 29). Yanfen Biotech. Retrieved from [Link]
-
Fmoc-His(Trt)-OH [109425-51-6]. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (n.d.). PMC - NIH. Retrieved from [Link]
-
How stable are Fmoc amino acids at room temp? (2021, September 4). Reddit. Retrieved from [Link]
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023, February 6). Biotage. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
Degradation pathways of amino acids during thermal utilization of biomass: a review. (n.d.). Retrieved from [Link]
-
18.5: Pathways of Amino Acid Degradation. (2025, August 28). Biology LibreTexts. Retrieved from [Link]
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The Strategic Integration of Cyclooctane-Constrained Amino Acids in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the pursuit of therapeutic peptides with enhanced pharmacological profiles is a paramount objective. The inherent flexibility of native peptides often leads to diminished receptor affinity, poor selectivity, and susceptibility to proteolytic degradation. The introduction of conformational constraints into the peptide backbone is a powerful strategy to mitigate these liabilities. This technical guide provides an in-depth exploration of cyclooctane-constrained amino acids, a unique class of unnatural amino acids that offer a sophisticated tool for rigidifying peptide structures. We will delve into the key features of these building blocks, including their synthesis, conformational influence on peptide secondary structures, and their burgeoning applications in medicinal chemistry. This guide is intended to serve as a comprehensive resource for researchers and scientists engaged in the design and development of next-generation peptide-based therapeutics.
The Rationale for Conformational Constraint in Peptide Drug Design
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. Native peptides often exist as an ensemble of rapidly interconverting conformers in solution. While this flexibility can be advantageous for interacting with multiple targets, it often comes at the cost of reduced binding affinity for a specific receptor and increased susceptibility to enzymatic degradation. By "pre-organizing" a peptide into its bioactive conformation, the entropic penalty of binding is reduced, leading to enhanced affinity and selectivity.[1]
Cyclic amino acids are particularly effective in achieving this conformational rigidity. The covalent linkage of the amino acid side chain to the backbone or the incorporation of a cyclic moiety within the backbone restricts the allowable dihedral angles (φ and ψ), thereby guiding the peptide to adopt a more defined secondary structure, such as a β-turn or a helical conformation.[2][3]
The Cyclooctane Ring: A Unique Conformational Scaffold
Among the various cycloalkane-based constraints, the cyclooctane ring presents a particularly interesting case. Unlike smaller, more rigid rings like cyclopropane and cyclobutane, or the well-defined chair conformation of cyclohexane, cyclooctane possesses a more complex and flexible conformational landscape. The most stable conformation is generally considered to be the boat-chair form.[4] This inherent flexibility within a constrained system allows for a nuanced level of structural control, enabling the mimicry of a wider range of peptide secondary structures.
The incorporation of a cyclooctane ring into an amino acid, such as in 1-aminocyclooctane-1-carboxylic acid (Ac8c), has been shown to effectively induce helical conformations in peptides.[5] The boat-chair conformation of the cyclooctane ring influences the backbone dihedral angles, predisposing the peptide to adopt a 310-helical structure.[5]
Key Features of Cyclooctane-Constrained Amino Acids
Induction of Helical and Turn Conformations
The primary role of cyclooctane-constrained amino acids in peptide design is to serve as potent inducers of secondary structures. X-ray diffraction and NMR studies have demonstrated that peptides containing 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues adopt well-defined 310-helical or β-turn conformations.[5] The constrained nature of the Ac8c residue restricts the available conformational space, guiding the peptide backbone into these ordered structures.
Caption: The role of cyclooctane-constrained amino acids in pre-organizing a peptide into its bioactive conformation.
Enhanced Proteolytic Stability
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The introduction of unnatural amino acids, particularly those with significant steric bulk or constrained geometries, can hinder the recognition and cleavage of peptide bonds by these enzymes. The cyclooctane moiety provides a bulky, non-natural side chain that can sterically shield adjacent peptide bonds from proteolytic attack, thereby increasing the in vivo half-life of the peptide.[6]
Modulation of Physicochemical Properties
The incorporation of a lipophilic cyclooctane ring can significantly alter the physicochemical properties of a peptide. This can be strategically employed to enhance membrane permeability and improve oral bioavailability, two critical parameters for successful drug development.
Synthesis of Cyclooctane-Constrained Amino Acids and Their Incorporation into Peptides
The synthesis of cyclooctane-constrained amino acids can be achieved through various synthetic routes. A common approach for the synthesis of 1-aminocyclooctane-1-carboxylic acid (Ac8c) involves the Strecker or Bucherer-Bergs synthesis starting from cyclooctanone. More complex, substituted cyclooctane amino acids can be prepared through multi-step synthetic sequences, often involving ring-closing metathesis or other cyclization strategies.[7][8]
Representative Synthetic Protocol: Synthesis of 1-Aminocyclooctane-1-carboxylic Acid (Ac8c)
The following is a representative protocol for the synthesis of Ac8c via the Bucherer-Bergs reaction, followed by hydrolysis.
Step 1: Bucherer-Bergs Reaction
-
To a solution of cyclooctanone (1.0 eq) in ethanol/water (1:1), add potassium cyanide (2.0 eq) and ammonium carbonate (4.0 eq).
-
Heat the reaction mixture in a sealed vessel at 60-70 °C for 24-48 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 1-2.
-
Collect the precipitated cyclooctane hydantoin by filtration and wash with cold water.
Step 2: Hydrolysis of the Hydantoin
-
Suspend the cyclooctane hydantoin in a solution of barium hydroxide octahydrate (4.0 eq) in water.
-
Heat the mixture at reflux in an autoclave at 150-160 °C for 48-72 hours.
-
Cool the reaction mixture and remove the barium salts by precipitation with sulfuric acid or by bubbling CO2 gas.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from water/ethanol to yield pure 1-aminocyclooctane-1-carboxylic acid.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Once synthesized and appropriately protected (e.g., as the Fmoc-protected amino acid), cyclooctane-constrained amino acids can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[9][10][11]
General SPPS Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected cyclooctane amino acid using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) and add it to the resin.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: A typical workflow for solid-phase peptide synthesis (SPPS) incorporating a cyclooctane-constrained amino acid.
Applications in Medicinal Chemistry
The unique properties of cyclooctane-constrained amino acids make them valuable tools in various areas of medicinal chemistry.
Protease Inhibitors
The ability of these amino acids to induce specific secondary structures and enhance proteolytic stability makes them ideal for the design of protease inhibitors. By mimicking the conformation of the substrate's cleavage site, peptides containing cyclooctane constraints can bind tightly to the active site of a protease, blocking its activity.[12][13][14]
GPCR Ligands
G-protein coupled receptors (GPCRs) are a major class of drug targets. Many endogenous GPCR ligands are peptides, and their therapeutic use is often limited by poor stability and bioavailability. Incorporating cyclooctane-constrained amino acids can lead to more rigid and stable peptide ligands with improved affinity and selectivity for their target GPCRs.[15][16][17][18]
Comparative Analysis with Other Cycloalkane Constraints
The choice of ring size for a constrained amino acid allows for fine-tuning of the resulting peptide's conformation.
| Ring Size | Predominant Induced Conformation(s) | Key Features |
| Cyclopropane | Extended or turn-like structures | Highly rigid, significant strain |
| Cyclobutane | β-turns, helical structures | Rigid, induces defined turns[2][3][6] |
| Cyclopentane | β-turns, 12-helices | Less strained than smaller rings, versatile[1] |
| Cyclohexane | β-sheets, extended structures | Adopts stable chair conformation[13] |
| Cyclooctane | 310-helices, β-turns | Flexible within a constrained system, can mimic various turn types [5] |
Table 1: Comparison of the conformational effects of different cycloalkane-constrained amino acids in peptides.
Conclusion and Future Perspectives
Cyclooctane-constrained amino acids represent a sophisticated and powerful tool in the medicinal chemist's arsenal for the design of novel peptide-based therapeutics. Their ability to induce specific and stable secondary structures, enhance proteolytic resistance, and modulate physicochemical properties offers a clear path toward overcoming the traditional limitations of peptide drugs. The foundational work on 1-aminocyclooctane-1-carboxylic acid has demonstrated the potential of this class of unnatural amino acids to stabilize helical conformations.[5]
Future research in this area will likely focus on the development of more diverse synthetic routes to access a wider range of functionalized cyclooctane amino acids. This will enable a more systematic exploration of their conformational effects and a more precise tuning of the pharmacological properties of peptide drug candidates. Furthermore, the integration of computational modeling with experimental studies will be crucial for predicting the conformational impact of these constraints and for the rational design of peptides with desired biological activities. As our understanding of the intricate relationship between peptide conformation and function continues to grow, the strategic application of cyclooctane-constrained amino acids will undoubtedly play an increasingly important role in the discovery and development of the next generation of peptide medicines.
References
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Datta, S., Rathore, R. N. S., Vijayalakshmi, S., Vasudev, P. G., Rao, R. B., Balaram, P., & Shamala, N. (2004). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides. Journal of Peptide Science, 10(3), 160–172. [Link]
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Gilon, C., Halle, D., Chorev, M., Salinger, Z., & Byk, G. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 41(6), 919–929. [Link]
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Muttenthaler, M., Nevin, S. T., Grishin, A. A., & Christie, M. J. (2020). Harnessing cyclotides to design and develop novel peptide GPCR ligands. RSC Chemical Biology, 1(4), 268–280. [Link]
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Rzepa, H. S. (2010, January 31). The conformational analysis of cyclo-octane. Henry Rzepa's Blog. [Link]
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de Visser, P. C., van der Veken, P., De Winter, H., Augustyns, K., & Joossens, J. (2021). RaPID discovery of cell-permeable helical peptide inhibitors containing cyclic β-amino acids against SARS-CoV-2 main protease. Chemical Science, 12(30), 10255–10263. [Link]
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Wang, C. K., & Craik, D. J. (2018). Harnessing cyclotides to design and develop novel peptide GPCR ligands. RSC Chemical Biology, 1(4), 268-280. [Link]
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Gessner, G., Gudem, S., Yuan, Y., & Mesecar, A. D. (2021). Structure-guided Design of Conformationally-constrained Cyclohexane Inhibitors of SARS-CoV-2 3CL Protease. ACS Medicinal Chemistry Letters, 12(7), 1134–1141. [Link]
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Casarotto, M. G., & Craik, D. J. (2019). Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery. Molecules, 24(12), 2296. [Link]
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Coin, I., Beyermann, M., & Bienert, M. (2007). Methods and protocols of modern solid phase peptide synthesis. Nature Protocols, 2(12), 3247–3256. [Link]
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Forró, E., & Fülöp, F. (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 18, 68–77. [Link]
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Applied Biosystems. (2004). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
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Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
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Hellinger, R., & Gruber, C. W. (2019). Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery. Molecules, 24(12), 2296. [Link]
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McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679–7682. [Link]
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Forró, E., & Fülöp, F. (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivative. Beilstein Journal of Organic Chemistry, 18, 68-77. [Link]
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Crisma, M., Formaggio, F., Toniolo, C., & Gellman, S. H. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Biopolymers, 42(1), 1–6. [Link]
- Bayer, A. G. (2019). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
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Sánchez, A., & Vázquez, A. (2017). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Foods, 6(4), 30. [Link]
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de Veer, S. J., Swedberg, J. E., & Harris, J. M. (2019). KLK4 inhibition by cyclic and acyclic peptides: structural and dynamical insights into standard-mechanism protease inhibitors. bioRxiv. [Link]
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Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (1996). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Biopolymers, 40(6), 627–651. [Link]
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Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Ligand-Based Peptide Design and Combinatorial Peptide Libraries to Target G Protein-Coupled Receptors. Biochemical Journal, 268(2), 249–262. [Link]
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de Veer, S. J., Swedberg, J. E., & Harris, J. M. (2019). KLK4 inhibition by cyclic and acyclic peptides: structural and dynamical insights into standard-mechanism protease inhibitors. bioRxiv. [Link]
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Ozomarisi, H. E., & O'Connor, M. J. (2024). A Synthetic Route to Highly Substituted 1-Aminonaphthalenes from Readily Available Benzaldehydes. The Journal of Organic Chemistry. [Link]
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Illa, O., Ortuño, R. M., & Alemán, C. (2019). Conformational analyses of peptides 1–8. ResearchGate. [Link]
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Ortuño, R. M., Illa, O., & Alemán, C. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid β-peptides: Stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 70(20), 7963–7971. [Link]
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Wang, Y., et al. (2023). Designing Cyclic-Constrained Peptides to Inhibit Human Phosphoglycerate Dehydrogenase. Journal of Medicinal Chemistry, 66(18), 12646–12657. [Link]
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Karle, I. L. (1999). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Journal of Molecular Structure, 474(1-3), 103–114. [Link]
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Wilkes, B. C., & Schiller, P. W. (1994). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research, 44(4), 359–366. [Link]
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Zheng, J., & Zhuang, X. (2007). Peptide conformations for a microarray surface-tethered epitope of the tumor suppressor p53. Biophysical Journal, 92(7), 2333–2343. [Link]
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Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-1-amino-1-cyclooctanecarboxylic Acid into Synthetic Peptides
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of non-natural, sterically hindered amino acids is a cornerstone of modern peptide-based drug discovery, offering pathways to enhanced proteolytic stability, constrained conformations, and improved pharmacological profiles.[1][2][3] Fmoc-1-amino-1-cyclooctanecarboxylic acid (Fmoc-Aco8c-OH) is a valuable building block in this class, featuring a unique cyclooctane moiety that imparts significant conformational rigidity.[4] However, its α,α-disubstituted nature presents a formidable steric barrier to standard peptide coupling protocols. This guide provides a comprehensive framework for the successful incorporation of Fmoc-Aco8c-OH into peptide sequences using solid-phase peptide synthesis (SPPS), detailing optimized coupling strategies, troubleshooting, and the chemical rationale behind each procedural step.
Introduction: The Challenge of Steric Hindrance
The synthesis of a peptide bond requires the activation of a carboxylic acid group to facilitate a nucleophilic attack from the N-terminal amine of the growing peptide chain.[5] For sterically hindered amino acids like Fmoc-Aco8c-OH, the bulky cyclooctane ring shields the carboxylic acid's carbonyl carbon, dramatically slowing reaction kinetics. This can lead to incomplete coupling reactions, truncated peptide sequences, and low final yields.[5][6]
Therefore, overcoming this steric challenge is paramount and relies on a judicious selection of coupling reagents and optimized reaction conditions to drive the acylation reaction to completion without inducing side reactions, such as racemization.
Core Principles for Efficient Coupling
The Critical Role of the Coupling Reagent
Standard carbodiimide activators like N,N'-dicyclohexylcarbodiimide (DCC), while historically significant, are often inefficient for coupling hindered residues.[7][8] Modern peptide synthesis relies on more potent in-situ activating reagents, primarily phosphonium and aminium/uronium salts, which convert the carboxylic acid into a highly reactive ester. These reagents are essential for difficult couplings as they offer rapid reaction kinetics and minimal side reactions.[8]
For Fmoc-Aco8c-OH, the most effective reagents are those that form highly reactive activated species, such as OAt or O-6-ClBt esters.
Table 1: Comparative Analysis of Recommended Coupling Reagents for Hindered Amino Acids
| Reagent Name | Class | Activating Mechanism & Key Advantages | Considerations for Use |
| HATU | Aminium/Uronium Salt | Forms a highly reactive OAt-ester. Considered the gold standard for difficult couplings due to high efficiency and low racemization.[8] | Requires a non-nucleophilic base (e.g., DIPEA). Solutions in DMF have moderate stability. |
| HCTU | Aminium/Uronium Salt | Forms a 6-Cl-OBt ester, which is more reactive than the OBt esters generated by HBTU/TBTU. | More cost-effective than HATU with comparable, though sometimes slightly lower, efficiency. |
| COMU | Aminium/Uronium Salt | Incorporates an Oxyma Pure leaving group, offering coupling efficiencies comparable to HATU.[7] By-products are highly soluble and it is considered safer than HOBt/HOAt-based reagents.[7] | Excellent solubility and stability, making it well-suited for automated synthesis.[7] |
| PyBOP | Phosphonium Salt | Forms a reactive OBt-ester. A robust and widely used reagent, though generally less potent than HATU for the most challenging couplings.[5][8] | Its by-product, HMPA, is a suspected carcinogen, leading to the preference for PyAOP or uronium salts in many labs.[8] |
Optimizing Reaction Conditions
Beyond the choice of reagent, several other factors are critical:
-
Base: A tertiary amine base, typically N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to activate the coupling reagent and neutralize the protonated N-terminal amine of the peptide-resin.[8] DIPEA is generally preferred for its steric bulk, which minimizes side reactions.
-
Solvent: N,N-dimethylformamide (DMF) is the standard solvent for SPPS due to its excellent resin-swelling properties and ability to dissolve reagents.
-
Equivalents and Time: For hindered couplings, using an excess of the amino acid and coupling reagent (typically 3-5 equivalents relative to the resin loading) is recommended. A "double coupling" strategy—repeating the coupling step with fresh reagents—is often necessary to ensure the reaction proceeds to completion.
-
Temperature: While most couplings are performed at room temperature, microwave-assisted synthesis can significantly accelerate the reaction rate for difficult sequences, with reagents like COMU being particularly well-suited for this application.[7]
Experimental Workflow and Protocols
The following section outlines a detailed, step-by-step protocol for the manual incorporation of a single Fmoc-Aco8c-OH residue into a peptide sequence using standard Fmoc-based SPPS.
Figure 1: Standard workflow for the solid-phase synthesis cycle incorporating a sterically hindered amino acid.
Materials and Reagents
-
Peptide-resin with a free N-terminal amine
-
This compound (Fmoc-Aco8c-OH)
-
Coupling Reagent (e.g., HATU)
-
Base: DIPEA
-
Solvent: Anhydrous DMF
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF[9][10]
-
Washing Solvents: Dichloromethane (DCM)
-
Reaction Vessel for SPPS
Protocol: Fmoc Deprotection of the N-Terminus
This step exposes the free amine on the resin-bound peptide, preparing it for coupling.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate gently for 3 minutes.[10]
-
Main Deprotection: Drain the solution and add a fresh portion of 20% piperidine/DMF. Continue agitation for 10-15 minutes.[9][10]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is:
-
3 x DMF
-
3 x DCM
-
3 x DMF
-
Protocol: Coupling of Fmoc-Aco8c-OH
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Prepare the Amino Acid Solution: In a separate vial, dissolve:
-
Fmoc-Aco8c-OH (4 equivalents, ~0.4 mmol)
-
HATU (3.9 equivalents, ~0.39 mmol)
-
in ~2 mL of DMF.
-
-
Activate: Add DIPEA (8 equivalents, ~0.8 mmol) to the amino acid solution and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.
-
Couple to Resin: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for at least 2 hours. For highly hindered adjacent residues, this time can be extended to 4 hours or overnight.
-
First Wash: After the coupling time, drain the reaction solution and wash the resin (3 x DMF).
-
Monitor Completion (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test. A negative result (clear or yellow beads) indicates a complete reaction. A positive result (blue beads) signifies a substantial presence of unreacted free amines, requiring a second coupling.
-
Double Coupling (If Necessary): If the ninhydrin test is positive, repeat steps 1-4 with a fresh solution of activated Fmoc-Aco8c-OH.
-
Final Wash: Once coupling is complete, wash the resin thoroughly (3 x DMF, 3 x DCM, 3 x DMF) to prepare for the next synthesis cycle.
Figure 2: Simplified mechanism of HATU-mediated coupling for Fmoc-Aco8c-OH.
Protocol: Final Cleavage and Deprotection
After the full peptide sequence is assembled, the peptide must be cleaved from the resin and all side-chain protecting groups removed.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a vacuum.
-
Prepare Cleavage Cocktail: A common and effective cocktail for most peptides is Reagent K or a simpler TFA/TIS/H₂O mixture.[11][12] For a robust, general-purpose cleavage, use:
-
TFA (Trifluoroacetic Acid): 95%
-
TIS (Triisopropylsilane): 2.5% (Cation scavenger)
-
H₂O (Water): 2.5%
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under a vacuum.
Characterization and Analysis
Confirm the successful incorporation of Fmoc-Aco8c-OH and the purity of the final product using standard analytical techniques:
-
Mass Spectrometry (MS): Use ESI-MS to verify that the molecular weight of the final peptide matches the theoretical mass, confirming the addition of the Aco8c residue.[13]
-
High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC to assess the purity of the crude peptide and to purify it to the desired level.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Aco8c Incorporation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Ninhydrin Test) | 1. Insufficient coupling time or reagent equivalents. 2. Steric hindrance is too great for the chosen reagent. 3. Poor resin swelling or aggregated peptide chain. | 1. Perform a double coupling with fresh reagents. 2. Switch to a more powerful coupling reagent (e.g., from HCTU to HATU). 3. Increase reaction time and/or temperature (if using microwave synthesis). |
| Low Final Yield | 1. Cumulative incomplete couplings at the Aco8c step. 2. Incomplete Fmoc deprotection prior to coupling. 3. Incomplete final cleavage from the resin. | 1. Implement double coupling as a standard for the Aco8c residue. 2. Extend Fmoc deprotection time slightly (e.g., to 20 minutes). 3. Ensure the resin is completely dry before cleavage and extend cleavage time to 3-4 hours. |
| Presence of Deletion Sequence (-Aco8c) in MS | Failure to couple the Aco8c residue, followed by successful coupling of the subsequent amino acid. | 1. Use a capping step (e.g., with acetic anhydride/DIPEA) after the Aco8c coupling to permanently block any unreacted amines. 2. Optimize the Aco8c coupling protocol as described above. |
Conclusion
The successful incorporation of this compound is a challenging but achievable goal in peptide synthesis. Success hinges on acknowledging the significant steric barrier and proactively addressing it through the use of high-potency aminium/uronium salt coupling reagents like HATU or COMU, an excess of reagents, and often a double-coupling strategy. By following the optimized protocols and troubleshooting guidance provided in this document, researchers can confidently utilize this valuable non-natural amino acid to advance the design of novel, structurally constrained peptides for therapeutic and research applications.
References
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- 13. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to Solid-Phase Peptide Synthesis (SPPS) with Fmoc-1-amino-1-cyclooctanecarboxylic Acid
Abstract
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] Among these, conformationally constrained amino acids like 1-amino-1-cyclooctanecarboxylic acid (Ac8c) have gained prominence for their ability to induce specific secondary structures.[2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the successful incorporation of Fmoc-1-amino-1-cyclooctanecarboxylic acid (Fmoc-Ac8c-OH) into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the unique structural considerations of this sterically hindered amino acid, provide detailed, field-tested protocols for its efficient coupling, and offer troubleshooting strategies to overcome common synthetic challenges.
Introduction: The Strategic Value of Conformational Constraint
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the workhorse for the chemical synthesis of peptides. The most prevalent strategy, employing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine, offers a mild and versatile approach suitable for a wide range of peptide sequences.[3] The therapeutic potential of native peptides, however, is often limited by poor metabolic stability and conformational flexibility, which can lead to reduced target affinity.
The introduction of unnatural amino acids (UAAs) with constrained conformations is a proven strategy to address these limitations.[1][4] Fmoc-Ac8c-OH is a Cα,α-disubstituted cyclic amino acid that introduces a bulky cyclooctyl ring into the peptide backbone. This structural feature serves two primary purposes:
-
Induction of Secondary Structures: The cyclooctyl group restricts the rotational freedom around the N-Cα and Cα-C bonds, effectively forcing the peptide backbone into well-defined turn or helical conformations.[5] This pre-organization can significantly enhance binding to biological targets by reducing the entropic penalty upon binding.[6]
-
Enhanced Proteolytic Resistance: The steric bulk of the Ac8c residue shields the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.
Despite these advantages, the very steric hindrance that confers these desirable properties also presents a significant challenge during the SPPS coupling step.[7] This guide will provide the necessary protocols and rationale to effectively manage these challenges.
Understanding the Challenge: Steric Hindrance in Ac8c Coupling
The primary obstacle in utilizing Fmoc-Ac8c-OH is the steric bulk of the cyclooctyl ring, which impedes the approach of the activated carboxylic acid to the free N-terminal amine of the resin-bound peptide.[8] This can lead to:
-
Slow Reaction Kinetics: The coupling reaction proceeds much slower than with standard proteinogenic amino acids.
-
Incomplete Coupling: Standard coupling conditions may fail to drive the reaction to completion, resulting in the formation of deletion sequences (peptides lacking the Ac8c residue).[9]
-
Lower Yields and Purity: The accumulation of deletion sequences complicates downstream purification and reduces the overall yield of the target peptide.
To overcome these hurdles, a combination of optimized reagents and reaction conditions is essential.
Core Experimental Protocol: Incorporating Fmoc-Ac8c-OH
This section provides a detailed, step-by-step protocol for the manual synthesis of a model peptide containing an Ac8c residue. The principles can be adapted for automated peptide synthesizers.
Materials and Reagents
| Reagent/Material | Recommended Grade/Specification |
| Resin | Rink Amide or Wang resin (select based on desired C-terminus) |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) - Peptide synthesis grade |
| Fmoc Deprotection | 20% Piperidine in DMF (v/v) |
| Amino Acids | High-purity Fmoc-protected amino acids |
| Fmoc-Ac8c-OH | ≥98% purity (HPLC) |
| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU |
| Base | N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine |
| Washing Solvents | DMF, DCM, Isopropanol (IPA) |
| Cleavage Cocktail | Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT (adjust based on sequence) |
| Precipitation | Cold Diethyl Ether |
| Monitoring | Ninhydrin (Kaiser) test kit |
Workflow Visualization
The following diagram illustrates the key steps in a single cycle of Fmoc-SPPS for the incorporation of an amino acid.
Caption: General workflow for one cycle of Fmoc solid-phase peptide synthesis.
Step-by-Step Methodology
This protocol assumes a synthesis scale of 0.1 mmol on a resin with a substitution of 0.5 mmol/g (i.e., 200 mg of resin).
1. Resin Swelling:
-
Place 200 mg of the selected resin in a reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for at least 30-60 minutes with gentle agitation.[10]
-
Drain the DMF.
2. Fmoc-Deprotection:
-
Add 4 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 4 mL of 20% piperidine in DMF and agitate for 15-20 minutes.[3]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 4 mL), DCM (3 x 4 mL), and finally DMF (3 x 4 mL) to remove all traces of piperidine.
3. Coupling of Fmoc-Ac8c-OH (Double Coupling Protocol): Causality: Due to the steric hindrance of Fmoc-Ac8c-OH, a standard single coupling is often insufficient. A "double coupling" protocol using a highly efficient uronium/aminium salt reagent like HATU is strongly recommended to drive the reaction to completion.[8][11] HATU forms a highly reactive OAt-ester intermediate, which is effective for even the most challenging couplings.[10]
First Coupling:
-
In a separate vial, pre-activate the amino acid by dissolving:
-
Fmoc-Ac8c-OH: (4 eq., 0.4 mmol, ~157 mg)
-
HATU: (3.9 eq., 0.39 mmol, ~148 mg)
-
DIPEA: (8 eq., 0.8 mmol, ~139 µL)
-
in 2 mL of DMF.
-
-
Allow the pre-activation to proceed for 1-5 minutes.[11]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction for 45-90 minutes .
-
Drain the coupling solution and wash the resin with DMF (3 x 4 mL).
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of activated Fmoc-Ac8c-OH.
-
Agitate for another 45-90 minutes .
-
Drain and wash the resin thoroughly with DMF (5 x 4 mL).
4. Monitoring the Coupling Reaction:
-
After the second coupling and washing, take a small sample of resin beads (a few beads are sufficient) and perform a Kaiser (ninhydrin) test.[8]
-
Negative Result (Yellow/Colorless Beads): Indicates a complete coupling (no free primary amines). Proceed to the next deprotection step.
-
Positive Result (Blue/Purple Beads): Indicates incomplete coupling. At this stage, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
5. Capping (Optional, but Recommended if Kaiser Test is Positive):
-
Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., 10:10:80 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.[8]
-
This will acetylate any unreacted N-terminal amines, preventing them from reacting in subsequent cycles.
-
Wash the resin thoroughly with DMF and DCM.
6. Peptide Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the sequence. For standard amino acids, a single coupling of 30-60 minutes is usually sufficient.
7. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, then DCM, and dry the peptide-resin under vacuum.
-
Add 5 mL of the cleavage cocktail (e.g., Reagent K) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
8. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL tube of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry.
Optimization and Troubleshooting
The incorporation of sterically hindered residues is a common source of synthetic failure. The following table outlines potential issues and solutions.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after double coupling | Extreme steric hindrance; On-resin aggregation of the growing peptide chain. | 1. Capping: Immediately cap the unreacted amines with acetic anhydride to prevent deletion sequences. 2. Extend Coupling Time: Increase the duration of each coupling step (e.g., to 2-4 hours or overnight).[11] 3. Microwave-Assisted SPPS: If available, use a microwave peptide synthesizer. Microwave energy can significantly accelerate difficult couplings.[12] |
| Low final yield/purity | Accumulation of deletion sequences from incomplete coupling; Side reactions during cleavage. | 1. Optimize Coupling: Ensure a negative Kaiser test after each coupling of a hindered residue. 2. Optimize Cleavage: Ensure the cleavage cocktail is appropriate for the amino acids in your sequence (e.g., use scavengers for Trp, Cys, Met). |
| Peptide Aggregation | Hydrophobic sequences can aggregate on the resin, making reactive sites inaccessible. | 1. Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture. 2. "Difficult Sequence" Solvents: Use solvent mixtures like DCM/DMF/NMP. 3. Backbone Protection: Incorporate pseudoproline dipeptides or Dmb-protected residues if the sequence allows. |
Troubleshooting Logic Flow
Caption: Decision workflow for troubleshooting the coupling of Fmoc-Ac8c-OH.
Applications in Drug Discovery
The successful incorporation of Fmoc-Ac8c-OH enables the synthesis of novel peptide analogues with significant therapeutic potential.
-
Peptidomimetics: Ac8c can serve as a surrogate for proline in peptidomimetic drug design, inducing specific turns that mimic the bioactive conformation of a natural peptide ligand.[2]
-
Cyclic Peptides: The conformational bias introduced by Ac8c can facilitate the synthesis of cyclic peptides, which often exhibit improved potency and selectivity.[13]
-
Enhanced Stability: Peptides containing Ac8c are more resistant to enzymatic degradation, a critical attribute for developing orally bioavailable peptide drugs.[1]
By providing a robust protocol for the inclusion of this valuable building block, we empower researchers to explore a wider chemical space in their quest for next-generation peptide therapeutics.
References
-
Melo, A. et al. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Available at: [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. Available at: [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
-
Qian, Z., et al. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 22(8), 1309. Available at: [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]
-
The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. Available at: [Link]
-
Echalier, C., et al. (2013). Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield. Amino acids, 45(6), 1395–1403. Available at: [Link]
- Barlos, K., & Gatos, D. (2012). The solid phase synthesis of C-terminal peptide amides under mild conditions. Peptide Science, 98(2), 87-97.
-
CD Formulation. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. Available at: [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Toniolo, C., et al. (1998). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of the American Chemical Society, 120(43), 11063-11071. Available at: [Link]
-
Ito, Y., et al. (2018). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi, 138(1), 35-44. Available at: [Link]
-
AmbioPharm. (n.d.). Microwave SPPS Technology. Available at: [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Protheragen. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]
-
LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–200. Available at: [Link]
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- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Fmoc-1-amino-1-cyclooctanecarboxylic Acid in Drug Development
Introduction: The Pursuit of Stability and Potency in Peptide Therapeutics
The therapeutic landscape is increasingly embracing peptides due to their high specificity and potency. However, the inherent flexibility and susceptibility to proteolytic degradation of linear peptides present significant hurdles in drug development, leading to poor pharmacokinetic profiles. A key strategy to overcome these limitations is the incorporation of conformationally constrained non-proteinogenic amino acids. This guide focuses on the application of one such building block, Fmoc-1-amino-1-cyclooctanecarboxylic acid (Fmoc-A8c-OH), a valuable tool for medicinal chemists aiming to engineer peptide candidates with enhanced stability, receptor affinity, and ultimately, therapeutic efficacy.[1] The cyclooctane ring system of A8c imposes significant conformational rigidity on the peptide backbone, which can pre-organize the peptide into a bioactive conformation and shield it from enzymatic degradation.
This document provides a comprehensive overview of the properties of Fmoc-A8c-OH, detailed protocols for its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), and discusses its impact on peptide structure and function, supported by relevant case studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the building blocks is paramount for successful peptide synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Synonym | Fmoc-A8c-OH, Fmoc-acoc-OH | [2] |
| CAS Number | 222166-38-3 | [2] |
| Molecular Formula | C₂₄H₂₇NO₄ | [2] |
| Molecular Weight | 393.48 g/mol | [2] |
| Appearance | White powder | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Storage | 0-8 °C | [2] |
The Rationale for Incorporating 1-Amino-1-cyclooctanecarboxylic Acid (A8c) in Peptide-Based Drug Design
The incorporation of A8c into a peptide sequence is a strategic decision driven by the desire to favorably modulate its three-dimensional structure and, consequently, its biological properties.
Conformational Constraint and Pre-organization
The bulky and rigid cyclooctane ring of A8c restricts the rotational freedom of the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles in the vicinity of the residue. This constraint can induce specific secondary structures, such as β-turns and helical conformations.[3] X-ray diffraction studies of peptides containing A8c have shown that it can effectively promote the formation of 3₁₀-helices.[3] This pre-organization of the peptide into a conformation that mimics its receptor-bound state can lead to a significant increase in binding affinity by reducing the entropic penalty upon binding.
Enhanced Proteolytic Stability
Peptidases, the enzymes responsible for peptide degradation, often have specific recognition sequences and require a certain degree of flexibility in the peptide backbone to accommodate the substrate in their active site. The steric hindrance provided by the cyclooctane ring can effectively shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in biological fluids. While direct proteolytic stability data for A8c-containing peptides is not abundant in the public domain, studies on peptides with smaller cyclic amino acid analogs, such as 1-aminocyclobutane-1-carboxylic acid, have demonstrated significantly increased resistance to enzymatic hydrolysis.[4]
Caption: Mechanism of enhanced proteolytic stability by A8c incorporation.
Experimental Protocols: Incorporation of Fmoc-A8c-OH via Solid-Phase Peptide Synthesis
The successful incorporation of the sterically hindered Fmoc-A8c-OH residue requires optimization of standard solid-phase peptide synthesis (SPPS) protocols. The primary challenge lies in achieving efficient coupling to the sterically demanding α,α-disubstituted amino acid.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin or other suitable solid support
-
Fmoc-protected amino acids
-
This compound (Fmoc-A8c-OH)
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Bases:
-
DIPEA (N,N-Diisopropylethylamine)
-
2,4,6-Collidine
-
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
-
Deprotection Reagent: 20% piperidine in DMF
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Kaiser test kit for monitoring coupling completion
Protocol 1: Automated Peptide Synthesis Incorporating Fmoc-A8c-OH
This protocol is designed for use with an automated peptide synthesizer.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Standard Amino Acid Coupling Cycles (Prior to A8c): Perform standard Fmoc-SPPS cycles for the preceding amino acids. This typically involves:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the next Fmoc-amino acid (4-5 equivalents) using a standard coupling reagent like HBTU/DIPEA or DIC/HOBt for 30-60 minutes.
-
Washing: Wash the resin with DMF.
-
-
Incorporation of Fmoc-A8c-OH (Double Coupling):
-
Fmoc Deprotection: Deprotect the N-terminal amino group of the growing peptide chain as described above.
-
First Coupling:
-
Pre-activate a solution of Fmoc-A8c-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling to proceed for 1-2 hours.
-
Wash the resin with DMF.
-
-
Kaiser Test: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), a second coupling is necessary.
-
Second Coupling (if necessary): Repeat the coupling step with a fresh solution of activated Fmoc-A8c-OH for another 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF.
-
-
Coupling of the Subsequent Amino Acid: Proceed with the coupling of the next amino acid. Due to the steric bulk of the A8c residue, a more potent coupling reagent (HATU) and potentially a longer coupling time (1-2 hours) are recommended for the subsequent residue as well.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, perform the final Fmoc deprotection. Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC. Characterize the final product by mass spectrometry.
Caption: Workflow for incorporating Fmoc-A8c-OH in SPPS.
Case Study: Constrained Somatostatin Analogs
While specific drug development case studies detailing the use of 1-amino-1-cyclooctanecarboxylic acid are not extensively reported in publicly available literature, research on analogs with smaller cyclic residues provides compelling evidence for the utility of this strategy.
Somatostatin is a peptide hormone that inhibits the secretion of several other hormones, but its therapeutic use is limited by a very short half-life.[5][6] The development of stable and potent somatostatin analogs has been a major focus of medicinal chemistry.
In one study, researchers synthesized octapeptide analogs of somatostatin where a natural amino acid was replaced with constrained cyclic amino acids, including 1-aminocyclopentanecarboxylic acid (Ac5c) and 1-aminocyclohexanecarboxylic acid (Ac6c).[3] These analogs were tested for their in vitro antiproliferative activity against various cancer cell lines.
The results showed that the incorporation of these constrained amino acids yielded analogs with potent, concentration-dependent antiproliferative effects.[3] For instance, one of the most effective compounds against the HT-29 human colorectal cancer cell line was an analog containing α-aminoisobutyric acid (Aib), another sterically hindered amino acid.[3] This study highlights the principle that introducing conformational constraints through cyclic amino acids can lead to highly active peptide analogs. The larger cyclooctane ring of A8c would be expected to impart even greater conformational rigidity, potentially leading to further enhancements in biological activity and stability.
Conclusion and Future Perspectives
This compound is a powerful building block for medicinal chemists seeking to improve the drug-like properties of peptide therapeutics. Its ability to induce conformational rigidity and enhance proteolytic stability makes it a valuable tool for designing potent and long-lasting peptide drug candidates. The successful incorporation of Fmoc-A8c-OH requires careful optimization of coupling conditions, particularly the use of high-potency activating reagents and, where necessary, double coupling protocols. As the field of peptide drug discovery continues to advance, the strategic use of constrained amino acids like A8c will undoubtedly play a crucial role in the development of the next generation of peptide-based medicines.
References
-
Gatos, M., Formaggio, F., Crisma, M., Toniolo, C., Bonora, G. M., Benedetti, Z., ... & Kamphuis, J. (1997). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1‐aminocyclooctane‐1‐carboxylic acid (Ac8c) residues in peptides. Journal of Peptide Science, 3(2), 110-122. [Link]
-
Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide research, 8(3), 178–186. [Link]
- Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720. (A general reference for peptidomimetics, not specific to A8c but provides context).
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
-
Pless, J. (2005). The history of somatostatin analogs. Journal of endocrinological investigation, 28(11 Suppl International), 1–4. [Link]
-
Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of medicinal chemistry, 39(24), 4833–4843. [Link]
-
Weckbecker, G., Lewis, I., Albert, R., Schmid, H. A., Hoyer, D., & Bruns, C. (2003). Somatostatin analogs for diagnosis and treatment of cancer. Current opinion in pharmacology, 3(6), 668–674. [Link]
-
Diao, L., & Meibohm, B. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical pharmacokinetics, 52(10), 855–868. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]
- Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced drug delivery reviews, 54(4), 459–476.
-
Henninot, A., Collins, J. C., & Nuss, J. M. (2018). The Current State of Peptide Drug Discovery: Back to the Future?. Journal of medicinal chemistry, 61(4), 1382–1414. [Link]
-
Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963–978. [Link]
-
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical reviews, 97(6), 2243–2266. [Link]
- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. In Methods in Enzymology (Vol. 289, pp. 104-126). Academic Press. (A foundational reference for coupling reagents).
-
LookChem. (n.d.). FMOC-1-AMINO-1-CYCLOBUTANECARBOXYLIC ACID. Retrieved from [Link]
-
Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of medicinal chemistry, 39(24), 4833–4843. [Link]
Sources
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- 2. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.red [sci-hub.red]
- 4. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides [iris.unicampania.it]
- 6. EP0676390A1 - Process for the preparation of 1-aminocyclopropane carboxylic acid hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: Strategic Incorporation of Fmoc-1-amino-1-cyclooctanecarboxylic Acid for the Synthesis of Conformationally Constrained Peptides
Introduction: The Imperative for Structural Constraint in Peptide Drug Design
The therapeutic landscape is increasingly shaped by peptide-based drugs, owing to their high specificity and low off-target toxicity. However, the inherent conformational flexibility of linear peptides often leads to diminished receptor affinity and susceptibility to proteolytic degradation, curtailing their bioavailability and therapeutic efficacy. A proven strategy to surmount these limitations is the introduction of conformational constraints into the peptide backbone. This is achieved by incorporating non-natural, sterically hindered amino acids, which restrict torsional freedom and stabilize bioactive secondary structures such as β-turns and helices.
Fmoc-1-amino-1-cyclooctanecarboxylic acid (Fmoc-A8c-OH) has emerged as a powerful building block in this endeavor. Its Cα,α-disubstituted cyclooctyl ring imposes significant steric hindrance, effectively guiding the peptide backbone into well-defined, predictable conformations. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of Fmoc-A8c-OH in solid-phase peptide synthesis (SPPS). We will delve into the mechanistic rationale, provide detailed, field-proven protocols, and offer insights into the profound impact of A8c incorporation on peptide structure and function.
The Scientific Rationale: Why Choose Fmoc-A8c-OH?
The utility of Fmoc-A8c-OH stems from the unique structural rigidity imparted by the cyclooctane moiety. Unlike smaller cyclic systems, the eight-membered ring of A8c is large enough to significantly restrict the peptide backbone's rotational freedom, yet flexible enough to be accommodated within stable helical structures.
Causality of Conformational Constraint:
The gem-disubstitution at the α-carbon of the A8c residue restricts the available Ramachandran space for the peptide backbone. X-ray diffraction and NMR studies on peptides containing the 1-aminocyclooctane-1-carboxylic acid (Ac8c) residue have demonstrated its strong propensity to induce and stabilize helical conformations, particularly the 3₁₀-helix.[1] In a pentapeptide, for instance, the Ac8c residues were shown to lock the structure into a purely 3₁₀-helical conformation stabilized by multiple intramolecular hydrogen bonds.[1] This pre-organization of the peptide into a specific secondary structure can significantly reduce the entropic penalty upon binding to a biological target, thereby enhancing affinity.
Enhancing Proteolytic Stability:
Standard peptides are readily degraded by proteases in vivo, which recognize and cleave specific peptide bonds within flexible chain segments.[2] The incorporation of non-natural amino acids like A8c disrupts these recognition sites. The bulky cyclooctyl group sterically hinders the approach of proteolytic enzymes, significantly increasing the peptide's half-life in biological fluids.[3][4] Peptides containing such modified amino acids have been shown to exhibit superior stability profiles compared to their natural counterparts.[3]
Experimental Protocols: Incorporating Fmoc-A8c-OH via Fmoc-SPPS
The successful incorporation of the sterically demanding Fmoc-A8c-OH residue requires optimization of standard Solid-Phase Peptide Synthesis (SPPS) protocols. The primary challenge lies in achieving complete and efficient coupling to the preceding amino acid's N-terminus.
Workflow for a Single Fmoc-A8c-OH Coupling Cycle
The following diagram outlines the critical steps for incorporating an Fmoc-A8c-OH residue into a growing peptide chain on a solid support.
Caption: General workflow for a single Fmoc-SPPS cycle incorporating Fmoc-A8c-OH.
Detailed Step-by-Step Methodology
This protocol is optimized for a 0.1 mmol scale synthesis. All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
1. Resin Preparation and N-Terminal Fmoc Deprotection:
-
Resin Choice: Select a resin appropriate for your desired C-terminus (e.g., Rink Amide resin for a C-terminal amide, Wang or 2-Chlorotrityl resin for a C-terminal carboxylic acid).
-
Swelling: Swell the resin (e.g., 150-200 mg, depending on loading) in N,N-Dimethylformamide (DMF) for at least 30-60 minutes.
-
Deprotection: Treat the resin with 20% (v/v) piperidine in DMF. Perform two treatments: the first for 5 minutes, followed by a second for 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the Fmoc-adduct. A small sample of resin beads can be taken for a Kaiser test to confirm the presence of a free primary amine (a positive test results in a deep blue color).
2. Activation and Coupling of Fmoc-A8c-OH:
-
Rationale for Reagent Selection: Due to the significant steric hindrance of Fmoc-A8c-OH, standard coupling reagents like DIC/HOBt are often inefficient. More potent uronium/aminium or phosphonium salt-based reagents are required to achieve high coupling yields. Reagents such as HATU, HCTU, and COMU are recommended as they form highly reactive OAt or Oxyma active esters, respectively, which are effective for coupling hindered amino acids.[5][6][7]
-
Reagent Quantities:
Reagent Equivalents (relative to resin loading) Fmoc-A8c-OH 3.0 - 5.0 Coupling Reagent (HATU/HCTU) 2.9 - 4.9 | Base (DIPEA or Collidine) | 6.0 - 10.0 |
-
Activation Procedure (using HATU):
-
In a separate vial, dissolve Fmoc-A8c-OH (e.g., 4 equivalents) and HATU (e.g., 3.9 equivalents) in a minimal volume of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (e.g., 8 equivalents) to the solution.
-
Briefly agitate the mixture. Pre-activation for 1-2 minutes is generally sufficient. Do not pre-activate for extended periods, especially with HATU, to avoid side reactions.
-
-
Coupling to Resin:
-
Immediately add the activated Fmoc-A8c-OH solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature.
-
Reaction Time: A standard coupling time of 1-2 hours is a good starting point. For particularly difficult sequences, this may be extended to 4 hours or even overnight.
-
3. Monitoring and Post-Coupling Procedures:
-
Monitoring: After the initial coupling time, take a small sample of resin beads and perform a Kaiser test.
-
Negative Result (Yellow beads): The coupling is complete. Proceed to the washing step.
-
Positive Result (Blue beads): The coupling is incomplete.
-
-
Troubleshooting Incomplete Coupling:
-
Double Coupling: This is the most common and effective strategy. Drain the reaction vessel and repeat the entire "Activation and Coupling of Fmoc-A8c-OH" step with a fresh solution of activated amino acid.
-
Capping: If the Kaiser test remains positive after a second coupling, it is crucial to cap the unreacted amines to prevent the formation of deletion peptide sequences. This is achieved by treating the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.
-
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove all soluble reagents and byproducts.
4. Final Cleavage and Deprotection:
-
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously.
-
Cleavage Cocktail: A standard cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) is effective. For peptides without sensitive residues like Cys, Met, or Trp, a simpler mixture of TFA/TIS/water (95:2.5:2.5) can be used.
-
Procedure: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. The crude peptide is then precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and dried under vacuum. The crude product should then be purified by reverse-phase HPLC.
Data Presentation: The Structural Impact of A8c
The incorporation of A8c has a profound and predictable impact on peptide secondary structure. This is a direct consequence of the constrained dihedral angles (φ, ψ) imposed by the cyclooctyl ring.
| Parameter | Standard Flexible Residue (e.g., Ala) | A8c Residue | Consequence for Peptide Structure | Reference |
| Allowed φ/ψ Angles | Broad range across Ramachandran plot | Restricted to helical regions (α and 3₁₀) | Strong induction of turn/helical structures | [1] |
| Typical Secondary Structure | Random coil, β-sheet, or α-helix (sequence-dependent) | Predominantly 3₁₀-helix or β-turn | Pre-organization into a defined bioactive conformation | [1] |
| Intramolecular H-bonds | Formed based on overall fold | Promotes formation of i ← i+3 (β-turn) and i ← i+4 (α-helix) H-bonds | Increased structural stability and rigidity | [1] |
Visualization of Conformational Constraint
The following diagram illustrates how the bulky A8c residue forces the peptide backbone into a helical turn, in contrast to a more flexible residue like Alanine.
Caption: A8c induces a helical turn, stabilized by hydrogen bonding.
Conclusion and Future Perspectives
This compound is a highly effective tool for inducing conformational constraint in synthetic peptides. By enforcing helical secondary structures, A8c can significantly enhance receptor binding affinity and improve metabolic stability, key attributes for successful therapeutic development. While its steric bulk necessitates the use of potent coupling reagents and optimized protocols, the benefits of incorporating this residue often outweigh the synthetic challenges. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize Fmoc-A8c-OH in their peptide design and synthesis campaigns, accelerating the development of next-generation peptide therapeutics.
References
-
Chantell, C. A., Onaiyekan, M. A., & Menakuru, M. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(2), 88-91. Available at: [Link]
-
Crisma, M., Formaggio, F., Toniolo, C., & Balaram, P. (1995). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. International Journal of Peptide and Protein Research, 45(5), 411-419. Available at: [Link]
-
Awasthi, S. K., Raghothama, S., & Balaram, P. (1997). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides. Journal of the Chemical Society, Perkin Transactions 2, (11), 2215-2222. Available at: [Link]
-
Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (2022). Molecules, 27(21), 7268. Available at: [Link]
-
Loidl, G., Dick, F., Mergler, M., & Schoenleber, R. O. (2009). Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS. Advances in Experimental Medicine and Biology, 611, 163-164. Available at: [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]
-
Request PDF. (2025). Comparison of Peptide Coupling Reagents COMU and HCTU. ResearchGate. Available at: [Link]
-
Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. (2007). Tetrahedron Letters, 48(44), 7831-7834. Available at: [Link]
-
Papini, A. M. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. Available at: [Link]
-
Mitchell, A. R., & Le-Nguyen, D. (2019). Aminovinyl Cysteine Containing Peptides: A Unique Motif That Imparts Key Biological Activity. ACS Chemical Biology, 14(3), 349-358. Available at: [Link]
-
Balaram, P. (1985). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 21-38. Available at: [Link]
-
Di Somma, A., Avitabile, A., Cirillo, A., D'Agostino, B., & Romanelli, A. (2025). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non-Coded Amino Acid. Peptide Science. Available at: [Link]
-
Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 64(10), 6201-6228. Available at: [Link]
-
Sbrancia, M., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(16), 8758. Available at: [Link]
-
Design, Synthesis, and Bioactivity Investigation of Cyclic Lipopeptide Antibiotics Containing Eight to Nine Amino Acids. (2021). Journal of Medicinal Chemistry, 64(15), 11241-11253. Available at: [Link]
-
Van Breemen, R. B., Bartlett, M. G., Tsou, Y. H., Culver, C., Swaisgood, H., & Unger, S. E. (1991). Degradation of peptide drugs by immobilized digestive proteases. Drug Metabolism and Disposition, 19(3), 683-690. Available at: [Link]
-
Vaynberg, J., et al. (2013). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 135(46), 17477-17487. Available at: [Link]
-
Di, L. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. Available at: [Link]
-
Jaroniec, C. P. (2015). A Newcomer's Guide to Peptide Crystallography. Biochemistry and Molecular Biology Education, 43(2), 78-84. Available at: [Link]
-
Cianférani, S., & Griaud, F. (2019). Protein X-ray Crystallography and Drug Discovery. Molecules, 24(21), 3949. Available at: [Link]
-
Hancock, R. E., & Sahl, H. G. (2006). The relationship between peptide structure and antibacterial activity. Advanced Drug Delivery Reviews, 58(11), 1167-1186. Available at: [Link]
-
Hartrampf, N., et al. (2020). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 16, 2284-2309. Available at: [Link]
-
McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning. Available at: [Link]
Sources
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- 3. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non-Coded Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. bachem.com [bachem.com]
Application Notes and Protocols: Fmoc-1-amino-1-cyclooctanecarboxylic Acid in the Synthesis of Peptide Mimetics
Introduction: The Quest for Structural Stability in Peptide Therapeutics
Peptides are at the forefront of innovative drug development, offering high specificity and low toxicity.[1] However, their therapeutic potential is often hindered by conformational flexibility and susceptibility to enzymatic degradation. The design of peptide mimetics, molecules that mimic the structure and function of natural peptides, seeks to overcome these limitations. A key strategy in this endeavor is the incorporation of conformationally constrained non-natural amino acids. These unique building blocks introduce rigidity into the peptide backbone, stabilizing bioactive conformations and enhancing resistance to proteolysis.[2][3]
This guide focuses on the application of Fmoc-1-amino-1-cyclooctanecarboxylic acid, a sterically hindered cyclic amino acid, in the synthesis of peptide mimetics. The bulky cyclooctyl ring imposes significant conformational constraints, making it a valuable tool for locking peptides into desired secondary structures.[4][5] We will delve into the technical nuances of incorporating this challenging amino acid into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), providing detailed protocols and explaining the rationale behind key experimental choices.
Understanding the Role of this compound
This compound is a versatile building block for peptide synthesis, particularly in the development of cyclic peptides, which often exhibit improved potency and selectivity.[4] The presence of the cyclooctane ring introduces significant steric bulk, which can be both an advantage and a challenge.
Advantages:
-
Conformational Rigidity: The cyclooctyl group restricts the rotational freedom of the peptide backbone, promoting the formation of stable secondary structures like β-turns and helices.[5]
-
Enhanced Enzymatic Stability: The non-natural structure can shield adjacent peptide bonds from proteolytic enzymes, prolonging the half-life of the peptide mimetic in vivo.[6]
-
Improved Receptor Binding: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a target receptor is reduced, potentially leading to higher affinity.
Synthetic Challenges:
-
Steric Hindrance: The bulkiness of the cyclooctyl group can significantly slow down coupling and deprotection steps in SPPS.[7]
-
Aggregation: The introduction of bulky, hydrophobic residues can sometimes promote inter-chain aggregation on the solid support, leading to incomplete reactions.
The following sections will provide detailed protocols designed to overcome these challenges and successfully incorporate this compound into peptide mimetics.
Core Synthesis Workflow: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptide mimetics containing this compound is typically performed using Fmoc-based SPPS. The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8]
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
Protocol 1: Standard Coupling of this compound
Due to the steric hindrance of the cyclooctyl group, standard coupling conditions often need to be optimized. The use of a highly reactive coupling agent like HATU is recommended.[9]
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Reaction vessel for manual or automated synthesis
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 7 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Couple for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.
-
-
Washing: Wash the resin with DMF (3 x 1 min) followed by DCM (3 x 1 min) and DMF (3 x 1 min).
-
Monitoring the Coupling: Perform a Kaiser test or other qualitative test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling is necessary.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
Causality Behind Experimental Choices:
-
HATU as the Coupling Reagent: HATU is a highly efficient coupling reagent that forms a reactive OAt-ester, which is particularly effective for coupling sterically hindered amino acids with reduced risk of racemization.[9][10]
-
Extended Coupling Time: The increased steric bulk of this compound necessitates a longer reaction time to ensure complete acylation of the free amine on the growing peptide chain.
Protocol 2: Microwave-Assisted Coupling for Enhanced Efficiency
Microwave-assisted SPPS can dramatically reduce reaction times and improve coupling efficiency, especially for sterically hindered residues.[7][11]
Materials:
-
Same as Protocol 1, plus a microwave peptide synthesizer.
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1. Microwave irradiation can also be used for the deprotection step (e.g., 3 minutes at 75°C).[11]
-
Microwave-Assisted Coupling:
-
Add the pre-activated amino acid solution (as described in Protocol 1, step 3) to the resin.
-
Perform the coupling in the microwave synthesizer at a constant temperature (e.g., 75°C) for 10-20 minutes.[1]
-
-
Washing and Monitoring: Follow steps 4 and 5 from Protocol 1.
-
Chain Elongation: Continue with subsequent cycles using microwave-assisted deprotection and coupling steps.
Data Presentation: Comparison of Coupling Methods
| Parameter | Standard Coupling (HATU) | Microwave-Assisted Coupling (HATU) |
| Coupling Time | 1-2 hours | 10-20 minutes |
| Temperature | Room Temperature | 75°C |
| Typical Purity | >85% | >95%[12] |
| Key Advantage | Accessible without specialized equipment | Rapid synthesis and higher purity[12] |
Structural Impact and Peptide Mimetic Design
The incorporation of 1-amino-1-cyclooctanecarboxylic acid significantly influences the local and global conformation of a peptide. X-ray diffraction and NMR studies have shown that peptides containing this residue often adopt well-defined helical or turn structures.[5]
Caption: Impact of conformational constraint on peptide properties.
Cyclization of Peptides Containing 1-amino-1-cyclooctanecarboxylic Acid
The rigid structure induced by 1-amino-1-cyclooctanecarboxylic acid makes it an excellent component for the synthesis of cyclic peptides. Cyclization can be performed either on-resin or in solution after cleavage of the linear peptide from the solid support.[13][14]
Protocol 3: On-Resin Cyclization
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin) that allows for side-chain anchoring and subsequent cleavage. The N-terminus should remain Fmoc-protected, and the C-terminus should be activated for cyclization.
-
Side-Chain Deprotection: Selectively deprotect the side chains that will be involved in the cyclization reaction.
-
Cyclization:
-
Perform Fmoc deprotection of the N-terminus.
-
Add a coupling reagent such as HATU or PyBOP and a base like DIPEA in a dilute solution of DMF to promote intramolecular cyclization over intermolecular oligomerization.
-
Allow the reaction to proceed for 4-24 hours.
-
-
Cleavage and Purification: Cleave the cyclic peptide from the resin and purify by RP-HPLC.
Conclusion and Future Perspectives
This compound is a powerful tool for medicinal chemists and peptide scientists. While its incorporation presents synthetic challenges due to steric hindrance, optimized protocols, particularly those employing advanced coupling reagents and microwave assistance, enable its efficient use. The resulting peptide mimetics, with their constrained conformations and enhanced stability, hold significant promise for the development of next-generation therapeutics. Future research will likely focus on exploring the full conformational landscape induced by this and other cyclic amino acids, leading to the rational design of peptide mimetics with tailored biological activities.
References
-
Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Mtoz Biolabs. Fmoc Peptide Synthesis. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
ResearchGate. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Palasek, S. et al. (2007). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. PubMed. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. [Link]
-
Falb, E. et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. ResearchGate. [Link]
-
de la Torre, B.G. & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Coin, I. et al. (2007). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. [Link]
-
Sudhan, G. & Ramakrishnan, C. (1998). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. PubMed. [Link]
-
Nagai, H. et al. (2020). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. PMC - NIH. [Link]
-
Kates, S.A. et al. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. [Link]
-
Gilon, C. et al. (1997). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. PubMed. [Link]
-
Katritzky, A.R. et al. (2001). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
- Google Patents. (2008). Methods for the synthesis of cyclic peptides.
-
McCartney, F. et al. (2023). Impact of Peptide Structure on Colonic Stability and Tissue Permeability. MDPI. [Link]
-
Vaz, B. et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
-
Hughes, R.M. et al. (2010). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. Wiley Online Library. [Link]
-
Cheneval, O. et al. (2014). Fmoc-based synthesis of disulfide-rich cyclic peptides. PubMed. [Link]
-
Drug Design Org. Peptidomimetics examples. [Link]
-
D'Souza, C. et al. (2021). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. MDPI. [Link]
-
Toniolo, C. et al. (1995). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. [Link]
-
Karle, I.L. et al. (1996). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides. PubMed. [Link]
Sources
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Techniques for the Selective Deprotection of the Fmoc Group: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Fmoc Group in Modern Peptide Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technology that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1][2][3] Introduced by Carpino and Han in 1972, the Fmoc group's primary advantage lies in its base-lability, allowing for its removal under mild conditions that are orthogonal to the acid-labile protecting groups typically used for amino acid side chains.[1][2][4][5] This orthogonal strategy is fundamental to the successful stepwise assembly of complex peptide chains, ensuring high fidelity and purity of the final product.[5][6][7][8][9]
This guide provides an in-depth exploration of the techniques for the selective deprotection of the Fmoc group. We will delve into the underlying chemical mechanisms, present detailed experimental protocols for both standard and alternative deprotection strategies, and discuss critical aspects of reaction monitoring and troubleshooting to ensure the integrity of the synthetic process.
The Mechanism of Fmoc Deprotection: A Base-Mediated β-Elimination
The removal of the Fmoc group proceeds through a base-catalyzed β-elimination (E1cB) mechanism.[2][10][11] The process can be broken down into three key steps:
-
Proton Abstraction: A base, most commonly a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[2][4][10][11] The electron-withdrawing nature of the fluorene moiety enhances the acidity of this proton.[4][11]
-
β-Elimination: The resulting carbanion is stabilized by the aromatic fluorene system. This unstable intermediate then undergoes a rapid elimination, cleaving the C-O bond of the carbamate to release the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF).[2][4][7][10]
-
Dibenzofulvene Adduct Formation: The liberated DBF is immediately trapped by the excess amine base to form a stable adduct.[4][7][10] This scavenging step is critical to prevent the DBF from reacting with the newly deprotected N-terminal amine, which would result in chain termination.[10]
// Nodes Fmoc_Peptide [label="Fmoc-NH-Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Piperidine1 [label="Piperidine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Carbanion Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Free_Amine [label="H₂N-Peptide\n(Free Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DBF [label="Dibenzofulvene (DBF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Piperidine2 [label="Piperidine\n(Scavenger)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adduct [label="DBF-Piperidine Adduct", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CO2 [label="CO₂", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Fmoc_Peptide -> Intermediate [label="+ Piperidine"]; Piperidine1 -> Intermediate [style=invis]; Intermediate -> Free_Amine [label="β-Elimination"]; Intermediate -> DBF; Intermediate -> CO2; DBF -> Adduct; Piperidine2 -> Adduct [label="Trapping"]; }
Mechanism of Fmoc deprotection by piperidine.
Standard Protocol for Fmoc Deprotection in SPPS
The most widely used method for Fmoc removal in SPPS employs a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[3][4][11]
Protocol 1: Standard Piperidine-Mediated Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes to ensure optimal accessibility of the reaction sites.[12]
-
Pre-wash: Wash the resin with DMF (3 x 1 min) to remove any residual reagents from the previous coupling step.
-
Deprotection: Treat the resin with a solution of 20% (v/v) piperidine in DMF.[3][12][13] Agitate the mixture at room temperature. The reaction is typically rapid, with a half-life of approximately 6 seconds.[3] A two-step deprotection is often employed:
-
Initial treatment for 1-3 minutes.
-
Drain and repeat with a fresh portion of the deprotection solution for 5-15 minutes.
-
-
Draining: Drain the deprotection solution from the reaction vessel.[12]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove the DBF-piperidine adduct and excess piperidine.[12] This washing step is crucial for the purity of the final peptide.
Monitoring the Fmoc Deprotection Reaction
Ensuring the complete removal of the Fmoc group at each cycle is paramount for preventing the formation of deletion sequences.[14] Several methods can be employed to monitor the deprotection reaction.
Kaiser Test (Ninhydrin Test)
The Kaiser test is a highly sensitive qualitative colorimetric assay for the detection of free primary amines.[10][15] A positive result (a deep blue color) after the deprotection and washing steps indicates the successful removal of the Fmoc group.[10][15]
Protocol 2: Kaiser Test
-
Materials:
-
Kaiser Test Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Kaiser Test Reagent B: 80 g phenol in 20 mL ethanol
-
Kaiser Test Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine
-
-
Procedure:
-
After the final DMF wash, take a small sample of resin beads (approximately 5-10 mg).
-
Add 2-3 drops of each Kaiser test reagent to the beads in a small glass test tube.[10]
-
Heat the tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
UV-Vis Spectrophotometry
This quantitative method relies on measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.[10][15] This allows for the real-time monitoring of Fmoc group cleavage and can also be used to determine the initial loading of the resin.[1][10]
Protocol 3: UV-Vis Monitoring of Fmoc Deprotection
-
Collect Filtrate: Collect the combined filtrate from the two deprotection steps in a volumetric flask of a known volume.[15]
-
Dilute to Volume: Dilute the collected filtrate to the mark with DMF and mix thoroughly.[10][15]
-
Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301 nm against a DMF blank.[10][15]
-
Calculate Fmoc Amount: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct. The molar extinction coefficient (ε) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[16]
Alternatives to Piperidine for Fmoc Deprotection
While piperidine is highly effective, its use can lead to side reactions, particularly with sensitive amino acid sequences.[17] Additionally, piperidine is a controlled substance in some regions, necessitating the exploration of alternatives.[18]
| Reagent(s) | Concentration | Deprotection Time | Key Advantages | Potential Issues |
| Piperidine | 20% in DMF | 5-20 min | Well-established, effective | Aspartimide formation, DKP formation, racemization[12][17] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 5-20 min | Not a controlled substance, equivalent efficiency to piperidine[18][19] | Similar side reaction profile to piperidine |
| Piperazine/DBU | 5% Piperazine, 1% DBU in DMF | 2-5 min | Rapid, reduced side reactions[14] | Requires careful optimization |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | 1-5 min | Very rapid, effective for "difficult" sequences[7][15] | Non-nucleophilic (requires a scavenger), can catalyze aspartimide formation[7] |
| Morpholine | 50% in DMF | 20-30 min | Less basic than piperidine, gentler on sensitive residues | Slower deprotection times |
Protocol 4: Fmoc Deprotection with 4-Methylpiperidine (4-MP)
The protocol for 4-MP is identical to the standard piperidine protocol, with 20% 4-methylpiperidine in DMF used as the deprotection solution.[12]
Protocol 5: Fmoc Deprotection with Piperazine/DBU
-
Resin Swelling and Washing: Follow steps 1 and 2 of Protocol 1.
-
Deprotection: Treat the resin with a solution of 5% (w/v) piperazine and 1% (v/v) DBU in DMF for 2-5 minutes.
-
Draining and Washing: Follow steps 4 and 5 of Protocol 1.
Troubleshooting Incomplete Fmoc Deprotection
Incomplete deprotection can arise from several factors, including reagent degradation, suboptimal reaction conditions, or sequence-dependent aggregation.[15][20]
// Nodes Start [label="Negative/Weak\nKaiser Test", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagent [label="Reagent fresh &\ncorrect concentration?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Extend_Time [label="Extend Deprotection Time\n(e.g., 2 x 15 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_Stronger_Base [label="Use Stronger Base\n(e.g., 2% DBU in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Aggregation [label="Evidence of Aggregation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Change_Solvent [label="Switch to NMP or\nadd chaotropic agents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elevated_Temp [label="Deprotect at\nElevated Temperature\n(e.g., 40-50°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Re_run_Test [label="Re-run Deprotection\n& Test", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Complete [label="Deprotection Complete", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Fresh [label="Prepare Fresh\nDeprotection Solution", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Check_Reagent; Check_Reagent -> Extend_Time [label="Yes"]; Check_Reagent -> Prepare_Fresh [label="No"]; Prepare_Fresh -> Re_run_Test; Extend_Time -> Re_run_Test; Re_run_Test -> Complete [label="Yes"]; Re_run_Test -> Use_Stronger_Base [label="No"]; Use_Stronger_Base -> Check_Aggregation; Check_Aggregation -> Change_Solvent [label="Yes"]; Check_Aggregation -> Elevated_Temp [label="Yes"]; Change_Solvent -> Re_run_Test; Elevated_Temp -> Re_run_Test; }
Troubleshooting workflow for incomplete Fmoc deprotection.
Side Reactions in Fmoc Deprotection and Mitigation Strategies
While the Fmoc deprotection is generally a clean reaction, certain side reactions can occur, compromising the purity and yield of the target peptide.
-
Aspartimide Formation: This is a significant side reaction, particularly in sequences containing Asp-Xxx motifs (especially Asp-Gly or Asp-Ser).[17][21] The backbone amide nitrogen can attack the side-chain ester of aspartic acid, forming a cyclic imide.[17] This can lead to racemization and the formation of β- and iso-aspartyl peptides.
-
Mitigation:
-
-
Diketopiperazine (DKP) Formation: This involves the cyclization of the N-terminal dipeptide, leading to its cleavage from the resin.[17] It is particularly problematic for sequences containing proline, especially at the second or third position.[17][20]
-
Racemization: The basic conditions of Fmoc deprotection can cause epimerization of optically active amino acids, particularly C-terminal cysteine.[17][22][23]
Conclusion
The selective deprotection of the Fmoc group is a critical step in solid-phase peptide synthesis. A thorough understanding of the underlying mechanism, careful execution of the protocols, and diligent monitoring are essential for the successful synthesis of high-quality peptides. While piperidine remains the workhorse for Fmoc removal, the availability of alternative reagents provides valuable tools for mitigating side reactions and addressing challenges posed by "difficult" sequences. By employing the strategies and protocols outlined in this guide, researchers can optimize their peptide synthesis workflows and achieve their desired synthetic outcomes with greater confidence and efficiency.
References
- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers - Benchchem. (n.d.).
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Hachmann, J., & Lebl, M. (2003). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. The Journal of Organic Chemistry, 68(21), 8226–8229.
- Shifting Paradigms in Peptide Synthesis: A Comparative Guide to Piperidine Alternatives for Fmoc Deprotection - Benchchem. (n.d.).
- Kumar, K. S., & El-Faham, A. (2016). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 6(106), 104595–104602.
- Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC. (n.d.).
- Alternative to piperidine in Fmoc solid-phase synthesis. - Semantic Scholar. (n.d.).
- Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis - Benchchem. (n.d.).
- Wade, J. D., Mathieu, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 91–98.
- Overview of Fmoc Amino Acids - ChemPep. (n.d.).
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent - Ovid. (n.d.).
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
- How can ı remove Fmoc from solution phase peptide? - ResearchGate. (n.d.).
- Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022, January 7).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.).
- Luna, O., Gomez, J. A., Cárdenas, C., Albericio, F., Marshall, S., & Gúzman, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.
- Fmoc Amino Acids for SPPS - AltaBioscience. (n.d.).
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).
- Protecting Groups in Peptide Synthesis | Biosynth. (n.d.).
- García-Ramos, Y., Tulla-Puche, J., & Albericio, F. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 57(3), 169–176.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
- Fmoc protecting group chemistry and lability - Benchchem. (n.d.).
- Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions - Benchchem. (n.d.).
- Terminology of Antibody Drug for Fmoc Deprotection - GenScript. (n.d.).
- Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.).
- Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
- Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Amino Acid Sidechain Deprotection - Aapptec Peptides. (n.d.).
- New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol | Organic Letters - ACS Publications. (2012, December 4).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - ResearchGate. (2025, October 16).
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.).
- Methods for Removing the Fmoc Group | Springer Nature Experiments. (n.d.).
- Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls | ACS Combinatorial Science. (2020, October 19).
- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem. (n.d.).
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.).
- What is the best method to deprotect Fmoc in solution phase? - ResearchGate. (n.d.).
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. renyi.hu [renyi.hu]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. [PDF] Alternative to piperidine in Fmoc solid-phase synthesis. | Semantic Scholar [semanticscholar.org]
- 20. peptide.com [peptide.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
- 23. ovid.com [ovid.com]
- 24. pubs.acs.org [pubs.acs.org]
Enhancing Peptide Stability with Fmoc-1-amino-1-cyclooctanecarboxylic Acid: An Application & Protocol Guide
Introduction: The Imperative for Peptide Stabilization in Modern Therapeutics
Peptides have emerged as a premier class of therapeutics, prized for their high specificity and potent biological activity. However, their clinical utility is often hampered by a critical vulnerability: rapid degradation by endogenous proteases. This inherent instability leads to short in vivo half-lives, necessitating frequent administration and limiting therapeutic efficacy. To unlock the full potential of peptide-based drugs, strategic modifications are essential to enhance their metabolic stability.
The incorporation of non-natural amino acids is a powerful and widely adopted strategy to fortify peptides against enzymatic cleavage.[1] By introducing residues with unique steric and electronic properties, the peptide backbone can be shielded from the catalytic machinery of proteases. This guide provides an in-depth exploration of Fmoc-1-amino-1-cyclooctanecarboxylic acid (Fmoc-A8c-OH), a cyclic, non-natural amino acid, as a robust tool for enhancing peptide stability. We will delve into the mechanistic underpinnings of its stabilizing effects, provide detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and outline methods for the characterization and stability assessment of the resulting modified peptides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of Fmoc-A8c-OH in their peptide design and development endeavors.
The Mechanistic Basis of Stability Enhancement by Fmoc-A8c-OH
The efficacy of Fmoc-A8c-OH in augmenting peptide stability is rooted in the conformational constraints imposed by its cyclooctyl ring. Unlike the flexible side chains of natural amino acids, the bulky and rigid cyclooctane moiety restricts the rotational freedom of the peptide backbone.
Conformational analysis of peptides incorporating 1-aminocyclooctane-1-carboxylic acid (Ac8c), the core structure of Fmoc-A8c-OH, reveals a strong propensity to induce a 3₁₀-helical conformation .[2] This well-defined secondary structure is a key factor in enhancing stability. Proteases typically recognize and bind to peptides in extended or flexible conformations. By locking the peptide into a helical fold, the Ac8c residue can sterically hinder the approach of proteases, effectively masking the cleavage sites.[1]
The cyclooctane ring itself, being a bulky, non-natural structure, is not recognized by the active sites of most common proteases. When positioned at or near a potential cleavage site, it acts as a steric shield, preventing the enzyme from accessing and hydrolyzing the adjacent peptide bonds. This steric hindrance is a primary contributor to the observed increase in proteolytic resistance.
Figure 1: Mechanism of Stability Enhancement. The incorporation of Fmoc-A8c-OH induces a rigid helical conformation, leading to steric hindrance that protects the peptide from proteolytic cleavage.
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-A8c-OH
The incorporation of Fmoc-A8c-OH into a peptide sequence is achieved through standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3] However, due to the steric bulk of the cyclooctyl group, certain modifications to standard protocols are recommended to ensure efficient coupling.
Key Considerations for SPPS:
-
Resin Selection: The choice of resin depends on the desired C-terminal functionality. For C-terminal amides, a Rink Amide resin is suitable, while a Wang resin is commonly used for C-terminal carboxylic acids.[3]
-
Coupling Reagents: Due to the steric hindrance of Fmoc-A8c-OH, standard coupling reagents may result in incomplete or slow reactions. The use of more potent activating reagents is highly recommended. Aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally effective.[4]
-
Double Coupling: To ensure complete incorporation of the bulky amino acid, a "double coupling" strategy is often employed. This involves repeating the coupling step with a fresh solution of activated Fmoc-A8c-OH.[4]
-
Reaction Time and Temperature: Extended coupling times (e.g., 2-4 hours) may be necessary to overcome the steric barrier. In some cases, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can improve efficiency, though this should be done with caution to avoid side reactions.
Detailed SPPS Protocol for Fmoc-A8c-OH Incorporation:
This protocol outlines the key steps for incorporating Fmoc-A8c-OH into a growing peptide chain on a solid support.
1. Resin Swelling and Fmoc Deprotection:
- Place the desired amount of resin in a reaction vessel.
- Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
- Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 10-20 minutes to remove the N-terminal Fmoc group.
- Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).
2. Fmoc-A8c-OH Coupling (Double Coupling Protocol):
- In a separate vial, dissolve Fmoc-A8c-OH (3-4 equivalents relative to resin loading), HATU (2.9-3.9 equivalents), and a hindered base such as N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents) in DMF.
- Allow the mixture to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF.
- Repeat steps 2.1-2.5 with a fresh solution of activated Fmoc-A8c-OH to ensure complete coupling.
- After the second coupling, wash the resin thoroughly with DMF and then Dichloromethane (DCM).
- Perform a ninhydrin test to confirm the completion of the coupling reaction.
3. Chain Elongation:
- Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
4. Cleavage and Deprotection:
- After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/Water (95:2.5:2.5).
- Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide under vacuum.
start [label="Start: Resin Swelling", fillcolor="#FBBC05", fontcolor="#202124"];
deprotection [label="Fmoc Deprotection (20% Piperidine/DMF)"];
wash1 [label="DMF Wash"];
coupling1 [label="First Coupling (Fmoc-A8c-OH, HATU, DIPEA)"];
wash2 [label="DMF Wash"];
coupling2 [label="Second Coupling (Fmoc-A8c-OH, HATU, DIPEA)"];
wash3 [label="DMF/DCM Wash"];
ninhydrin [label="Ninhydrin Test", shape=diamond, fillcolor="#EA4335"];
elongation [label="Continue Chain Elongation"];
cleavage [label="Final Cleavage & Deprotection"];
purification [label="Purification (RP-HPLC)"];
end [label="End: Purified Peptide", fillcolor="#34A853"];
start -> deprotection;
deprotection -> wash1;
wash1 -> coupling1;
coupling1 -> wash2;
wash2 -> coupling2;
coupling2 -> wash3;
wash3 -> ninhydrin;
ninhydrin -> elongation [label="Negative"];
ninhydrin -> coupling2 [label="Positive"];
elongation -> cleavage;
cleavage -> purification;
purification -> end;
}
Figure 2: SPPS Workflow for Fmoc-A8c-OH Incorporation. This diagram illustrates the key steps, including the recommended double coupling, for incorporating the sterically hindered Fmoc-A8c-OH.
Characterization and Stability Analysis of A8c-Containing Peptides
Following synthesis, the purity and identity of the A8c-containing peptide must be confirmed using standard analytical techniques. Subsequently, its stability can be assessed through enzymatic degradation assays.
Analytical Characterization:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is used to assess the purity of the crude peptide and to purify it to the desired level. The increased hydrophobicity of the cyclooctyl ring may lead to longer retention times compared to the unmodified peptide.
-
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide, thereby verifying the successful incorporation of the A8c residue.[5]
Enzymatic Stability Assay Protocol:
This protocol provides a general framework for assessing the stability of an A8c-containing peptide in the presence of a protease or serum.
1. Materials:
- Purified A8c-containing peptide and unmodified control peptide.
- Protease of interest (e.g., trypsin, chymotrypsin) or human/animal serum.
- Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
- Quenching solution (e.g., 10% Trifluoroacetic acid).
- RP-HPLC system with a C18 column.
2. Procedure:
- Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., water or a minimal amount of DMSO).
- In separate microcentrifuge tubes, incubate a known concentration of each peptide with the protease solution or serum at 37°C.
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.
- Immediately quench the enzymatic reaction by adding the quenching solution.
- Centrifuge the samples to pellet any precipitated proteins.
- Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
- Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) of each peptide.[6]
Data Presentation:
| Peptide | Modification | Half-life (t₁/₂) in Human Serum (hours) |
| Peptide X | None (Control) | 1.5 |
| Peptide X-A8c | A8c at position 5 | > 24 |
Note: The data in this table is illustrative and represents a typical outcome of incorporating A8c to enhance peptide stability.
Potential Challenges and Considerations
While Fmoc-A8c-OH is a powerful tool for peptide stabilization, researchers should be aware of potential challenges:
-
Impact on Biological Activity: The conformational rigidity imparted by A8c can, in some cases, negatively impact receptor binding affinity if the induced conformation is not optimal for interaction with the target. It is crucial to assess the biological activity of the modified peptide in parallel with its stability.
-
Solubility and Aggregation: The hydrophobic nature of the cyclooctyl ring may decrease the solubility of the peptide, particularly for sequences that are already prone to aggregation. Careful sequence design and the use of solubility-enhancing strategies may be necessary.[7]
-
Cost: As a non-natural amino acid, Fmoc-A8c-OH is more expensive than standard proteinogenic amino acids, which is a consideration for large-scale synthesis.
Conclusion: A Strategic Asset in Peptide Drug Design
This compound represents a valuable and strategic tool in the arsenal of the peptide chemist and drug developer. Its ability to confer significant conformational constraints on the peptide backbone translates into enhanced resistance to proteolytic degradation, a critical attribute for the development of effective peptide therapeutics.[8] By understanding the mechanistic principles behind its stabilizing effects and by employing optimized synthetic and analytical protocols, researchers can effectively leverage Fmoc-A8c-OH to design and create novel peptide candidates with improved pharmacokinetic profiles and enhanced therapeutic potential. The careful balance of stability, activity, and physicochemical properties will ultimately dictate the success of any peptide modification strategy, and Fmoc-A8c-OH offers a compelling option for achieving the desired stability enhancements.
References
- Schartinger, I. et al. (2005). In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. Journal of Pharmacology and Experimental Therapeutics, 312(1), 267-275. Available at: https://pubmed.ncbi.nlm.nih.gov/15319420/
- BenchChem. (2025). Assaying the enzymatic stability of peptides with 2,4-Diamino-2-methylbutanoic acid.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support Document.
- Google Patents. (2021). A method for preparing glp-1 analogue by solid-phase peptide synthesis. CN112912390A. Available at: https://patents.google.
- Karle, I. L. et al. (1998). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1‐aminocyclooctane‐1‐carboxylic acid (Ac8c) residues in peptides. Journal of Peptide Research, 52(4), 261-273.
- National Institutes of Health. (2019). Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists.
- Young, J. D., & Stevens, R. C. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 184-191.
- CNR-IRIS. (n.d.). Copper(II) Lysinate and Pseudoproline Assistance in the Convergent Synthesis of the GLP-1 Receptor Agonists Liraglutide and Semaglutide.
- Google Patents. (2020). Process for the manufacture of glp-1 analogues. WO2020074583A1. Available at: https://patents.google.
- BenchChem. (2025). A Comparative Guide to the Analysis of Fmoc-beta-hoAla(styryl)-OH Peptides.
- Guidechem. (2024). Unlocking the Potential of FMOC-Ala-OH. Guidechem Articles.
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Application Notes & Protocols: A Senior Scientist's Guide to Bioconjugation in Material Science and Drug Development
Foreword: Beyond the Covalent Bond
In the landscape of modern biotechnology, bioconjugation represents far more than the simple covalent linking of two molecules. It is the foundational technology that imparts biological function to inert materials and transforms potent therapeutics into targeted agents.[1][2] This guide is structured not as a rigid manual, but as a narrative journey from core principles to practical, field-tested applications. We will explore the causality behind our choices—why one chemistry is favored over another for a specific outcome—and provide robust, self-validating protocols that empower researchers to innovate with confidence. Our exploration will focus on two transformative fields: the development of intelligent biomaterials for tissue engineering and the precision engineering of antibody-drug conjugates (ADCs) for targeted therapy.[3][4][5][6]
Chapter 1: The Chemist's Toolbox—Core Bioconjugation Strategies
The success of any bioconjugation strategy hinges on the selective and stable formation of a covalent bond between a biomolecule and a second entity (a drug, a surface, a polymer) without disrupting the biomolecule's function. The choice of chemistry is therefore the most critical decision in the entire workflow.
1.1 Amine-Reactive Chemistry: The Workhorse of Bioconjugation
The reaction between an activated carboxylic acid and a primary amine (e.g., the ε-amine of a lysine residue) is one of the most established methods in bioconjugation. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is the gold standard.
-
Mechanism & Rationale: EDC first activates a carboxyl group to form a highly reactive O-acylisourea intermediate.[7] This intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of NHS or Sulfo-NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester.[7][8] This two-step process is preferred as it increases coupling efficiency and allows for better control over the reaction.[8] Given the high abundance of lysine residues on the surface of most proteins, this method is robust and widely applicable, though it often results in a heterogeneous mixture of conjugates.[9][10]
1.3 Click Chemistry: The Bio-orthogonal Revolution
"Click" chemistry describes a class of reactions that are rapid, high-yielding, and, most importantly, bio-orthogonal—meaning their components react selectively with each other and not with native biological functional groups. [11][12][13]
-
Mechanism & Rationale: The two most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [14]Both reactions form a stable triazole ring. CuAAC is extremely efficient but the copper catalyst can be toxic to cells, limiting its in vivo applications. [12]SPAAC circumvents this by using a strained cyclooctyne, which reacts spontaneously with an azide. [15]This has made SPAAC a powerful tool for live-cell imaging and modifying biomolecules in their native environment. [12][15]
Chapter 2: Application in Drug Development: Engineering Antibody-Drug Conjugates (ADCs)
ADCs represent a pinnacle of bioconjugation, combining the exquisite targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. [9][16][17]The result is a therapeutic designed to deliver its payload directly to cancer cells, sparing healthy tissue. [9]The success of an ADC is critically dependent on the stability of the linker and the precise control over the drug-to-antibody ratio (DAR). [9][10]
Comparative Analysis: ADC Conjugation Strategies
| Strategy | Target Residue | Key Advantages | Key Disadvantages | Resulting Homogeneity |
| Amine Coupling | Lysine | Simple, robust chemistry. Uses native antibody functionality. | Non-specific, leads to a highly heterogeneous mixture of DARs (0-8). Can impact antigen binding if lysines in the binding site are modified. | Low |
| Thiol Coupling | Cysteine | More site-specific than lysine coupling. Reduction of interchain disulfides yields a defined number of reactive sites (typically 8). | Requires a reduction step which can impact antibody stability. Can still lead to some heterogeneity (DAR 0, 2, 4, 6, 8). | Medium |
| Site-Specific | Engineered Cysteine, Unnatural Amino Acid | Precise control over conjugation site and DAR. Produces a highly homogeneous product with predictable pharmacology. [18] | Requires antibody engineering and more complex cell line development. Can be more costly and time-consuming. | High [9][10] |
Protocol 2.1: Synthesis of a Cysteine-Linked ADC via Maleimide Chemistry
This protocol outlines the generation of an ADC by first partially reducing the antibody's interchain disulfide bonds, followed by conjugation to a maleimide-activated drug-linker.
A. Materials & Reagents
-
Monoclonal Antibody (e.g., Trastuzumab) in PBS, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Maleimide-activated drug-linker payload (e.g., Mal-PEG4-MMAE) dissolved in DMSO
-
Reaction Buffer: Phosphate buffer (50 mM) with 150 mM NaCl and 2 mM EDTA, pH 7.0, degassed. [19][20]* Quenching Solution: N-acetylcysteine (100 mM)
-
Purification: Size Exclusion Chromatography (SEC) column
B. Experimental Workflow
C. Step-by-Step Methodology
-
Antibody Preparation:
-
Partial Reduction of Disulfides:
-
Add TCEP solution to the antibody to achieve a final molar excess of ~2.5 equivalents (e.g., for 1 mole of antibody, add 2.5 moles of TCEP). The precise ratio must be optimized to selectively reduce the 4 interchain disulfides while leaving the intrachain disulfides intact.
-
Incubate the reaction at 37°C for 2 hours with gentle mixing. This controlled reduction is the key to generating a defined number of reactive thiol groups. 3. Conjugation Reaction:
-
Cool the reduced antibody solution to room temperature.
-
Immediately add the maleimide-activated drug-linker (dissolved in DMSO) to the reduced antibody. A molar excess of 5-10 fold of the drug-linker over the antibody is a good starting point. The final concentration of DMSO should not exceed 10% (v/v) to prevent protein denaturation.
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. 4. Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide reagent) to quench any unreacted maleimide groups. This prevents non-specific alkylation during storage. Incubate for 20 minutes.
-
-
Purification:
-
Purify the crude ADC mixture using a pre-equilibrated SEC column to separate the high-molecular-weight ADC from unreacted drug-linker and quenching agent. [21]6. Characterization:
-
Analyze the purified ADC using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine the average DAR and the distribution of different drug-loaded species.
-
Chapter 3: Application in Material Science: Bio-functional Surfaces & Hydrogels
Bioconjugation transforms inert materials into dynamic systems that can interact with and direct biological processes. This is the cornerstone of modern tissue engineering and advanced diagnostics.
Part A: Functionalizing Hydrogels for Tissue Engineering
Synthetic hydrogels are excellent scaffolds for tissue engineering due to their high water content and tunable mechanical properties. However, they are often biologically inert. [5]Bioconjugation is used to incorporate bioactive signals, such as cell adhesion peptides (e.g., RGD) or matrix metalloproteinase (MMP) degradation sites, to guide cell behavior. [25][26][27]
Protocol 3.1: EDC/NHS Conjugation of RGD Peptide to a Hyaluronic Acid (HA) Hydrogel Precursor
This protocol describes the functionalization of a carboxyl-containing polymer (HA) with an amine-containing cell-adhesive peptide (GRGDS).
A. Materials & Reagents
-
Hyaluronic acid (HA)
-
GRGDS peptide
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC and Sulfo-NHS
-
Coupling Buffer: PBS, pH 7.4
-
Purification: Dialysis tubing (3.5 kDa MWCO)
B. Step-by-Step Methodology
-
Prepare Solutions:
-
Dissolve HA in Activation Buffer to a concentration of 10 mg/mL.
-
Dissolve GRGDS peptide in Coupling Buffer.
-
Prepare fresh 100 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis. [8]2. Activation of Hyaluronic Acid:
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the HA solution. The molar ratio should be calculated based on the number of carboxylic acid repeating units in the HA.
-
React for 15-30 minutes at room temperature. This converts a subset of the carboxyl groups on the HA backbone into stable, amine-reactive Sulfo-NHS esters. [8][22]3. Conjugation with RGD Peptide:
-
Add the GRGDS peptide solution to the activated HA. A 10-fold molar excess of peptide relative to the activation reagents is recommended to drive the reaction to completion.
-
Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction with the primary amine of the peptide.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. [8]4. Purification:
-
Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 2-3 days with frequent water changes to remove unreacted peptide, EDC/NHS byproducts, and salts. [23] * Lyophilize the purified HA-RGD conjugate to obtain a dry powder, which can be later reconstituted and cross-linked to form a hydrogel.
-
Part B: Surface Modification for Bioassays
Covalently immobilizing biomolecules, such as antibodies, onto a solid support is fundamental for developing sensitive and robust diagnostic assays like ELISA. Bioconjugation provides a stable attachment that correctly orients the biomolecule, improving assay performance compared to simple physical adsorption. [30]
Workflow 3.2: Antibody Immobilization on a Carboxylated Surface
This workflow details the covalent attachment of a capture antibody to a surface (e.g., a microplate well or biosensor chip) that has been pre-functionalized with carboxyl groups.
Chapter 4: Essential Downstream Processing: Purification & Characterization
A bioconjugation reaction is never complete until the product is purified and properly characterized. This step is non-negotiable for ensuring the quality, consistency, and safety of the final product. [21]
Summary of Common Downstream Techniques
| Technique | Acronym | Primary Purpose in Bioconjugation |
| Size Exclusion Chromatography | SEC | Separates molecules based on size. Excellent for removing small molecule reagents (free drug, linkers) from large protein conjugates. [21] |
| Ion Exchange Chromatography | IEX | Separates molecules based on net charge. Useful for separating conjugated species from unconjugated protein if the conjugation alters the pI. [21] |
| Dialysis / Ultrafiltration | - | Removes small molecules and allows for buffer exchange. A common method for purifying polymer conjugates. [23] |
| SDS-Polyacrylamide Gel Electrophoresis | SDS-PAGE | Visualizes the increase in molecular weight upon conjugation and provides a qualitative assessment of purity. |
| Mass Spectrometry | MS | Provides an exact mass of the conjugate, allowing for definitive confirmation of conjugation and determination of DAR. |
Conclusion: The Future is Conjugated
Bioconjugation is a dynamic and enabling field that bridges chemistry, biology, and material science. The applications discussed herein—targeted cancer therapies and functional biomaterials—are just the beginning. The future lies in the development of even more sophisticated strategies: stimuli-responsive linkers that release drugs only in specific microenvironments, multi-functional materials that combine therapeutic delivery with real-time diagnostics, and the continued expansion of the bio-orthogonal chemistry toolkit to perform complex conjugations within living organisms. [24][25]As our ability to precisely manipulate biomolecules grows, so too will our capacity to address the most pressing challenges in medicine and biotechnology.
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- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Spherotech.
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Application Notes and Protocols for Studying Receptor Interactions in Neuroscience Research
Introduction: The Intricate Dance of Neuronal Receptors
In the complex landscape of the nervous system, intercellular communication is paramount. This communication is largely orchestrated by receptors, specialized proteins that bind to neurotransmitters, hormones, and other signaling molecules. The interactions between these receptors, whether forming dimers or higher-order oligomers, or associating with other signaling proteins, are fundamental to neuronal function and are implicated in a vast array of neurological disorders. Understanding the dynamics of these interactions is therefore a cornerstone of modern neuroscience and a critical aspect of drug development.
This guide provides an in-depth exploration of key biophysical and biochemical techniques used to elucidate receptor interactions. We will delve into the principles, protocols, and data interpretation for Bioluminescence Resonance Energy Transfer (BRET), Co-Immunoprecipitation (Co-IP), and Surface Plasmon Resonance (SPR). The focus will be on not just the "how" but the "why," providing the scientific rationale behind experimental choices to empower researchers to design robust and insightful experiments.
Bioluminescence Resonance Energy Transfer (BRET): Illuminating Interactions in Live Cells
BRET is a powerful technique for monitoring protein-protein interactions in real-time within the native environment of living cells.[1][2] The principle relies on the non-radiative transfer of energy from a bioluminescent donor molecule (typically a luciferase) to a fluorescent acceptor molecule (like a fluorescent protein).[1][3] This energy transfer only occurs when the donor and acceptor are in very close proximity (typically less than 10 nanometers), making it an excellent tool for studying direct receptor interactions.[2][4]
Causality Behind Experimental Choices in BRET
The choice of BRET variant, donor-acceptor pair, and experimental design is critical for obtaining meaningful data.
-
BRET Variants (BRET1, BRET2, NanoBRET): The evolution of BRET has led to different versions with distinct spectral properties. BRET1 uses coelenterazine h as a substrate and a yellow fluorescent protein (YFP) as the acceptor. BRET2 employs coelenterazine 400a (DeepBlueC™) and a green fluorescent protein (GFP), offering better separation between donor and acceptor emission peaks and thus a better signal-to-noise ratio.[1][5] NanoBRET utilizes the bright, small NanoLuc® luciferase, which provides higher sensitivity and lower background signals. The choice depends on the specific application, desired sensitivity, and available instrumentation.
-
Donor and Acceptor Fusion Strategy: The luciferase donor and fluorescent acceptor proteins are genetically fused to the receptor or protein of interest. It is crucial to fuse them to termini that do not interfere with protein folding, trafficking, or function. Typically, the C-terminus is chosen for transmembrane receptors to orient the tags in the cytoplasm.
-
Saturation vs. Competition Assays:
-
Saturation assays are the gold standard for demonstrating specific interactions, such as receptor dimerization.[6][7] In this setup, a constant amount of the donor-tagged receptor is co-expressed with increasing amounts of the acceptor-tagged receptor. A specific interaction will result in a hyperbolic saturation curve when the BRET ratio is plotted against the acceptor/donor expression ratio. In contrast, random collisions will lead to a linear, non-saturable increase.[6]
-
Competition assays can be used to confirm the specificity of an interaction by introducing an untagged version of one of the interacting partners, which should compete with the tagged version and reduce the BRET signal.
-
Visualizing BRET Principles and Workflows
Caption: Workflow for a BRET saturation experiment.
Protocol: Quantitative BRET (qBRET) Saturation Assay for Receptor Homodimerization
This protocol is designed to quantitatively assess the homodimerization of a G protein-coupled receptor (GPCR) in live HEK293T cells.
Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmids encoding Receptor-Donor (e.g., Receptor-Rluc) and Receptor-Acceptor (e.g., Receptor-YFP)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
White, clear-bottom 96-well microplates
-
Coelenterazine h substrate
-
Plate reader capable of dual-channel luminescence detection
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Prepare transfection complexes with a constant amount of Receptor-Donor plasmid and increasing amounts of Receptor-Acceptor plasmid. A typical range for the acceptor plasmid would be 0x, 0.25x, 0.5x, 1x, 2x, and 4x the amount of the donor plasmid. Ensure the total amount of DNA per well is kept constant by adding an empty vector.
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
-
Protein Expression:
-
Incubate the transfected cells for 24-48 hours to allow for sufficient expression of the fusion proteins.
-
-
Cell Harvesting and Plating:
-
Gently wash the cells with PBS and then detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer (e.g., PBS with 0.5 mM MgCl2 and 0.1% glucose).
-
Count the cells and adjust the density to a concentration that will yield a robust luminescence signal.
-
Aliquot the cell suspension into the wells of a white, clear-bottom 96-well plate.
-
-
BRET Measurement:
-
Set up the plate reader to measure luminescence at two wavelengths simultaneously (e.g., 480 nm for the donor and 530 nm for the acceptor). [3] * Add the coelenterazine h substrate to each well to a final concentration of 5 µM. [8] * Immediately begin reading the luminescence signals. Readings are typically taken for 1-10 minutes.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well using the formula: BRET ratio = (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength). [9] * To determine the net BRET, subtract the BRET ratio obtained from cells expressing only the donor from the BRET ratios of the co-transfected cells.
-
To normalize for expression levels, determine the relative amount of acceptor and donor. The total fluorescence of the acceptor can be measured, and the total luminescence from the donor-only wells can be used as a proxy for donor expression.
-
Plot the net BRET ratio as a function of the acceptor/donor expression ratio.
-
Fit the data to a non-linear regression curve assuming a single binding site. A hyperbolic curve is indicative of a specific interaction.
-
Data Presentation:
| Acceptor/Donor Ratio | Net BRET Ratio (mBU) |
| 0 | 0 |
| 0.5 | 55 ± 5 |
| 1.0 | 98 ± 8 |
| 2.0 | 152 ± 12 |
| 4.0 | 185 ± 15 |
| 8.0 | 195 ± 16 |
mBU = milliBRET units
Co-Immunoprecipitation (Co-IP): Pulling Down Protein Complexes
Co-immunoprecipitation is a robust and widely used technique to identify and validate protein-protein interactions in vitro from cell or tissue lysates. [10][11]The principle involves using an antibody to specifically capture a protein of interest (the "bait"), and then detecting any associated proteins (the "prey") that are pulled down with it. [12]This method is invaluable for confirming interactions discovered through other means and for identifying novel components of protein complexes under near-physiological conditions. [10][13]
Causality Behind Experimental Choices in Co-IP
A successful Co-IP experiment hinges on careful optimization and the inclusion of appropriate controls.
-
Antibody Selection: The choice of antibody is paramount. It must be specific for the bait protein and validated for immunoprecipitation. Monoclonal antibodies are often preferred for their specificity, while polyclonal antibodies can sometimes be more efficient at capturing the protein complex.
-
Lysis Buffer Composition: The lysis buffer must effectively solubilize the proteins of interest while preserving the integrity of their interactions. The choice of detergent (e.g., non-ionic detergents like NP-40 or Triton X-100 for less stable interactions, or stronger detergents for more stable complexes) and salt concentration are critical variables that need to be optimized. [14]* Controls are Non-Negotiable:
-
Isotype Control: An antibody of the same isotype but irrelevant specificity should be used in parallel to the specific antibody to control for non-specific binding of proteins to the antibody itself.
-
Beads-Only Control: A sample incubated with the beads alone (without any antibody) controls for non-specific binding to the beads.
-
Input Control: A small fraction of the cell lysate should be saved before the immunoprecipitation step to verify the presence of both the bait and prey proteins in the starting material.
-
Visualizing the Co-IP Workflow
Caption: General workflow for a Co-immunoprecipitation experiment.
Protocol: Co-Immunoprecipitation from Neuronal Cell Lysates
This protocol describes the co-immunoprecipitation of a target receptor and its interacting partner from cultured neuronal cells.
Materials:
-
Cultured neuronal cells (e.g., primary neurons or a neuronal cell line)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Primary antibody specific for the bait protein
-
Isotype control antibody
-
Protein A/G magnetic beads
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Reagents and equipment for SDS-PAGE and Western blotting
Step-by-Step Methodology:
-
Cell Lysis:
-
Wash cultured neuronal cells with ice-cold PBS.
-
Add ice-cold Co-IP lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (the protein lysate) to a new tube.
-
-
Pre-clearing the Lysate:
-
Add a small amount of Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding to the beads. [15] * Pellet the beads by centrifugation or using a magnetic stand and transfer the pre-cleared lysate to a new tube.
-
-
Immunoprecipitation:
-
Set aside a small aliquot of the pre-cleared lysate as the "input" control.
-
Divide the remaining lysate into two tubes: one for the specific antibody and one for the isotype control antibody.
-
Add the appropriate antibody to each tube and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G beads to each tube and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP wash buffer. With each wash, resuspend the beads, incubate briefly, and then pellet them. This is a critical step to remove non-specifically bound proteins. [15]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add elution buffer (e.g., 2x Laemmli sample buffer) to the beads and boil for 5-10 minutes to release the proteins.
-
-
Analysis by Western Blot:
-
Separate the eluted proteins and the input control by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against both the bait and the prey proteins to confirm their presence in the co-immunoprecipitate.
-
Data Presentation:
A representative Western blot result would show bands for both the bait and prey proteins in the lane corresponding to the specific antibody pull-down, but not in the isotype control lane. The input lane should show the presence of both proteins in the starting lysate.
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Receptor Interactions
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for studying biomolecular interactions in real-time. [16][17][18]It allows for the quantitative determination of binding kinetics (association and dissociation rates) and affinity. In a typical SPR experiment, one molecule (the "ligand") is immobilized on a sensor chip surface, and its binding partner (the "analyte") is flowed over the surface. [17][19]The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in response units (RU). [20]
Causality Behind Experimental Choices in SPR
The quality of SPR data is highly dependent on the experimental design and execution.
-
Ligand Immobilization: The ligand can be immobilized on the sensor chip using various chemistries (e.g., amine coupling, thiol coupling, capture-based methods). The choice of immobilization strategy should aim to maintain the native conformation and activity of the ligand. For membrane receptors, they can be reconstituted into liposomes which are then captured on a lipophilic sensor surface.
-
Analyte Concentration Series: To determine binding kinetics, a series of analyte concentrations should be injected over the ligand surface. The concentration range should typically span from 0.1 to 10 times the expected equilibrium dissociation constant (KD). [21][22]* Flow Rate: The flow rate of the analyte solution can influence the binding kinetics. It's important to test different flow rates to ensure that the interaction is not limited by mass transport, where the rate of binding is limited by the diffusion of the analyte to the surface rather than the intrinsic binding rate. [23]* Regeneration: After each analyte injection, a regeneration solution is used to remove the bound analyte from the ligand, preparing the surface for the next injection. The regeneration solution must be harsh enough to completely remove the analyte but gentle enough not to damage the immobilized ligand. [21]
Visualizing the SPR Sensorgram and Workflow
Caption: Phases of a typical SPR sensorgram.
Caption: General workflow for an SPR kinetics experiment.
Protocol: Kinetic Analysis of a Receptor-Ligand Interaction using SPR
This protocol outlines the steps for determining the binding kinetics of a soluble ligand (analyte) to its membrane receptor (ligand) reconstituted in liposomes.
Materials:
-
SPR instrument and sensor chips (e.g., L1 chip for liposome capture)
-
Purified receptor protein reconstituted into liposomes
-
Purified soluble ligand
-
Running buffer (e.g., HBS-P+ buffer)
-
Regeneration solution (e.g., a low pH buffer or a high salt buffer, to be optimized)
-
Reagents for liposome preparation
Step-by-Step Methodology:
-
Sensor Chip Preparation:
-
Prepare the L1 sensor chip surface according to the manufacturer's instructions to create a clean, lipophilic surface.
-
Inject the receptor-containing liposomes over the surface to allow for their capture.
-
-
Experimental Setup:
-
Prime the SPR system with running buffer until a stable baseline is achieved.
-
Prepare a dilution series of the ligand in running buffer. A typical concentration range might be from 1 nM to 1 µM.
-
-
Kinetic Measurement Cycle (for each analyte concentration):
-
Baseline: Flow running buffer over the sensor surface for 2-3 minutes to establish a stable baseline.
-
Association: Inject the ligand (analyte) at a specific concentration and flow rate (e.g., 30 µL/min) for a defined period (e.g., 3-5 minutes) to monitor the association phase.
-
Dissociation: Switch back to flowing running buffer over the surface and monitor the dissociation of the ligand from the receptor for an extended period (e.g., 10-15 minutes).
-
Regeneration: Inject the optimized regeneration solution to remove all bound analyte.
-
Equilibration: Flow running buffer to allow the baseline to stabilize before the next cycle.
-
-
Data Analysis:
-
The resulting sensorgrams are typically "double-referenced" by subtracting the signal from a reference flow cell (without the receptor) and the signal from a buffer-only injection.
-
The referenced sensorgrams are then globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Data Presentation:
| Analyte Conc. (nM) | ka (1/Ms) | kd (1/s) | KD (nM) |
| Global Fit | 1.2 x 10^5 | 2.5 x 10^-3 | 20.8 |
Conclusion: An Integrated Approach to Understanding Receptor Interactions
The techniques described herein—BRET, Co-IP, and SPR—provide a powerful and complementary toolkit for the comprehensive investigation of receptor interactions in neuroscience. BRET offers the unique advantage of studying interactions in living cells in real-time. Co-IP is a classic and reliable method for validating interactions and identifying components of protein complexes from native sources. SPR provides unparalleled quantitative data on the kinetics and affinity of binding events.
By integrating the insights gained from these different approaches, researchers can build a more complete and nuanced picture of the intricate molecular dance that governs neuronal signaling. This, in turn, will pave the way for a deeper understanding of brain function and the development of more targeted and effective therapies for neurological and psychiatric disorders.
References
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Szalai B, Hoffmann P, Prokop S, Erdélyi L, Várnai P, Hunyady L (2014) Improved Methodical Approach for Quantitative BRET Analysis of G Protein Coupled Receptor Dimerization. PLoS ONE 9(10): e109503. [Link]
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Caron, M. G., et al. (2010). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology, 1, 1-1. [Link]
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Antibodies.com. (2024). Co-immunoprecipitation (Co-IP) Troubleshooting. [Link]
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Salah, A. S., & Caron, M. G. (2010). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in endocrinology, 1, 1. [Link]
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Salah, A. S., & Caron, M. G. (2010). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in endocrinology, 1, 1. [Link]
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Szalai, B., Hoffmann, P., Prokop, S., Erdélyi, L., Várnai, P., & Hunyady, L. (2014). Improved methodical approach for quantitative BRET analysis of G protein coupled receptor dimerization. PloS one, 9(10), e109503. [Link]
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Borroto-Escuela, D. O., et al. (2014). BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES. Journal of visualized experiments : JoVE, (87), 51221. [Link]
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Alvarez-Curto, E., et al. (2011). BRET Analysis of GPCR Dimers in Neurons and Non-Neuronal Cells: Evidence for Inactive, Agonist, and Constitutive Conformations. PLoS ONE, 6(5), e19888. [Link]
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Schihada, H., et al. (2021). BRET-based G Protein Biosensors for Measuring G Protein-Coupled Receptor Activity in Live Cells. Journal of Visualized Experiments, (177). [Link]
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Tarasova, N. I., & Tarasov, K. V. (2012). A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer. Methods in molecular biology (Clifton, N.J.), 897, 145–162. [Link]
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Montana Molecular. (2024). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. [Link]
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Creative Biolabs Antibody. (n.d.). Troubleshooting of Immunoprecipitation (IP). [Link]
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Pinheiro, T. J. T., et al. (2018). Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes. In Methods in Molecular Biology (Vol. 1883, pp. 241-260). Springer. [Link]
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Nicoya Lifesciences. (n.d.). Analyzing Binding Kinetics: Which Method Is Best for Your Next SPR Experiment? [Link]
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Evanko, D. (2006). Assessing receptor dimerization by BRET. Nature Methods, 3(11), 868-868. [Link]
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Biotech Pacific. (n.d.). Co-IP (Co-immunoprecipitation): A method for validating protein interactions. [Link]
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Urbano, M., et al. (2021). Bioluminescence Resonance Energy Transfer (BRET) to Detect the Interactions Between Kappa Opioid Receptor and Nonvisual Arrestins. Methods in Molecular Biology, 2201, 45-58. [Link]
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Livnat-Levanon, N., Vigonsky, E., & Lewinson, O. (2014). Real time measurements of membrane protein:receptor interactions using Surface Plasmon Resonance (SPR). Journal of visualized experiments : JoVE, (93), 51937. [Link]
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Nicoya Lifesciences. (n.d.). Top 10 tips for high quality SPR data. [Link]
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Liu, Y., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules, 28(15), 5729. [Link]
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JoVE. (2022). Real Time Measurements of Membrane Protein:Receptor Interactions Using SPR l Protocol Preview. [Link]
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Sino Biological. (n.d.). Co-Immunoprecipitation (Co-IP) Strategies for Protein-Protein Interactions Analysis. [Link]
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Glogger, M., et al. (2021). Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission. Journal of Visualized Experiments, (169). [Link]
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Drira, N., et al. (2013). Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology. International journal of molecular sciences, 14(7), 13449–13481. [Link]
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Fernández-Dueñas, V., et al. (2015). BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. Frontiers in pharmacology, 6, 11. [Link]
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Del Vecchio, K., & Stahelin, R. V. (2016). Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions. Methods in molecular biology (Clifton, N.J.), 1376, 141–153. [Link]
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Livnat-Levanon, N., Vigonsky, E., & Lewinson, O. (2014). Real time measurements of membrane protein:receptor interactions using Surface Plasmon Resonance (SPR). Journal of visualized experiments : JoVE, (93), 51937. [Link]
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Schetz, J. A. (2007). Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy. Current protocols in neuroscience, Chapter 5, Unit 5.28. [Link]
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Doucet, A., et al. (2015). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers in Endocrinology, 6, 1-1. [Link]
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Raza, A. (2024). Bioluminescence Resonance Energy Transfer (BRET). Medium. [Link]
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Vuppalanchi, R., et al. (2016). Ligand-receptor binding kinetics in surface plasmon resonance cells: A Monte Carlo analysis. arXiv preprint arXiv:1606.08294. [Link]
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Goodyear, R. J., & Richardson, G. P. (2009). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in molecular biology (Clifton, N.J.), 493, 239–256. [Link]
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Rich, R. L., & Myszka, D. G. (Eds.). (2010). Surface plasmon resonance. Humana Press. [Link]
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Vuppalanchi, R., et al. (2016). Ligand-receptor binding kinetics in surface plasmon resonance cells: a Monte Carlo analysis. Physical Biology, 13(5), 056003. [Link]
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Del Vecchio, K., & Stahelin, R. V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 32-37. [Link]
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Carriba, P., et al. (2015). GPCR oligomerization analysis by means of BRET and dFRAP. Methods in Molecular Biology, 1272, 133-141. [Link]
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Hahnefeld, C., & Rüdiger, S. (2003). Determination of kinetic data using surface plasmon resonance biosensors. In Antibody Engineering (pp. 299-320). Springer. [Link]
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Masuho, I., et al. (2015). Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins. Methods in molecular biology (Clifton, N.J.), 1335, 107–117. [Link]
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Dajas-Bailador, F. A., et al. (2004). Dual FRET assay for detecting receptor protein interaction with DNA. Nucleic acids research, 32(15), e123. [Link]
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Piston, D. W. (2015). How FRET Works: A Guide to Visualizing Protein Interactions. Bitesize Bio. [Link]
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Sims, J., & Day, R. N. (2022). Key Steps to Follow in a FRET Experiment. Spectroscopy, 37(8), 8-12. [Link]
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Application Note: Automated Solid-Phase Synthesis of Peptides Containing Fmoc-1-amino-1-cyclooctanecarboxylic Acid
Abstract
The incorporation of non-canonical, conformationally constrained amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, potency, and receptor selectivity.[1][2][3] Fmoc-1-amino-1-cyclooctanecarboxylic acid (Fmoc-Ac8c-OH) is a sterically hindered, cyclic amino acid that imparts significant conformational rigidity to peptide backbones.[4] However, its bulky nature presents unique challenges in automated solid-phase peptide synthesis (SPPS), particularly concerning coupling efficiency.[5] This application note provides a detailed, field-proven protocol for the successful automated synthesis of peptides containing Fmoc-Ac8c-OH using the Fmoc/tBu strategy. We will delve into the rationale behind reagent selection, optimized reaction conditions, and analytical characterization to ensure high-purity peptide products.
Introduction: The Significance of Steric Hindrance
Solid-phase peptide synthesis (SPPS) has become the cornerstone of modern peptide chemistry, enabling the efficient and automated assembly of peptide chains on an insoluble resin support.[6][7][8] The most prevalent method, Fmoc-SPPS, relies on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups for side-chain protection.[9][10]
The introduction of α,α-disubstituted amino acids, such as Fmoc-Ac8c-OH, is a key approach in drug design to create peptides with constrained conformations.[2][4] The cyclooctane ring of Ac8c restricts the rotational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, leading to improved biological activity and increased resistance to enzymatic degradation.[4]
However, the steric bulk of the cyclooctane moiety poses a significant challenge to the standard SPPS workflow.[5] The crowded environment around the carboxylic acid and the N-terminus of the growing peptide chain can impede the approach of the activated amino acid, leading to incomplete coupling reactions. This results in deletion sequences and truncated peptides, complicating purification and reducing overall yield. Overcoming this steric hindrance requires a carefully optimized protocol, particularly in the choice of coupling reagents and reaction conditions.[5]
Materials and Reagents
For a successful synthesis, high-quality reagents are paramount. The following materials are recommended for a 0.1 mmol scale synthesis.
| Reagent | Grade | Supplier | Purpose |
| Resin | |||
| Rink Amide AM Resin | 100-200 mesh, ~0.5 mmol/g | Various | C-terminal amidation |
| Amino Acids | |||
| Fmoc-Protected Amino Acids | >99% Purity | Various | Standard peptide elongation |
| This compound (Fmoc-Ac8c-OH) | >98% Purity | Chem-Impex[4] | Incorporation of the constrained residue |
| Solvents | |||
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various | Main solvent for washing and reactions |
| Dichloromethane (DCM) | ACS Grade | Various | Resin swelling and washing |
| Deprotection | |||
| Piperidine | Reagent Grade | Various | Fmoc group removal |
| Coupling (Activation) | |||
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | >99% Purity | Various | Coupling reagent for sterically hindered amino acids[11][12] |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Various | Activation base |
| Cleavage & Deprotection | |||
| Trifluoroacetic Acid (TFA) | Reagent Grade | Various | Cleavage from resin and side-chain deprotection |
| Triisopropylsilane (TIS) | Reagent Grade | Various | Cation scavenger |
| Deionized Water | >18 MΩ·cm | N/A | Cation scavenger |
| Miscellaneous | |||
| Diethyl Ether | ACS Grade, cold (-20°C) | Various | Peptide precipitation |
| Acetonitrile (ACN) | HPLC Grade | Various | HPLC mobile phase |
Automated Synthesis Protocol: A Step-by-Step Guide
This protocol is designed for a standard automated peptide synthesizer. Parameters may need to be adjusted based on the specific instrument.
Resin Preparation
-
Resin Loading: Place 200 mg of Rink Amide AM resin (0.1 mmol) into the reaction vessel of the automated synthesizer.
-
Swelling: Swell the resin in DMF for 30 minutes, followed by a wash with DCM and then DMF. This ensures that the reactive sites within the resin are accessible.[6]
Standard Amino Acid Coupling Cycle
For all standard proteinogenic amino acids, the following cycle is employed.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the vessel.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling:
-
Prepare the coupling solution: 5 equivalents of Fmoc-amino acid, 4.9 equivalents of HATU, and 10 equivalents of DIPEA in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the reaction vessel.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF (3-5 times).
-
Protocol for Incorporating Fmoc-Ac8c-OH
Due to the significant steric hindrance of Fmoc-Ac8c-OH, an extended and more robust coupling protocol is essential.[5]
-
Fmoc Deprotection: Perform the standard deprotection step as described in section 3.2.1.
-
Extended Double Coupling for Ac8c:
-
First Coupling:
-
Prepare the coupling solution: 5 equivalents of Fmoc-Ac8c-OH, 4.9 equivalents of HATU, and 10 equivalents of DIPEA in DMF.
-
Pre-activate for 5 minutes.
-
Add the solution to the resin and couple for 2 hours .
-
Wash the resin thoroughly with DMF (5 times).
-
-
Second Coupling:
-
Immediately repeat the coupling step with a fresh solution of activated Fmoc-Ac8c-OH.
-
Couple for another 2 hours .
-
Wash the resin with DMF (5 times) and then DCM (3 times) to prepare for the next cycle.
-
-
Rationale: The use of HATU is critical as it is one of the most effective coupling reagents for overcoming steric hindrance due to its rapid reaction kinetics and formation of a highly reactive OAt-active ester.[11][12] A double coupling with extended reaction times ensures the reaction goes to completion, minimizing the formation of deletion peptides which are often difficult to separate during purification.
Workflow Visualization
Caption: Automated SPPS workflow for peptides containing Fmoc-Ac8c-OH.
Peptide Cleavage and Deprotection
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection cycle.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) .
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin) and allow the reaction to proceed for 2-3 hours at room temperature with gentle agitation.[13]
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Reduce the volume of the TFA solution by approximately half under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
-
Drying: Dry the crude peptide pellet under vacuum to obtain a white or off-white powder.
Analysis and Purification
-
Crude Analysis: Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., 50% ACN/water) and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the desired product and assess the purity.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water and acetonitrile, both containing 0.1% TFA.
-
Final Analysis: Analyze the purified fractions by LC-MS to confirm purity (>95%) and identity. Pool the pure fractions and lyophilize to obtain the final peptide product as a fluffy, white powder.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Major Deletion at Ac8c Position | Incomplete coupling due to steric hindrance. | Ensure extended double coupling protocol was used. Consider a third coupling or increasing the temperature slightly (e.g., to 35-40°C) if the synthesizer allows. |
| Low Overall Yield | Peptide aggregation on the resin. | The bulky Ac8c residue can sometimes disrupt aggregation. If aggregation is suspected in other parts of the sequence, consider using a more hydrophilic PEG-based resin.[14] |
| Racemization | Over-activation of the amino acid. | HATU with DIPEA is generally low in racemization.[11] Ensure pre-activation time is not excessively long. For particularly sensitive residues adjacent to Ac8c, consider using DIC/Oxyma as a milder coupling alternative.[5] |
Conclusion
The successful incorporation of the sterically demanding this compound into peptides via automated SPPS is readily achievable with a carefully optimized protocol. The key to success lies in recognizing the challenge posed by steric hindrance and proactively addressing it with powerful coupling reagents like HATU and an extended double-coupling strategy. This approach minimizes the formation of deletion byproducts and ensures a high-quality crude product, simplifying subsequent purification. By following the detailed protocols and guidelines presented in this application note, researchers can confidently synthesize novel, conformationally constrained peptides for advancements in drug discovery and development.
References
- Vertex AI Search, "Production of constrained L-cyclo-tetrapeptides by epimeriz
- Vertex AI Search, "Commonly Used Coupling Reagents in Peptide Synthesis",
- Vertex AI Search, "Synthesis of Peptides Containing a Combination of Free and 2‐trans‐Cyclooctene Carbamate Protected Lysine Residues - ResearchG
- Vertex AI Search, "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF",
- Vertex AI Search, "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol",
- Vertex AI Search, "Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich",
- Vertex AI Search, "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem",
- Vertex AI Search, "Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals",
- Vertex AI Search, "Advancing peptide synthesis using non-canonical amino acids",
- Vertex AI Search, "Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages",
- Vertex AI Search, "Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH",
- Vertex AI Search, "this compound - Chem-Impex",
- Vertex AI Search, "Protein synthesis with conformationally constrained cyclic dipeptides - PMC - NIH",
- Vertex AI Search, "SPPS Reagents Explained: A Complete Guide | CEM Corpor
- Vertex AI Search, "Synthesis of a conformationally constrained δ-amino acid building block - ResearchG
- Vertex AI Search, "An In-depth Technical Guide to Fmoc Chemistry for Peptide Synthesis - Benchchem",
- Vertex AI Search, "Fmoc Solid Phase Peptide Synthesis - ChemPep",
- Vertex AI Search, "Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH - Benchchem",
- Vertex AI Search, "Fmoc Amino Acids for SPPS - AltaBioscience",
- Vertex AI Search, "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC",
- Vertex AI Search, "Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC",
- Vertex AI Search, "A general process of solid-phase peptide synthesis (SPPS) with Fmoc...
- Vertex AI Search, "Amino Acid Deriv
- Vertex AI Search, "Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - IRIS",
Sources
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- 5. researchgate.net [researchgate.net]
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- 7. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 8. Automated Peptide Synthesizers [peptidemachines.com]
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Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Coupling Sterically Hindered Fmoc-Amino Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the incorporation of sterically hindered Fmoc-amino acids during solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we have designed this resource to provide not only protocols but also the underlying chemical principles to empower you to make informed decisions in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What makes an Fmoc-amino acid "sterically hindered" and why is it difficult to couple?
A1: Sterically hindered amino acids possess bulky side chains or substitution patterns at the α-carbon that physically obstruct the formation of a peptide bond. A classic example is α-aminoisobutyric acid (Aib), which has two methyl groups on its α-carbon.[1][2] This steric bulk slows down the reaction kinetics of the incoming activated amino acid with the free N-terminal amine of the growing peptide chain on the solid support, often leading to incomplete or failed coupling reactions under standard conditions.[2][3] Other examples include amino acids with bulky side chains like Arginine, especially when protected with the large Pbf group (Fmoc-Arg(Pbf)-OH), or sequences with consecutive bulky residues (e.g., Val-Val).[4][5]
Q2: Which are the most common sterically hindered Fmoc-amino acids I should be aware of?
A2: While many amino acids can present challenges depending on the sequence, some are notoriously difficult. These include:
-
β-branched amino acids: Such as Fmoc-Val-OH and Fmoc-Ile-OH, especially when coupled to another hindered residue.
-
N-methylated amino acids: The presence of a methyl group on the amide nitrogen reduces its nucleophilicity and adds steric bulk.
-
Arginine derivatives: Fmoc-Arg(Pbf)-OH is well-known for coupling difficulties due to the bulky Pbf protecting group and a propensity to form a δ-lactam, an inactive intramolecular cyclization product.[5][6]
Q3: My Kaiser test is positive (blue beads) after coupling a hindered amino acid. What is my immediate next step?
A3: A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling was incomplete.[2] The immediate and most common next step is to perform a "double coupling."[2][4] This involves repeating the coupling step with a fresh solution of activated amino acid to drive the reaction to completion.[2] If the Kaiser test remains positive after a second coupling, further optimization of reagents or reaction conditions is necessary.
Q4: What is the difference between onium (HBTU, HATU) and carbodiimide (DIC) coupling reagents?
A4: Onium salt-based reagents, like HBTU and HATU, and carbodiimide reagents like DIC, both activate the carboxylic acid of the Fmoc-amino acid. However, onium salts form highly reactive OAt- or OBt-esters in the presence of a base, which are then attacked by the N-terminal amine.[7][8] Carbodiimides, like DIC, form a highly reactive O-acylisourea intermediate.[9] This intermediate is then typically intercepted by an additive like OxymaPure or HOBt to form a more stable, yet still reactive, active ester.[9][10][11] Onium salt reagents are generally considered more potent and are often the first choice for hindered couplings.[12]
Troubleshooting Guide: From Failed Couplings to Pure Peptides
This section provides a systematic approach to overcoming common issues encountered with sterically hindered amino acids.
Issue 1: Low or Incomplete Coupling Efficiency
A positive Kaiser test after one or even two coupling cycles is a clear sign of low coupling efficiency. This is the most frequent problem when dealing with sterically hindered residues.
Root Causes & Systematic Solutions
-
Insufficient Reagent Potency: Standard coupling reagents may not be powerful enough to overcome the steric barrier.
-
Poor Solvation: Inefficient solvation of the growing peptide-resin chain can physically prevent reagents from reaching the reactive sites.[13]
-
Suboptimal Reaction Conditions: Factors like time, temperature, and concentration play a crucial role.
Workflow for Optimizing Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Detailed Protocols & Explanations
Protocol 1: Double Coupling with an Optimized Reagent
This protocol is the first line of defense against incomplete coupling of hindered amino acids like Fmoc-Aib-OH.[2]
-
First Coupling:
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4-5 eq.) with a high-efficiency coupling reagent like HATU (4-5 eq.) and a non-nucleophilic base such as DIPEA (8-10 eq.) in DMF for 2-5 minutes.[3][7]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test on a small sample of beads.
-
-
Second Coupling (if Kaiser test is positive):
-
Immediately repeat the coupling step with a fresh solution of the activated amino acid, following the same procedure as the first coupling.[2]
-
After the second coupling, wash the resin with DMF and perform another Kaiser test.
-
Why this works: The first coupling may be slow and not go to completion. A second coupling with fresh reagents provides a renewed high concentration of the activated species to react with the remaining free amines, driving the reaction forward.[2] Using a potent reagent like HATU is crucial as it forms a highly reactive OAt-ester, which is more effective than the OBt-esters generated by reagents like HBTU.[12]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
For the most challenging couplings where even potent onium salts fail, converting the amino acid to its acyl fluoride is a highly effective strategy.[14][15][16]
-
Acyl Fluoride Generation:
-
Dissolve the protected, sterically hindered Fmoc-amino acid (3-5 eq.) in an anhydrous solvent like DCM.
-
Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (3-5 eq.) and a base like DIPEA (6-10 eq.).[15]
-
Allow the activation to proceed for 5-10 minutes.
-
-
Coupling:
-
Add the pre-activated amino acid fluoride solution to the deprotected resin.
-
Let the reaction proceed for 1-4 hours. Monitor completion with a Kaiser test.
-
Why this works: Amino acid fluorides are highly reactive acylating agents, often more so than the active esters generated by onium salts. This high reactivity can overcome significant steric barriers.[14][16]
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Additive | Key Advantages | Best For |
| DIC | Carbodiimide | OxymaPure or HOBt | Cost-effective, low racemization with additive.[15] | Standard couplings; some less hindered residues. |
| HBTU | Aminium/Uronium | HOBt (internal) | Efficient and widely used.[8] | Moderately difficult couplings. |
| HATU | Aminium/Uronium | HOAt (internal) | Highly efficient, superior to HBTU due to the HOAt moiety.[12] | Sterically hindered amino acids, N-methylated residues. |
| COMU | Aminium/Uronium | OxymaPure (internal) | High coupling efficiency comparable to HATU, with a better safety profile (non-explosive).[15] | Difficult sequences, microwave-assisted SPPS. |
| TFFH | Fluorinating Agent | None | Generates highly reactive acyl fluorides in situ.[15] | Extremely hindered α,α-disubstituted amino acids like Aib. |
Issue 2: Racemization of the Amino Acid
Racemization is the loss of stereochemical integrity at the α-carbon, leading to diastereomeric impurities that are difficult to separate and can alter the biological activity of the peptide.[17][18]
Root Causes & Systematic Solutions
-
Over-activation: Highly reactive activated species, if not quickly consumed, can form an oxazolone intermediate, which is prone to racemization.[17][19]
-
Base Strength: The choice and amount of base can influence the rate of racemization.[19]
-
Elevated Temperature: While higher temperatures can improve coupling efficiency, they can also significantly increase the rate of racemization for sensitive amino acids like Cysteine and Histidine.[20][21][22]
Strategies to Minimize Racemization
-
Choice of Additive: Use of additives is critical. OxymaPure is generally superior to HOBt in suppressing racemization due to the formation of more stable active esters that are less prone to oxazolone formation.[9][17][23]
-
Base Selection: For particularly sensitive couplings, consider using a weaker, more sterically hindered base like collidine instead of DIPEA to minimize proton abstraction from the α-carbon.[20][21]
-
Temperature Control: When using elevated temperatures to drive a difficult coupling, it is crucial to find a balance. For sensitive residues, lowering the coupling temperature from 80°C to 50°C can significantly limit racemization.[20]
-
Carbodiimide Conditions: For amino acids highly prone to racemization, like Fmoc-Cys(Trt)-OH, using base-free conditions with DIC and an additive like OxymaPure or HOBt is often the best approach.[15]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization [pubmed.ncbi.nlm.nih.gov]
- 14. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 19. mdpi.com [mdpi.com]
- 20. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. merckmillipore.com [merckmillipore.com]
Technical Support Center: A Guide to Overcoming Side Reactions with Fmoc-1-amino-1-cyclooctanecarboxylic Acid in SPPS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating the sterically hindered, cyclic amino acid Fmoc-1-amino-1-cyclooctanecarboxylic acid (Fmoc-A8c-OH) into their peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The unique structure of Fmoc-A8c-OH, while imparting valuable conformational constraints to peptides, presents specific challenges during synthesis. This document provides in-depth troubleshooting advice and optimized protocols to ensure successful incorporation and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using Fmoc-A8c-OH in SPPS?
The principal difficulty arises from the significant steric hindrance posed by the bulky cyclooctane ring attached to the α-carbon. This bulkiness physically obstructs the activated carboxyl group from efficiently approaching the N-terminal amine of the growing peptide chain on the solid support. This leads to sluggish reaction kinetics and a high probability of incomplete coupling reactions under standard SPPS conditions.[][2]
Q2: How can I know if the coupling of Fmoc-A8c-OH was incomplete?
Incomplete coupling is most commonly detected using a qualitative ninhydrin (Kaiser) test.[2]
-
Positive Test (Blue/Purple Beads): Indicates the presence of unreacted primary amines on the resin, confirming that the coupling was unsuccessful or incomplete.
-
Negative Test (Yellow/Colorless Beads): Suggests a complete coupling reaction, as no free primary amines are detected.
For a more definitive and quantitative assessment, a small sample of the resin can be cleaved, and the resulting peptide mixture analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The presence of deletion sequences (peptides lacking the A8c residue) in the mass spectrum is a clear indicator of incomplete coupling.[2]
Q3: Are there any specific side reactions to watch for with the cyclooctane ring itself?
Currently, there is no widely documented evidence of side reactions directly involving the cyclooctane ring under standard Fmoc-SPPS conditions (e.g., piperidine deprotection, TFA cleavage). The saturated aliphatic nature of the ring makes it relatively inert. The primary side products observed are deletion peptides resulting from failed coupling reactions.
Troubleshooting Guide: From Incomplete Coupling to High-Purity Peptides
This section details the causes of common issues encountered with Fmoc-A8c-OH and provides validated protocols to overcome them.
Issue 1: Incomplete Coupling Detected by Positive Kaiser Test
The steric bulk of Fmoc-A8c-OH necessitates more forceful reaction conditions than standard amino acids. If your initial coupling attempt fails, it is crucial to address the unreacted amines to prevent the synthesis of undesired deletion sequences.
Standard carbodiimide activators like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficiently reactive to overcome the high activation energy barrier imposed by the steric hindrance of A8c.[]
1. Immediate Action: The Double Coupling Strategy
This is the most direct and widely accepted method to drive the reaction toward completion.[2] The principle is to re-introduce a fresh, highly concentrated solution of the activated amino acid to react with the remaining free amines.
Protocol 1: Double Coupling with HATU
-
First Coupling:
-
Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3x).
-
In a separate vessel, pre-activate Fmoc-A8c-OH (4 equivalents relative to resin loading) by dissolving it with HATU (3.9 equivalents) and Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[]
-
Allow pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for at least 60-120 minutes.
-
Wash the resin with DMF (3x).
-
-
Monitoring:
-
Perform a Kaiser test on a small sample of beads. If the test is negative (yellow), proceed to the next cycle. If it is positive (blue/purple), proceed immediately to the second coupling.
-
-
Second Coupling:
-
Repeat the coupling step (Step 1) using a freshly prepared solution of activated Fmoc-A8c-OH.
-
Allow the second coupling to proceed for another 60-120 minutes.
-
Wash the resin thoroughly with DMF (5x) before proceeding to the next Fmoc deprotection step.
-
2. Proactive Strategy: Choosing the Right Coupling Reagent
For a difficult residue like Fmoc-A8c-OH, starting with a potent coupling reagent is key to success. Aminium/uronium and phosphonium salt-based reagents are significantly more effective than carbodiimides.[][3]
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Reagent Class | Example(s) | Active Ester Formed | Reactivity | Key Considerations |
| Aminium/Uronium | HATU, HCTU | OAt / 6-Cl-OBt ester | Very High | Highly effective for hindered residues. HATU is often considered superior for difficult couplings. Can cause guanidinylation of the N-terminus if used in large excess.[4] |
| Phosphonium | PyBOP, PyAOP | OBt / OAt ester | High | Excellent reactivity and does not cause the guanidinylation side reaction.[3] |
| Carbodiimide | DIC, DCC | O-acylisourea (transient) | Moderate | Generally insufficient for A8c unless converted to a more reactive species (e.g., with HOBt/Oxyma), but still less potent than onium salts.[] |
Data synthesized from multiple sources.[][3][4]
Diagram 1: Logic for Choosing a Coupling Strategy
Caption: Decision workflow for incorporating Fmoc-A8c-OH.
Issue 2: Persistent Coupling Failure Even After Double Coupling
In rare cases, particularly within aggregation-prone sequences, even a double coupling may not suffice. This indicates that the N-terminal amine is inaccessible.
As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) on the resin, physically hiding the N-terminal amine.[2][5] The solvent may also be inadequately solvating the growing peptide, exacerbating aggregation.[]
1. Capping Unreacted Amines
To prevent the formation of deletion peptides, any remaining free amines must be permanently blocked. This is achieved by acetylation.
Protocol 2: Capping with Acetic Anhydride
-
Resin Wash: After the failed second coupling, wash the resin thoroughly with DMF (3x).
-
Prepare Capping Solution: Create a capping solution of acetic anhydride (10 eq.), DIPEA (10 eq.), in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x) before proceeding to the next synthesis cycle.[2]
2. Optimizing Reaction Conditions
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) has superior solvating properties compared to DMF and can help disrupt secondary structures. Consider switching to NMP for the coupling of Fmoc-A8c-OH and subsequent residues.[]
-
Increased Reaction Time: Extend the coupling time to several hours or even overnight to allow the sterically hindered reaction to proceed as far as possible.[]
-
Microwave-Assisted SPPS (MA-SPPS): The use of microwave energy can dramatically accelerate slow coupling reactions by efficiently heating the reaction mixture, providing the energy needed to overcome the activation barrier.[] This is a highly effective method for incorporating difficult residues.
Diagram 2: Experimental Workflow for Difficult Couplings
Caption: Step-by-step workflow for the successful incorporation of Fmoc-A8c-OH.
Final Cleavage and Purification
The presence of Fmoc-A8c-OH does not typically require special cleavage conditions beyond what is dictated by the other amino acids in your sequence.
-
Cleavage Cocktail: A standard TFA-based cleavage cocktail, such as Reagent K (TFA/phenol/water/thioanisole/EDT) or Reagent B (TFA/phenol/water/TIPS), is generally effective. The choice of scavengers should be based on sensitive residues present in the peptide (e.g., Cys, Met, Trp).[6][7]
-
Purification: Peptides containing the bulky, hydrophobic A8c residue may exhibit altered retention behavior on Reverse-Phase HPLC. Optimization of the purification gradient (e.g., a shallower acetonitrile/water gradient) may be necessary to achieve good separation from closely eluting deletion sequences.
By implementing these expert-validated strategies, researchers can confidently navigate the challenges posed by this compound, enabling the successful synthesis of novel peptides with unique structural and functional properties.
References
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
-
Hart, R. A., et al. (2013). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PLoS One, 8(2), e57793. [Link]
-
Isidro-Llobet, A., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 586-601. [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1-9. [Link]
-
Fields, C. G., et al. (1993). Procedures to Improve Difficult Couplings. Peptide Research, 6(3), 115-121. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101. [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. [Link]
-
Calbiochem-Novabiochem. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
Sources
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-1-amino-1-cyclooctanecarboxylic Acid (Fmoc-Ac8c-OH)
Welcome to the technical support resource for the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, Fmoc-1-amino-1-cyclooctanecarboxylic acid (Fmoc-Ac8c-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the incorporation of this unique building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental success.
The inclusion of cyclic amino acids like Ac8c can impart valuable properties to peptides, such as increased rigidity, enhanced proteolytic stability, and improved receptor binding affinity, making them attractive for therapeutic applications.[1][2] However, the bulky nature of the cyclooctyl ring presents a significant steric barrier to efficient amide bond formation. This guide provides a systematic approach to overcoming these challenges.
Troubleshooting Guide: Overcoming Incomplete Coupling
The most frequent issue encountered when working with Fmoc-Ac8c-OH is incomplete coupling, often identified by a positive Kaiser test after the coupling step.[3] This guide provides a structured workflow to diagnose and resolve this problem.
Issue 1: Persistently Positive Kaiser Test After Initial Coupling
A blue or purple color on the resin beads after the Kaiser test indicates the presence of unreacted primary amines, signaling a failed or incomplete coupling reaction.[3]
Workflow for Troubleshooting Incomplete Coupling:
Caption: Decision tree for troubleshooting incomplete coupling of Fmoc-Ac8c-OH.
Root Cause Analysis and Recommended Actions:
-
Insufficient Activation/Coupling Time: The steric hindrance of Fmoc-Ac8c-OH slows down the reaction kinetics. A standard coupling time may be insufficient.
-
Action: Immediately perform a "double coupling" with a fresh solution of activated Fmoc-Ac8c-OH.[4] This is the most direct first step.
-
-
Suboptimal Coupling Reagent: Not all coupling reagents are equally effective for sterically hindered amino acids.[5]
-
Action: If double coupling fails, switch to a more potent coupling reagent. Uronium/aminium salts like HATU or HCTU, or phosphonium salts like PyBOP, are generally more effective than standard carbodiimides (e.g., DIC) for such "difficult couplings".[6][7] The choice of reagent can significantly impact the acylation efficiency.
-
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, physically blocking the N-terminal amine from reacting with the incoming activated amino acid.[8]
-
Action: Consider switching to a more effective solvent for disrupting secondary structures, such as N-methylpyrrolidone (NMP) or using a mixture of solvents.[9] In some cases, performing the coupling at an elevated temperature (e.g., 40-50°C) or using microwave-assisted SPPS can disrupt aggregation and enhance coupling efficiency.[10]
-
-
Incomplete Fmoc Deprotection of the Preceding Residue: If the N-terminal amine is not fully deprotected, it is unavailable for coupling.
-
Action: Before initiating the coupling of Fmoc-Ac8c-OH, ensure the deprotection of the previous amino acid is complete. This can be verified by a positive Kaiser test before the coupling step. If deprotection is sluggish, extend the piperidine treatment time or use a stronger deprotection cocktail (e.g., 20% piperidine with 2% DBU in DMF).[11]
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for Fmoc-Ac8c-OH?
There is no single "best" reagent, as the optimal choice can be sequence-dependent. However, for sterically hindered amino acids like Fmoc-Ac8c-OH, high-reactivity reagents are recommended.
| Reagent Class | Examples | Activation Mechanism | Suitability for Hindered Residues | Considerations |
| Uronium/Aminium Salts | HATU, HCTU | Forms a highly reactive O-acylisourea intermediate that is rapidly converted to an active ester.[6] | Excellent | Generally provides high coupling efficiency and low racemization.[6] Requires a non-nucleophilic base like DIPEA for activation. |
| Phosphonium Salts | PyBOP, PyAOP | Forms a reactive phosphonium-based acyl intermediate.[6] | Very Good | Highly efficient and less prone to certain side reactions compared to some uronium salts.[7] |
| Carbodiimides | DIC, EDC | Forms an O-acylisourea intermediate.[12][13] | Good (with additives) | Often requires an additive like OxymaPure or HOBt to improve efficiency and suppress side reactions like N-acylurea formation.[12] Can be less efficient for highly hindered couplings compared to uronium/phosphonium salts. |
Q2: How can I improve the solubility of Fmoc-Ac8c-OH?
While specific quantitative solubility data for Fmoc-Ac8c-OH is not widely published, general principles for Fmoc-amino acids apply.[14] The bulky, non-polar cyclooctyl group can reduce solubility in some solvents.
-
Solvent Choice: N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are generally good choices for dissolving Fmoc-amino acids.[9][15] NMP is often considered a superior solvent for SPPS due to its higher polarity and ability to disrupt peptide aggregation.[9]
-
Co-solvents: If solubility is an issue, the addition of a small amount of dichloromethane (DCM) can sometimes improve dissolution, although DCM is less effective at solvating growing peptide chains.[9]
-
Sonication/Gentle Warming: Brief sonication or gentle warming (to ~30-40°C) can aid in dissolving the amino acid derivative.[16] Ensure the solution cools to room temperature before adding the coupling reagent to prevent potential side reactions.
Q3: What is the risk of racemization with Fmoc-Ac8c-OH, and how can it be minimized?
Racemization is the loss of stereochemical integrity at the alpha-carbon. For α,α-disubstituted amino acids like Ac8c, this is not a concern as there is no proton at the α-carbon to be abstracted. This is a significant advantage of using this type of residue. For other chiral amino acids in the sequence, racemization can be minimized by:
-
Using Additives: Additives like OxymaPure and HOBt react with the activated amino acid to form an active ester, which is less prone to racemization than the initial activated intermediate.[12]
-
Avoiding Prolonged Pre-activation: Do not let the activated amino acid solution sit for extended periods before adding it to the resin.[17]
-
Controlling Temperature: Perform couplings at room temperature unless elevated temperatures are necessary to overcome aggregation.[17]
Q4: What is "capping" and when should I use it?
Capping is the intentional termination of unreacted peptide chains by acylation.[4] This is a crucial step if double coupling or optimized coupling conditions fail to yield a negative Kaiser test. Capping prevents the formation of deletion sequences, which are often difficult to separate from the desired peptide during purification. The most common capping method is treatment with acetic anhydride and a base like DIPEA.[4]
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-Ac8c-OH
This protocol should be implemented immediately following a positive Kaiser test after the initial coupling attempt.
-
Initial Coupling Monitoring: After the first coupling of Fmoc-Ac8c-OH (e.g., for 2-4 hours), take a small sample of resin beads and perform a Kaiser test.
-
Positive Kaiser Test: If the beads are blue/purple, drain the coupling solution from the reaction vessel.
-
Resin Wash: Wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare Fresh Coupling Solution: In a separate vessel, dissolve Fmoc-Ac8c-OH (3-5 equivalents relative to resin loading) and your chosen coupling reagent and additives (e.g., HATU and DIPEA) in fresh DMF.
-
Second Coupling: Add the fresh coupling solution to the resin and agitate for an additional 2-4 hours at room temperature.
-
Final Monitoring: Perform a second Kaiser test. If negative, wash the resin with DMF and proceed with the synthesis. If the test is still positive, proceed to Protocol 2 (Capping).
Protocol 2: Capping of Unreacted Amines
This protocol is a terminal step for unreacted chains and should be used after failed double coupling attempts.
-
Resin Wash: After the failed second coupling, wash the resin with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the Fmoc deprotection step for the next amino acid in the sequence.
Mechanistic Insights
Understanding the mechanism of your chosen coupling reagent can aid in troubleshooting.
Caption: Simplified mechanism of carbodiimide-mediated coupling and the role of additives.[12][13]
The key intermediate, the O-acylisourea, is highly reactive but can also rearrange to an unreactive N-acylurea.[12] Additives like HOBt or OxymaPure rapidly convert the O-acylisourea to an active ester, which is still reactive enough to form the amide bond but is more stable and less prone to side reactions.[12]
References
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
-
DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Albericio, F., et al. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(1), 18-28. Retrieved from [Link]
-
Wikipedia. Carbodiimide. Retrieved from [Link]
-
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]
-
Peptideweb.com. Loading protocols. Retrieved from [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Aapptec Peptides. Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Craik, D. J. (2009). Cyclotides: macrocyclic peptides with applications in drug design and agriculture. FEBS Journal, 276(18), 4939-4946. Retrieved from [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Oh, D., & Shin, D. (2012). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Biomolecules & Therapeutics, 20(1), 1-13. Retrieved from [Link]
-
ResearchGate. Discovery and applications of naturally occurring cyclic peptides. Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting information. Retrieved from [Link]
-
UQ eSpace. Design and discovery of cyclic peptides with applications in drug development. Retrieved from [Link]
-
Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology, 15(3), 347-353. Retrieved from [Link]
-
ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]
-
Lokey Lab Protocols. (2017, March 16). Fmoc. Retrieved from [Link]
Sources
- 1. Cyclic Peptide Therapeutics in Drug Discovery | AltaBioscience [altabioscience.com]
- 2. Cyclic Peptides as Therapeutic Agents and Biochemical Tools [biomolther.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. file.globalso.com [file.globalso.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Carbodiimide - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Aspartimide Formation in Peptides with Fmoc-1-amino-1-cyclooctanecarboxylic Acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, chemists, and drug development professionals utilizing the sterically demanding amino acid, Fmoc-1-amino-1-cyclooctanecarboxylic acid (Ac8c), in solid-phase peptide synthesis (SPPS). The primary focus is on understanding and mitigating the risk of aspartimide formation, a common and problematic side reaction in Fmoc-based chemistry.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in Fmoc-SPPS?
Aspartimide formation is an intramolecular side reaction that occurs in peptides containing an aspartic acid (Asp) residue.[1] During the Fmoc-deprotection step, the basic conditions (typically 20% piperidine in DMF) can trigger the backbone amide nitrogen of the amino acid C-terminal to the Asp residue to attack the Asp side-chain ester.[2][3] This forms a five-membered succinimide ring, known as an aspartimide.
This side reaction is highly problematic for several reasons:
-
Chain Termination: The aspartimide intermediate can lead to the formation of piperazine-2,5-diones, which terminates the peptide chain.[4]
-
Byproduct Generation: The unstable aspartimide ring can be opened by nucleophiles (like piperidine or water), leading to a mixture of products, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their respective D-isomers (epimers).[1][5]
-
Purification Challenges: The resulting byproducts, particularly the β-aspartyl and epimerized peptides, often have very similar retention times to the target peptide in reverse-phase HPLC, making purification extremely difficult or impossible.[5]
Q2: How does the amino acid following Asp influence aspartimide formation?
The identity of the amino acid residue immediately C-terminal to the Asp residue (the "Xaa" in an Asp-Xaa sequence) has the most significant impact on the rate of aspartimide formation. The reaction is most prevalent in sequences like Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Ala.[6] This is because small, non-sterically hindered residues like Glycine allow the peptide backbone the flexibility to adopt the precise conformation required for the intramolecular cyclization to occur.[2][3]
Q3: What is the expected effect of incorporating the bulky this compound (Ac8c) next to an Asp residue?
Fmoc-Ac8c is a Cα,α-dialkylated amino acid with a large cyclooctyl ring. This structure imposes significant steric hindrance.
-
In an Asp-Ac8c sequence: The bulky cyclooctyl group is expected to act as a powerful steric shield. It should severely restrict the conformational freedom of the peptide backbone, making it highly unlikely for the backbone amide nitrogen of Ac8c to achieve the necessary proximity and angle to attack the Asp side-chain ester. Therefore, placing Ac8c immediately after an Asp residue is a highly effective, built-in strategy to suppress or even prevent aspartimide formation.
-
In an Ac8c-Asp sequence: The effect is less direct. While the Ac8c residue will still influence local peptide conformation, the primary nucleophile for the side reaction is the amide nitrogen of the residue following Asp. The risk of aspartimide formation in an Ac8c-Asp-Xaa sequence will therefore depend almost entirely on the identity of Xaa.
Troubleshooting Guide
This section addresses common experimental observations and provides a logical framework for identifying and resolving issues related to aspartimide formation.
Q: My mass spectrometry (MS) analysis shows a mass loss of 18 Da (-H₂O) from my target peptide, and the HPLC shows multiple, poorly resolved peaks. What is happening?
A: This is a classic signature of aspartimide formation. The initial cyclization to the succinimide ring involves the loss of the elements of the side-chain ester's alcohol (e.g., tert-butanol from Asp(OtBu)), followed by hydrolysis that can be represented as a net loss of water from the side chain carboxylic acid. The multiple peaks in the HPLC correspond to the mixture of α-peptide, β-peptide, and their epimers.
Visual Guide to Aspartimide Formation Mechanism
The following diagram illustrates the base-catalyzed mechanism that leads to the formation of multiple unwanted peptide species.
Caption: Base-catalyzed mechanism of aspartimide formation.
Preventative Strategies & Experimental Protocols
For sequences where a problematic residue (e.g., Gly, Ser) must follow Asp, and the protective effect of Ac8c cannot be leveraged, the following strategies are recommended.
Strategy 1: Modification of the Fmoc Deprotection Cocktail
The simplest approach is to reduce the basicity of the deprotection solution, which slows the initial deprotonation of the backbone amide.[7]
Experimental Protocol: Acid-Buffered Deprotection
-
Prepare the Solution: Create a deprotection solution of 20% piperidine in DMF containing 0.1 M Hydroxybenzotriazole (HOBt).[7][8][9]
-
Deprotection Step: Replace your standard 20% piperidine/DMF solution with the HOBt-containing cocktail.
-
Procedure: Perform the deprotection step on your automated or manual synthesizer as usual.
-
Washing: Ensure thorough washing of the resin after deprotection to remove all reagents.
Data Summary: Comparison of Deprotection Agents
| Deprotection Agent | Additive | Efficacy in Reducing Aspartimide | Reference |
| 20% Piperidine in DMF | None (Standard) | Baseline | N/A |
| 20% Piperidine in DMF | 0.1 M HOBt | Significant Reduction | [10] |
| 50% Piperazine in DMF | None | Significant Reduction | [10] |
| 20% Piperidine in DMF | 1 M Oxyma Pure | Significant Reduction | [1] |
Note: While effective, these methods suppress but may not completely eliminate the side reaction in highly prone sequences.[10]
Strategy 2: Utilizing Sterically Hindered Aspartic Acid Protecting Groups
A complementary approach is to replace the standard tert-butyl (OtBu) protecting group on the Asp side chain with a bulkier alternative. This physically obstructs the cyclization reaction.[7][11]
Experimental Protocol: Incorporation of Bulky Protected Asp
-
Procurement: During synthesis planning, procure an Fmoc-Asp derivative with a bulkier side-chain protecting group.
-
Incorporation: Use your standard, optimized coupling protocol (e.g., HBTU/DIEA or DIC/Oxyma) to incorporate this modified amino acid into your peptide sequence. No changes to the coupling chemistry are typically required.
Data Summary: Efficacy of Asp Protecting Groups
| Asp Protecting Group | Efficacy in Preventing Aspartimide | Key Characteristics | Reference |
| OtBu (tert-butyl) | Standard (Low) | Prone to side reaction in susceptible sequences. | [2] |
| OMpe (3-methylpent-3-yl) | High | More effective than OtBu due to increased steric bulk. | [7][10] |
| OEpe (3-ethyl-3-pentyl) | Very High | Proven to be extremely effective at minimizing byproducts. | [10][11] |
Strategy 3: Backbone Protection (The Definitive Solution)
For the most challenging sequences (e.g., Asp-Gly), the most robust solution is to protect the nucleophilic backbone amide itself.[7] This is typically achieved by using a dipeptide where the Gly residue is protected with a 2,4-dimethoxybenzyl (Dmb) group.
Experimental Protocol: Using a Dmb-Protected Dipeptide
-
Procurement: Obtain the pre-formed dipeptide, such as Fmoc-Asp(OtBu)-Gly(Dmb)-OH.
-
Coupling: Couple the dipeptide onto the growing peptide chain using standard coupling protocols. Note that coupling onto the secondary amine of the previous residue can be slower, so an extended coupling time or the use of a stronger coupling agent may be beneficial.
-
Synthesis Continuation: Continue the synthesis as normal. The Dmb group is stable to piperidine but is cleaved during the final TFA cleavage step.[6]
Troubleshooting and Decision Flowchart
Use this flowchart to diagnose and address potential aspartimide-related issues during your synthesis.
Caption: Decision flowchart for troubleshooting aspartimide formation.
References
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). ChemBioChem.
-
The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. (2019). Journal of Peptide Science. [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). ResearchGate. [Link]
-
Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023). Biotage. [Link]
-
How to prevent aspartimide formation during Microwave-assisted peptide synthesis? (2022). ResearchGate. [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). PubMed. [Link]
-
Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. (1991). International Journal of Peptide and Protein Research. [Link]
-
Preventing aspartimide formation during peptide synthesis. (2012). AAPPTEC. [Link]
-
Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. PubMed. [Link]
-
Preventing aspartimide formation in Fmoc SPPS of Asp‐Gly containing peptides — practical aspects of new trialkylcarbinol based protecting groups. Semantic Scholar. [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]
-
ASPARTIMIDE FORMATION. Iris Biotech GmbH. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). Organic Process Research & Development. [Link]
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2020). Nature Communications. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (2012). Journal of Peptide Science. [Link]
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2008). Journal of Peptide Science. [Link]
-
Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Semantic Scholar. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020). ACS Combinatorial Science. [Link]
-
Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu–Asp–Tyr Motif. ResearchGate. [Link]
-
Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. (1996). International Journal of Biological Macromolecules. [Link]
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Avoid Diketopiperazine Formation During Fmoc-SPPS
Welcome to our dedicated technical support guide on a critical, and often frustrating, side reaction in Solid-Phase Peptide Synthesis (SPPS): diketopiperazine (DKP) formation . This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with peptide purity and yield due to this intramolecular cyclization. Here, we move beyond simple protocols to explain the underlying mechanisms and provide a logical framework for troubleshooting and prevention.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of DKP formation.
Q1: What is diketopiperazine (DKP) and why is it a significant problem in SPPS?
A1: A diketopiperazine is a six-membered cyclic dipeptide. In the context of Fmoc-SPPS, it forms when the N-terminal amine of a resin-bound dipeptide attacks the ester linkage connecting the first amino acid to the solid support. This intramolecular cyclization cleaves the dipeptide from the resin, terminating the peptide chain prematurely.[1] This side reaction is a major concern for two primary reasons:
-
Yield Reduction: Each time a DKP is formed and washed away, that peptide chain is lost, directly reducing the overall yield of the desired full-length peptide.
-
"Traceless" Impurity: If DKP formation occurs at the C-terminus dipeptide, the cyclic product is washed away during synthesis. The final crude product may appear highly pure by HPLC, but the yield will be unexpectedly low. This is known as "traceless DKP formation" because the impurity doesn't co-elute with the final product, making it difficult to diagnose without careful monitoring of yields.[2][3]
Q2: What is the chemical mechanism driving DKP formation?
A2: The mechanism is an intramolecular aminolysis reaction. It occurs specifically at the dipeptidyl-resin stage, immediately following the removal of the Fmoc protecting group from the second amino acid. The key steps are:
-
Fmoc Deprotection: A base, typically piperidine, removes the Fmoc group from the N-terminus of the second amino acid (Xaa2), exposing a free primary or secondary amine.
-
Nucleophilic Attack: This newly freed amine acts as a nucleophile and attacks the carbonyl carbon of the first amino acid's (Xaa1) ester linkage to the resin.
-
Cyclization and Cleavage: A stable six-membered ring intermediate forms and subsequently cleaves the ester bond, releasing the cyclic dipeptide (DKP) into the solution, leaving behind a hydroxyl group on the resin linker.
Q3: Which amino acid sequences are most susceptible to DKP formation?
A3: DKP formation is highly sequence-dependent.[2] The highest risk is associated with sequences where the second amino acid (from the C-terminus) is Proline (Pro) . The unique cyclic structure of proline restricts its phi (φ) angle, favoring a cis-amide bond conformation that spatially aligns the N-terminal amine for nucleophilic attack.[4][5]
Other susceptible dipeptide sequences include those where:
-
The first or second residue is Glycine (Gly) , due to its lack of steric hindrance.[4]
-
The first or second residue is another secondary amino acid, such as sarcosine (Sar).[2]
-
Sequences like Ala-Pro, Val-Pro, and Pro-Pro are also known to be sensitive.[4]
Q4: When is the critical window for DKP formation during the synthesis cycle?
A4: The critical window is the period immediately following the Fmoc deprotection of the second amino acid and before the successful coupling of the third amino acid. During this time, the dipeptidyl-resin has a free N-terminus, making it vulnerable to cyclization.[4][6] Extended hold times after deprotection, or slow coupling of the third amino acid, dramatically increase the risk of DKP formation.[4][6]
Troubleshooting Guide: From Diagnosis to Solution
This guide provides solutions to specific experimental observations.
Issue 1: My final peptide yield is unexpectedly low, but the crude HPLC profile looks very clean. My sequence contains Proline at position 2.
-
Probable Cause: You are likely experiencing "traceless" DKP formation. The Pro-Xaa dipeptide cyclized and was cleaved from the resin early in the synthesis. Subsequent wash steps removed this DKP, so it does not appear in your final analysis, but the terminated chains resulted in a significant loss of material.[3]
-
Solutions & Scientific Rationale:
-
Switch to a Sterically Hindered Resin: The most effective single strategy is to use 2-Chlorotrityl Chloride (2-CTC) resin instead of a standard Wang or Rink Amide resin for synthesizing peptide acids.[7][8]
-
Causality: The three bulky phenyl groups of the trityl linker create significant steric hindrance around the ester bond. This physically obstructs the N-terminal amine from achieving the necessary proximity and angle to attack the carbonyl carbon, thus suppressing the cyclization reaction.[8]
-
-
Utilize a Pre-formed Dipeptide Building Block: Instead of coupling the first two amino acids sequentially, couple them as a single unit (e.g., Fmoc-Pro-Gly-OH).
-
Issue 2: My crude HPLC shows a significant impurity peak corresponding to a double amino acid deletion (e.g., des-Xaa2-Xaa1).
-
Probable Cause: DKP formation occurred, cleaving the N-terminal dipeptide. However, the resin linker was subsequently re-activated or contained remaining active sites, allowing the synthesis to re-initiate from the third amino acid coupling, leading to a truncated (n-2) sequence.
-
Solutions & Scientific Rationale:
-
Optimize the Fmoc Deprotection Cocktail: The standard 20% piperidine in DMF is often too basic and promotes DKP formation.[9] A milder, optimized cocktail is highly recommended for the deprotection step after the second amino acid is coupled.
-
Recommended Cocktail: A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to significantly reduce DKP formation while maintaining efficient Fmoc removal.[2][3][9]
-
Causality: While DBU is a strong, non-nucleophilic base that facilitates Fmoc removal, piperazine is a less aggressive secondary amine than piperidine. This combination strikes a balance, effectively deprotecting the N-terminus without overly promoting the base-catalyzed intramolecular aminolysis that leads to DKP.
-
-
Minimize Reaction Time and Temperature: For the critical deprotection step of the second residue, reduce the reaction time (e.g., 3 + 5 minutes instead of 10 + 10 minutes) and perform it at room temperature, avoiding any heating.[4]
-
Causality: DKP formation is a kinetic process. Reducing the time the free amine is exposed to basic conditions and lowering the temperature will slow the rate of this unwanted side reaction.[10]
-
-
Proceed Immediately to the Next Coupling: After the deprotection and subsequent washing steps, do not pause the synthesis. Immediately introduce the activated third amino acid.
-
Causality: The goal is to acylate the reactive N-terminal amine of the dipeptide as quickly as possible. This caps the nucleophile, rendering it unable to perform the intramolecular attack.[11]
-
-
Issue 3: I am using 2-CTC resin but still observing some DKP-related impurities or yield loss.
-
Probable Cause: For extremely susceptible sequences (e.g., D-amino acid followed by Pro), the steric hindrance of 2-CTC resin alone may not be sufficient to completely prevent DKP formation. The loading conditions or subsequent deprotection may still be promoting the side reaction.
-
Solutions & Scientific Rationale:
-
Combine Protective Strategies: The most robust approach is to combine methods. Use 2-CTC resin and employ the optimized 2% DBU / 5% piperazine deprotection cocktail for the second residue.
-
Couple a Dipeptide Building Block: Even on 2-CTC resin, for the most challenging sequences, using a pre-formed dipeptide is the definitive solution to eliminate the problem.[7]
-
Verify First Amino Acid Loading: Ensure the first Fmoc-amino acid is loaded onto the 2-CTC resin under appropriate, non-racemizing conditions (typically using N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM)) and that unreacted chloride sites are properly capped (e.g., with a Methanol/DIPEA/DCM solution) to prevent side reactions.[12]
-
Data Presentation: Comparison of Deprotection Cocktails
The choice of deprotection reagent can have a profound impact on the extent of DKP formation. The following table summarizes common cocktails and their relative effectiveness.
| Reagent Cocktail | Solvent | Typical Conditions | Relative DKP Formation |
| 20% Piperidine | DMF | 2 x 10 min, RT | High (Baseline)[9] |
| 5% Piperidine | DMF/Toluene | 2 x 10 min, RT | Moderate-High[2] |
| 5% Piperazine | NMP or DMF | 2 x 15 min, RT | Low[2] |
| 2% DBU + 5% Piperazine | NMP | 2 x 7 min, RT | Very Low [2][3][9] |
Detailed Experimental Protocols
Protocol 1: Loading the First Fmoc-Amino Acid onto 2-Chlorotrityl Chloride Resin
This protocol is designed to achieve optimal loading while minimizing side reactions.
-
Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin (e.g., 1.2 mmol/g substitution) in 10 mL of anhydrous DCM for 30 minutes in a reaction vessel.
-
Amino Acid Preparation: In a separate flask, dissolve 1.0 equivalent of the desired Fmoc-amino acid (relative to resin substitution, e.g., 1.2 mmol) in a minimal volume of anhydrous DCM (approx. 5-7 mL). A small amount of DMF can be added if solubility is an issue.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the amino acid solution to the resin. Add 1.05 equivalents of DIPEA (relative to the amino acid) to the vessel.
-
Agitation: Agitate the mixture gently for 5 minutes. Add an additional 1.5 equivalents of DIPEA and continue to agitate for 60-90 minutes at room temperature.
-
Capping: To cap any unreacted chlorotrityl sites, drain the reaction mixture and add a solution of DCM/Methanol/DIPEA (17:2:1 v/v/v). Agitate for 15 minutes.
-
Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
Protocol 2: Modified Fmoc Deprotection with 2% DBU / 5% Piperazine
This protocol should be used for the deprotection of the second amino acid to minimize DKP formation.
-
Reagent Preparation: Prepare a fresh solution of 2% DBU (v/v) and 5% piperazine (w/v) in anhydrous NMP.
-
Pre-Wash: After coupling the second amino acid and washing away excess reagents, wash the peptide-resin with NMP (2x).
-
First Deprotection: Drain the NMP and add the 2% DBU / 5% piperazine solution to the resin. Agitate for 5-7 minutes at room temperature.
-
Second Deprotection: Drain the deprotection solution. Add a fresh aliquot of the 2% DBU / 5% piperazine solution and agitate for another 5-7 minutes.
-
Thorough Washing: It is critical to remove all traces of DBU and piperazine. Drain the deprotection solution and wash the resin extensively with NMP (at least 5-7 times).
-
Immediate Coupling: Proceed immediately with the coupling of the third amino acid.
Visual Guides: Mechanisms and Workflows
A visual representation can clarify complex processes. Below are diagrams illustrating the DKP formation mechanism and a troubleshooting decision tree.
Caption: Troubleshooting workflow for DKP-related issues in SPPS.
References
- Wang, J., Berglund, M., Braden, T., Embry, M., Johnson, M., Groskreutz, S., Sayyed, F., Tsukanov, S., White, T., Jalan, A., Seibert, K., & Kopach, M. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
- BenchChem. (n.d.). Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS).
- Scribd. (n.d.). Suppressing DKP in Peptide Synthesis.
-
Wang, J., Berglund, M., Braden, T., Embry, M., Johnson, M., Groskreutz, S., Sayyed, F., Tsukanov, S., White, T., Jalan, A., Seibert, K., & Kopach, M. E. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46955–46969. [Link]
- Wang, J., Berglund, M., Braden, T., Embry, M., Johnson, M., Groskreutz, S., Sayyed, F., Tsukanov, S., White, T., Jalan, A., Seibert, K., & Kopach, M. E. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.
-
Chen, Y.-C., Lin, Y.-H., Ke, G.-Y., Lin, W.-Y., Liu, Y.-T., Chen, C.-T., & Chen, Y.-H. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11826–11833. [Link]
-
ResearchGate. (n.d.). DKP formation mechanism. Retrieved January 18, 2026, from [Link]
- Sci-Hub. (n.d.). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 18, 2026, from [Link]
- G. L. Stahl, R. Walter, C. W. Smith. (n.d.). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing.
- BenchChem. (n.d.). Technical Support Center: Minimizing Diketopiperazine Formation in Peptide Synthesis.
-
Chen, Y.-C., Lin, Y.-H., Ke, G.-Y., Lin, W.-Y., Liu, Y.-T., Chen, C.-T., & Chen, Y.-H. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11826–11833. [Link]
-
Li, Y., & Russell, D. H. (2019). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 30(11), 2269–2277. [Link]
-
Wang, J., Berglund, M., Braden, T., Embry, M., Johnson, M., Groskreutz, S., Sayyed, F., Tsukanov, S., White, T., Jalan, A., Seibert, K., & Kopach, M. E. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46955–46969. [Link]
-
ResearchGate. (2015). During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem? Retrieved January 18, 2026, from [Link]
-
Mor-Garrido, A., Barea-Al-Gharasi, M., Verardo, V., & Gomez-Caravaca, A. M. (2019). Thermally-induced formation of taste-active 2,5-diketopiperazines from short-chain peptide precursors in cocoa. Food Research International, 121, 217–228. [Link]
- Beijing Dilun Biotechnology Co., Ltd. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis.
-
Springer Nature. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. Retrieved January 18, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 18, 2026, from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]
-
Servage, K. A., Leaptrot, K. L., & Russell, D. H. (2021). Diketopiperazine Formation from FPGnK (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms. The Journal of Physical Chemistry B, 125(29), 8107–8116. [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved January 18, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). WO1996000391A1 - Methods for the synthesis of diketopiperazines.
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved January 18, 2026, from [Link]
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- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. peptide.com [peptide.com]
Technical Support Center: Minimizing Racemization During the Activation of Fmoc-Protected Amino Acids
Welcome to the technical support center dedicated to a critical challenge in peptide synthesis: the prevention of racemization during the activation of Fmoc-protected amino acids. This guide is designed for researchers, scientists, and drug development professionals who demand the highest stereochemical purity in their synthetic peptides. The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the chirality of its constituent amino acids.[1] The presence of undesired diastereomers can drastically alter or eliminate therapeutic efficacy and introduce significant purification challenges.[1]
This resource provides in-depth, field-proven insights and troubleshooting protocols to help you maintain chiral integrity throughout your synthesis workflow.
Part 1: Understanding the Enemy: The Mechanism of Racemization
A foundational understanding of how racemization occurs is the first step toward preventing it. This section breaks down the core concepts and chemical pathways responsible for the loss of stereochemical purity.
FAQ 1: What is racemization and why is it a critical issue in peptide synthesis?
Racemization is the conversion of a single, pure enantiomer (e.g., the biologically relevant L-amino acid) into an equal mixture of both its L- and D-enantiomers.[1] This loss of a defined stereocenter is a significant side reaction during peptide bond formation.[2] Because peptide function is highly dependent on specific receptor-ligand interactions, which are stereospecific, the incorporation of a D-amino acid where an L-amino acid should be can lead to a completely inactive or even antagonistic peptide.[3]
Caption: Conversion of a pure L-amino acid to a racemic mixture.
FAQ 2: How does racemization occur during the activation of Fmoc-amino acids?
The predominant mechanism for racemization during the activation step is the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][4][5]
Here is the causal chain of events:
-
Activation: The coupling reagent activates the carboxylic acid of the N-protected amino acid, making it susceptible to nucleophilic attack.
-
Cyclization: The activated carbonyl group can be attacked intramolecularly by the oxygen of the urethane (Fmoc) protecting group, leading to the formation of the oxazolone ring.[1]
-
Proton Abstraction: The proton at the α-carbon (the chiral center) of the oxazolone is now highly acidic. A base present in the reaction mixture can easily abstract this proton, forming a planar, achiral enolate intermediate.[4][6]
-
Loss of Chirality: When the incoming free amine of the peptide chain attacks the oxazolone, or when the enolate is reprotonated, it can happen from either face of the planar ring. This non-specific attack results in a mixture of both L- and D-peptides.[4]
Caption: Primary mechanism of racemization via oxazolone formation.
Part 2: Proactive Strategies: Choosing the Right Reagents
Minimizing racemization begins with the judicious selection of coupling reagents, additives, and bases. Each component plays a critical role in either promoting or suppressing the formation of the problematic oxazolone intermediate.
FAQ 3: Which coupling reagents are best for minimizing racemization?
The choice of coupling reagent is paramount. Reagents are broadly classified into carbodiimides and onium salts (aminium/uronium and phosphonium).
-
Carbodiimides (e.g., DCC, DIC): These are effective activators but are highly prone to causing racemization when used alone.[6] The O-acylisourea intermediate they form is extremely reactive and readily cyclizes to the oxazolone.[6][7][8] Therefore, it is mandatory to use carbodiimides in conjunction with a racemization-suppressing additive. [6][9]
-
Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally more efficient and lead to lower levels of racemization.[4][10] They incorporate an additive moiety (like HOBt or HOAt) directly into their structure. HATU and COMU are often considered superior, especially for difficult couplings, as they can react faster and with less epimerization.[11][12][13]
| Coupling Reagent Class | Examples | Racemization Potential (Alone) | Key Consideration |
| Carbodiimides | DIC, DCC | High | Must be used with an additive (e.g., Oxyma, HOAt).[6][9] |
| Aminium/Uronium Salts | HBTU, HCTU, HATU, COMU | Low to Moderate | HATU and COMU are often superior for challenging sequences.[11][13] |
| Phosphonium Salts | PyBOP, PyAOP | Low to Moderate | Efficient activators, generally low racemization. |
FAQ 4: What is the role of additives like HOBt, HOAt, and Oxyma?
Additives are the most powerful tool for suppressing racemization. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) function by intercepting the highly reactive activated intermediate before it can cyclize.[6][7][8][14]
They react to form an active ester (e.g., an OBt or Oxyma ester) that is:
-
More stable and less prone to forming the oxazolone.[4][7][8]
-
Still sufficiently reactive to couple efficiently with the free amine.
Oxyma and HOAt are generally considered more effective at suppressing racemization than the traditional HOBt.[6][7][8] Oxyma, in particular, has gained prominence as a non-explosive and highly effective alternative.[9][15]
| Additive | Chemical Name | Effectiveness in Suppressing Racemization | Notes |
| HOBt | 1-Hydroxybenzotriazole | Good | The traditional standard, but less effective than newer options.[7][8] |
| HOAt | 1-Hydroxy-7-azabenzotriazole | Excellent | Highly effective but has explosive properties, limiting its use.[9] |
| Oxyma | Ethyl 2-cyano-2-(hydroxyimino)acetate | Excellent | A safe and highly effective alternative to HOBt and HOAt.[8][9][15] |
FAQ 5: How does the choice of base impact racemization?
The base is necessary for the coupling reaction, but it is also the culprit that abstracts the α-proton from the oxazolone.[2][4] Therefore, the choice of base and its strength is a delicate balance.
-
Strong, Sterically Unhindered Bases (e.g., Triethylamine - TEA): These should be avoided as their high basicity and small size promote rapid proton abstraction and thus significant racemization.[2]
-
Sterically Hindered Bases (e.g., DIPEA): N,N-diisopropylethylamine (DIPEA) is widely used, but its strong basicity can still contribute to racemization.[4][9]
-
Weaker, Hindered Bases (e.g., NMM, Collidine): For amino acids that are particularly sensitive to racemization, switching to a weaker base like N-methylmorpholine (NMM) or a more hindered base like 2,4,6-collidine is highly recommended.[2][9][16] These bases are less efficient at abstracting the critical α-proton, thereby minimizing racemization.[9]
Part 3: Troubleshooting Guide: When Things Go Wrong
Even with the best planning, racemization can occur. This section provides a logical framework for diagnosing and solving racemization issues identified in your final product. The primary method for detection is chiral HPLC analysis of the hydrolyzed peptide, which can separate and quantify the D- and L-isomers of each amino acid.[3][17][18][19]
Scenario 1: High levels of D-isomers detected in the final peptide.
Question: My chiral HPLC analysis shows significant racemization across several residues in my peptide. What are the likely causes during the activation step?
Answer: This issue points to a systemic problem in your coupling protocol. Use this checklist to pinpoint the cause.
Caption: A logical workflow for troubleshooting high racemization levels.[6]
Troubleshooting Protocol:
-
Analyze Reagent Choice:
-
Evaluate the Base:
-
Optimize Reaction Conditions:
-
What is your coupling temperature? Higher temperatures accelerate racemization. For microwave synthesis, temperatures above 50°C can significantly increase racemization for sensitive residues like His and Cys.[16][21]
-
How long is your pre-activation time? The longer the activated amino acid exists before coupling, the greater the opportunity for oxazolone formation.
-
Action: Lower the coupling temperature to 0°C. Minimize pre-activation time by adding the coupling reagent to the amino acid/additive mixture immediately before adding it to the resin.[4][22]
-
Scenario 2: Racemization specifically at a Cysteine or Histidine residue.
Question: My peptide is mostly chirally pure, but I'm seeing almost 50% D-isomer at a single Histidine (or Cysteine) residue. Why?
Answer: Histidine and Cysteine are notoriously prone to racemization.[4][6][14][16] The imidazole side chain of Histidine can act as a base, directly promoting the abstraction of the α-proton.[23] Cysteine also shows high susceptibility, especially under base-mediated coupling conditions.[14][23]
Mitigation Protocol for High-Risk Residues:
-
Employ Acidic/Neutral Coupling Conditions: Avoid base-mediated methods for these residues. The combination of DIC with Oxyma or HOBt is highly effective as it does not require an external base and proceeds under mildly acidic conditions, which suppresses racemization.[9][20]
-
Use a Weaker/Hindered Base: If a base is necessary, use the weakest possible option. For Cysteine, using the hindered amine collidine has been shown to minimize the formation of the D-isomer.[16][21] For Histidine, NMM is a better choice than DIPEA.[9]
-
Protect the Histidine Side-Chain: The racemization of histidine is promoted by the imidazole π-nitrogen.[23] Using a protecting group on this nitrogen, such as 4-methoxybenzyloxymethyl (MBom), can significantly reduce epimerization compared to the standard Trityl (Trt) group, though it can be costly.[23]
-
Lower the Temperature: For these specific residues, performing the coupling at a reduced temperature (e.g., 0°C or room temperature instead of elevated temperatures) is crucial.[16]
Detailed Experimental Protocol: Low-Racemization Coupling of Fmoc-His(Trt)-OH
This protocol utilizes a carbodiimide/additive approach to create an acidic environment that minimizes racemization.
-
Resin Preparation: Swell the peptide-resin in DMF. Perform the standard Fmoc deprotection using 20% piperidine in DMF and wash thoroughly.
-
Amino Acid Preparation: In a separate reaction vessel, dissolve Fmoc-His(Trt)-OH (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.
-
Activation and Coupling: Add Diisopropylcarbodiimide (DIC) (3 eq.) to the amino acid/Oxyma solution. Immediately add this freshly prepared activation mixture to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. Monitor completion with a Kaiser test.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF and DCM to remove all soluble reagents and byproducts.
References
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148. [Link]
-
Piatnitski, E. L., et al. (2023). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. ACS Publications. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Piatnitski, E. L., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. [Link]
-
Henderson, J. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]
-
Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(2), 241–248. [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5664–5674. [Link]
-
Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792–5793. [Link]
-
Cummins, M., et al. (n.d.). Methodizing HPLC for Stereoisomeric peptide analysis. University of New Hampshire. [Link]
-
Zhang, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5360. [Link]
-
Omizzur. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Omizzur. [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5664–5674. [Link]
-
Ismail, I., et al. (2023). Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. [Link]
-
Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ResearchGate. [Link]
-
Goodman, M., & Levine, L. (1964). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society, 86(14), 2918–2922. [Link]
-
AAPPTec. (n.d.). HCTU. AAPPTec. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. ResearchGate. [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. [Link]
-
Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Nishiuchi, Y., et al. (2018). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. ResearchGate. [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Eková, K., et al. (2000). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 21(12), 2587–2594. [Link]
-
Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(13), 5017. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. AAPPTec. [Link]
-
Omizzur. (n.d.). All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. Omizzur. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. omizzur.com [omizzur.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. chiraltech.com [chiraltech.com]
- 20. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Peptide Synthesis of Peptides Containing Bulky Amino Acids
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide, curated by Senior Application Scientists, provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of incorporating sterically hindered amino acids into peptide sequences. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Which resin is best for synthesizing a peptide with a bulky C-terminal amino acid?
A1: The choice of resin is critical and depends on the desired C-terminal functionality (acid or amide) and the sensitivity of the bulky amino acid to racemization. For peptides requiring a C-terminal carboxylic acid, 2-Chlorotrityl Chloride (2-CTC) resin is highly recommended.[1][2] The steric bulk of the trityl linker on 2-CTC resin effectively minimizes racemization of the first amino acid during loading, a common issue with other resins like Wang resin.[1][3] Furthermore, peptides can be cleaved from 2-CTC resin under very mild acidic conditions, which is advantageous for preserving acid-labile side-chain protecting groups.[1][3]
For peptides with a C-terminal amide, Sieber amide resin is a good option, particularly when dealing with sterically demanding amino acids. It offers less steric hindrance compared to the more common Rink amide resin, facilitating the loading of bulky residues.[1]
Q2: I'm observing very low loading efficiency of my bulky amino acid onto 2-CTC resin. What could be the cause?
A2: Low loading efficiency on 2-CTC resin is a common issue, often stemming from the resin's sensitivity to moisture. The chlorotrityl chloride functional group can hydrolyze to an alcohol, rendering it inactive for amino acid attachment.[4] Ensure that all solvents (especially Dichloromethane - DCM) and the amino acid derivative are anhydrous. Storing the resin for extended periods, even in a refrigerator, can lead to hydrolysis.[4] If you suspect hydrolysis, the resin can be reactivated using a solution of thionyl chloride and pyridine in DCM.[4]
Another factor could be insufficient swelling of the resin. Proper swelling is crucial for reagents to access the reactive sites within the polymer matrix.[5] Ensure the resin is adequately swelled in the appropriate solvent (typically DCM for polystyrene-based resins) before initiating the loading reaction.[6]
Q3: Can I use Wang resin for bulky C-terminal amino acids? What are the risks?
A3: While it is possible to load bulky amino acids onto Wang resin, it is generally not the preferred choice due to a significant risk of racemization of the C-terminal residue during the loading process.[1][7] This is particularly problematic for amino acids like Cysteine and Histidine.[7][8] The activation of the amino acid's carboxyl group in the presence of a base (like DMAP, which is often used in Wang resin loading protocols) can lead to the formation of an oxazolone intermediate, which is prone to epimerization.[9] If Wang resin must be used, it is often advisable to purchase it pre-loaded with the desired amino acid from a commercial supplier to bypass this critical step.[1]
Q4: What are the best coupling reagents for incorporating a bulky amino acid within a peptide sequence?
A4: Steric hindrance from bulky amino acids can significantly slow down coupling reactions. To overcome this, highly efficient coupling reagents are necessary. Carbodiimide-based reagents like DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like OxymaPure® or HOBt (Hydroxybenzotriazole) are effective.[10] For particularly challenging couplings, uronium/aminium salt-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are excellent choices.[11] COMU, in particular, has shown coupling efficiencies comparable to HATU with the added benefits of being less allergenic and having better solubility.[11] Microwave-assisted SPPS can also significantly enhance the efficiency of coupling sterically hindered amino acids.[12]
Troubleshooting Guides
Issue 1: Low Loading Efficiency of the First Bulky Amino Acid
Symptoms:
-
Low substitution level determined by Fmoc cleavage quantification.
-
Poor overall yield of the final peptide.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Resin Inactivation (especially 2-CTC) | The active chloride group on 2-CTC resin is highly susceptible to hydrolysis by atmospheric moisture, forming an unreactive alcohol.[4] | 1. Use Anhydrous Conditions: Ensure all solvents (DCM, DMF) and the amino acid are strictly anhydrous. Use freshly opened, high-purity solvents. 2. Proper Resin Storage: Store 2-CTC resin under an inert atmosphere (argon or nitrogen) and at a low temperature. Avoid prolonged storage.[4] 3. Resin Reactivation: If hydrolysis is suspected, reactivate the resin by treating it with thionyl chloride and pyridine in DCM.[4] |
| Incomplete Resin Swelling | The polystyrene or PEG matrix of the resin must be fully solvated to allow for the diffusion of reagents to the reactive sites.[5] Insufficient swelling leads to a significant portion of the linkers being inaccessible. | 1. Adequate Swelling Time: Swell the resin in the appropriate solvent (e.g., DCM for polystyrene resins) for at least 30-60 minutes before adding the amino acid solution.[6][13] 2. Solvent Choice: Use a good swelling solvent for your resin type. For polystyrene resins, DCM or a mixture of DCM and DMF is effective.[6] |
| Steric Hindrance | The bulky side chain of the amino acid can sterically hinder its approach to the resin's linker, slowing down the reaction rate. | 1. Increase Reaction Time: Extend the loading reaction time to 2-4 hours, or even overnight for particularly difficult amino acids.[13] 2. Use Excess Reagents: Employ a higher excess of the Fmoc-amino acid (2-4 equivalents relative to the resin's theoretical loading).[6][14] 3. Optimize Base and Solvent: For 2-CTC resin, use a hindered base like DIPEA (N,N-Diisopropylethylamine) to minimize side reactions.[6] A small amount of DMF can be added to DCM to improve the solubility of the amino acid.[15] |
| Premature Capping | If methanol is used for capping unreacted sites on 2-CTC resin, adding it too early or for too long can lead to the cleavage of the already loaded amino acid. | 1. Sequential Addition: Ensure the loading reaction is complete before adding the capping solution. 2. Controlled Capping Time: Limit the capping step with the methanol-containing solution to 30-60 minutes.[13] |
Issue 2: Racemization of the C-terminal Amino Acid
Symptoms:
-
Presence of a diastereomeric impurity in the final peptide, often co-eluting with the main product in HPLC.
-
Confirmation of the impurity by chiral chromatography or mass spectrometry.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Use of Wang Resin with Bulky Amino Acids | The standard loading protocol for Wang resin often involves activation of the amino acid with a carbodiimide and a catalytic amount of DMAP.[7] This can lead to the formation of a planar oxazolone intermediate that is susceptible to racemization.[9] | 1. Switch to 2-CTC Resin: The most effective solution is to use 2-CTC resin, as the loading mechanism does not involve activation of the amino acid's carboxyl group, thus avoiding racemization.[1][8] 2. Modified Wang Loading Protocol: If Wang resin must be used, consider alternative, milder loading methods that avoid strong bases like DMAP, although these may result in lower loading efficiencies. |
| Over-activation during Loading | Prolonged exposure of the activated amino acid to the basic reaction conditions can increase the rate of racemization. | 1. Control Reaction Time: Do not unnecessarily prolong the loading reaction, especially when using activating agents. 2. Use Racemization-Suppressing Additives: While more relevant for subsequent couplings, additives like HOBt or OxymaPure® can help suppress racemization during activation.[16] |
| Amino Acid Susceptibility | Certain amino acids, such as Cysteine and Histidine, are particularly prone to racemization due to the nature of their side chains.[7][8][17] | 1. Prioritize 2-CTC Resin: For Cys and His, the use of 2-CTC resin is strongly recommended to prevent racemization during loading.[8] |
Experimental Protocols
Protocol 1: Loading a Bulky Amino Acid onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is designed to maximize loading efficiency while minimizing racemization.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
Fmoc-protected bulky amino acid
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous (optional, for solubility)
-
Methanol (MeOH)
-
Reaction vessel with agitation (e.g., shaker or nitrogen bubbling)
Procedure:
-
Resin Swelling: Place the 2-CTC resin in the reaction vessel. Add anhydrous DCM (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[6]
-
Prepare Amino Acid Solution: In a separate flask, dissolve the Fmoc-amino acid (1.5 to 2 equivalents relative to the resin's substitution) in anhydrous DCM. If solubility is an issue, add a minimal amount of anhydrous DMF.[6]
-
Loading Reaction: Drain the DCM from the swelled resin. Add the amino acid solution to the resin. Add DIPEA (3 to 4 equivalents relative to the amino acid) to the resin suspension.[6] Agitate the mixture at room temperature for 1 to 4 hours. The optimal time will depend on the steric hindrance of the amino acid.
-
Capping Unreacted Sites: To cap any unreacted chlorotrityl groups, add a small volume of methanol (approx. 0.8 mL per gram of resin) to the reaction vessel and agitate for an additional 30 minutes.[13]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x) to remove excess reagents and byproducts.
-
Drying: Dry the loaded resin under vacuum.
-
Quantification: Determine the loading level using the spectrophotometric Fmoc cleavage test.
Protocol 2: Spectrophotometric Quantification of Resin Loading (Fmoc Cleavage Test)
This method quantifies the amount of Fmoc-protected amino acid loaded onto the resin.
Materials:
-
Fmoc-loaded resin (dried)
-
20% (v/v) Piperidine in DMF
-
DMF
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dry, loaded resin (e.g., 2-5 mg) into a glass vial.
-
Fmoc Cleavage: Add a known volume of 20% piperidine in DMF (e.g., 1 mL) to the vial. Agitate at room temperature for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Dilution: Take a small, precise aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., dilute to 10 mL). The dilution factor will depend on the expected loading.
-
Spectrophotometry: Measure the absorbance of the diluted solution at 301 nm against a blank of the same dilution of 20% piperidine in DMF.
-
Calculation: Calculate the loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Volume (mL)) / (7800 M⁻¹cm⁻¹ × Resin Mass (g) × Path Length (cm))
Note: The extinction coefficient for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.
Visualizations
Workflow for Loading a Bulky Amino Acid onto 2-CTC Resin
Sources
- 1. biotage.com [biotage.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. google.com [google.com]
- 7. biotage.com [biotage.com]
- 8. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. bachem.com [bachem.com]
- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. rsc.org [rsc.org]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Coupling Strategies for Difficult Peptide Sequences
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during Solid-Phase Peptide Synthesis (SPPS), particularly with sequences prone to aggregation, steric hindrance, or other coupling-inhibiting factors. Here, we move beyond standard protocols to explore the rationale and application of alternative coupling reagents and strategies to transform failed syntheses into successful outcomes.
Troubleshooting Guide: When Standard Couplings Fail
This section addresses specific experimental failures with a problem-and-solution approach, explaining the underlying chemistry to guide your decisions.
Question: My on-resin Kaiser test is positive even after extended coupling times. What's happening and what are my immediate options?
Answer:
A persistent positive Kaiser test indicates the presence of unreacted primary amines, signaling an incomplete coupling reaction. This is a classic sign of a "difficult coupling," which can stem from several factors:
-
Steric Hindrance: The N-terminal amine of the growing peptide chain is physically blocked, often by bulky side chains of neighboring amino acids (e.g., Val, Ile, Thr).
-
Peptide Aggregation: The growing peptide chain folds back on itself, forming secondary structures like β-sheets through intermolecular hydrogen bonds.[1][2] This collapses the resin pores and makes the N-terminus inaccessible to incoming reagents.[1][2] You may observe the resin bed shrinking or failing to swell properly.[1][2]
-
Poor Reagent Reactivity: Your chosen coupling reagent may not be potent enough to activate the incoming amino acid sufficiently to overcome the energy barrier of the reaction.
Immediate Troubleshooting Workflow
Here is a logical workflow to address an incomplete coupling event.
Caption: A workflow for troubleshooting incomplete coupling reactions.
Protocol: Rescue Coupling with a High-Potency Reagent (HATU)
If a standard coupling with a reagent like HBTU fails, a "rescue" coupling with a more powerful agent is a prudent step.
-
Wash: Thoroughly wash the resin with DMF (3 x 1 min) to remove byproducts from the failed coupling.
-
Prepare Reagent Solution: In a separate vessel, pre-activate the amino acid by dissolving:
-
Fmoc-amino acid (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
in DMF.
-
Scientist's Note: Using slightly less HATU than the amino acid minimizes the risk of the reagent reacting with the N-terminus of the peptide chain (guanidinylation), a known side reaction for uronium/aminium reagents.[5][6]
-
-
Couple: Add the activation mixture to the drained resin. Agitate at room temperature for 1-2 hours. For extremely difficult couplings, this can be extended to 4 hours or performed at an elevated temperature (e.g., 50°C).[1]
-
Wash: Wash the resin thoroughly with DMF (5 x 1 min).
-
Test: Perform a Kaiser test to confirm the absence of free amines.
Question: My peptide is highly hydrophobic and crashes out during purification. Could this be related to synthesis, and how can I prevent it?
Answer:
Absolutely. Problems during purification are often a direct consequence of on-resin aggregation during synthesis.[7] When hydrophobic peptides aggregate, they form extremely stable structures that may not fully dissociate even after cleavage and deprotection. This leads to poor solubility and difficult purification. The key is to proactively prevent aggregation during chain elongation.
Preventative Strategies for Hydrophobic Sequences
-
Incorporate Structure-Disrupting Derivatives: For every 6-7 residues in a problematic sequence, substitute a standard amino acid with one that introduces a "kink" in the peptide backbone, disrupting the hydrogen bonding that leads to β-sheet formation.
-
Pseudoproline Dipeptides: These are excellent choices when your sequence contains a Ser, Thr, or Cys.[8][9] You introduce them as a dipeptide unit, which has the added benefit of coupling two residues in one step. The native structure is fully restored during the final TFA cleavage.[9]
-
Dmb/Hmb Amino Acids: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen of a Gly residue also effectively prevents aggregation.[1][9]
-
-
Change the Solvent System: While DMF is the workhorse of SPPS, it is not always the best choice for solvating aggregated chains.
Protocol: Incorporating a Pseudoproline Dipeptide
-
Sequence Analysis: Identify a Ser, Thr, or Cys residue in the hydrophobic region of your target peptide.
-
Substitution: In your synthesis plan, replace the standard Fmoc-Xaa-OH and Fmoc-Ser/Thr/Cys-OH couplings with a single coupling of the corresponding Fmoc-Xaa-Ser(ΨPro)-OH or Fmoc-Xaa-Thr(ΨPro)-OH dipeptide.
-
Coupling: Use a standard coupling protocol. Onium salt reagents like HBTU or HATU are effective. The coupling is generally efficient because the reaction occurs at the carboxyl group of the pseudoproline, avoiding the sterically hindered oxazolidine nitrogen.[9]
-
Synthesis Continuation: Continue the rest of the synthesis as planned.
-
Cleavage: The pseudoproline ring is cleaved by TFA during the final cleavage and deprotection step, yielding the native peptide sequence.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of alternative coupling reagents and how do they differ from standard carbodiimides like DCC/DIC?
Answer:
While carbodiimides (e.g., DCC, DIC) are cost-effective, they suffer from several drawbacks, including the formation of insoluble urea byproducts (especially DCC) and the generation of a highly reactive O-acylisourea intermediate that is prone to racemization and side reactions.[12][13][14][15] Modern alternative reagents are designed to overcome these limitations and are broadly categorized as onium salts .
The fundamental difference lies in the activation mechanism. Onium salts react with the carboxylate of the amino acid to form a more stable and selective active ester, minimizing side reactions.
Caption: Simplified comparison of activation pathways.
The main classes of onium salts are:
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are known for clean reactions and are an excellent choice for cyclization or fragment condensation because they do not react with free amines, avoiding guanidinylation side products.[5] The original phosphonium reagent, BOP, is highly effective but produces a carcinogenic byproduct (HMPA) and has been largely replaced by PyBOP.[14][16]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): This is the most popular class of coupling reagents. They are highly efficient and stable in solution (with the exception of COMU), making them ideal for automated synthesizers.[5] Their primary drawback is the potential for guanidinylation of the N-terminal amine if activation of the carboxylic acid is slow or if excess reagent is used.[5][17]
-
Immonium/Oxyma-based Salts (e.g., COMU): These are the newest generation of reagents. COMU incorporates OxymaPure, an additive that is superior to the classic HOBt and functions on par with HOAt, but without the explosive potential of benzotriazole-based compounds.[14][18][19] This makes COMU and other Oxyma-based reagents highly efficient and safer alternatives.[14][18][19]
Q2: You mentioned HATU is more reactive than HBTU. Why is that, and when should I choose one over the other?
Answer:
The difference in reactivity comes from the additive moiety incorporated into their structures.
-
HBTU contains an HOBt (1-hydroxybenzotriazole) moiety.
-
HATU contains an HOAt (1-hydroxy-7-azabenzotriazole) moiety.[3]
The nitrogen atom at the 7-position in the HOAt ring acts as an electron-withdrawing group.[3] This makes the resulting OAt-active ester more electrophilic and thus more reactive towards the incoming amine compared to the OBt-ester formed by HBTU.[3][5] This enhanced reactivity leads to faster, more complete couplings.
Decision Guide:
| Scenario | Recommended Reagent | Rationale |
| Routine Synthesis | HBTU | Cost-effective and highly efficient for most standard peptide sequences.[3] |
| Difficult Couplings | HATU | Superior choice for sterically hindered amino acids (e.g., Aib, N-methyl residues), aggregation-prone sequences, or rapid synthesis protocols.[3][4][16] |
| High-Throughput Synthesis | HCTU | Offers reactivity comparable to HBTU but is more soluble, allowing for more concentrated stock solutions. |
| Safety-Critical Applications | COMU | Provides HATU-level efficiency without the potentially explosive benzotriazole core, making it a safer modern alternative.[14][20] |
Q3: What are the key differences between phosphonium (e.g., PyBOP) and aminium (e.g., HBTU) reagents in practice?
Answer:
While both are effective onium salts, their practical differences are significant.
| Feature | Phosphonium Reagents (PyBOP) | Aminium/Uronium Reagents (HBTU/HATU) |
| Guanidinylation Risk | None. Cannot react with the N-terminal amine.[5] | Possible. Can terminate the peptide chain by forming a guanidinium group.[5][6] |
| Solubility in DMF | Higher. Allows for more concentrated reaction mixtures, which can improve efficiency.[5] | Lower. Stock solutions are typically less concentrated. |
| Solution Stability | Moderate. Solutions in DMF should ideally be used within 1-2 days.[5] | High. Very stable in solution, making them ideal for automated synthesizers with pre-mixed reagent bottles.[5] |
| Best Use Case | Fragment condensation, peptide cyclization, or when guanidinylation is a known issue. | Routine automated SPPS, especially for long sequences where reagent stability is key. |
References
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC. [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). 2BScientific. [Link]
-
Recent development in peptide coupling reagents. (2011). ResearchGate. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio. [Link]
-
Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. (2018). Organic Process Research & Development. [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. Acme Bioscience. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Which strategies do you use for difficult sequences in solid phase synthesis? (2015). ResearchGate. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). PMC. [Link]
-
Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. (2014). PMC. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances. [Link]
-
What do you do when your peptide synthesis fails? (2023). Biotage. [Link]
-
An Evaluation of the Occupational Health Hazards of Peptide Couplers. (2022). PMC. [Link]
-
SPPS Tips For Success Handout. Mesa Labs. [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). ACS Omega. [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
-
TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. (2014). PMC. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). ResearchGate. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 14. bachem.com [bachem.com]
- 15. file.globalso.com [file.globalso.com]
- 16. peptide.com [peptide.com]
- 17. people.uniurb.it [people.uniurb.it]
- 18. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Conformational Control: Comparing Fmoc-1-amino-1-cyclooctanecarboxylic Acid with Other Cyclic Amino Acids in Peptide Drug Design
Introduction: The Quest for Stability and Potency in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a highly promising class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their high specificity and potency are often offset by significant liabilities, primarily their susceptibility to enzymatic degradation in vivo and poor membrane permeability, which limits their bioavailability.[2][3][4][5][6][7] A leading strategy to overcome these hurdles is the incorporation of unnatural amino acids, particularly cyclic amino acids, to impose conformational constraints on the peptide backbone.[8][9][10][11][12]
By reducing the conformational flexibility of a peptide, we can pre-organize it into a bioactive shape that is optimal for receptor binding, while simultaneously shielding it from proteolytic enzymes.[10][13] This guide provides an in-depth comparison of Fmoc-1-amino-1-cyclooctanecarboxylic acid (Fmoc-Ac8c), a versatile building block, with other commonly used Cα,α-disubstituted cyclic amino acids (Acn c), such as those with cyclobutane (Ac4c), cyclopentane (Ac5c), and cyclohexane (Ac6c) rings. We will explore how the ring size dictates structural propensities and directly impacts the performance of the resulting peptides, supported by experimental frameworks for validation.
The Role of Ring Size in Dictating Peptide Conformation
The central principle behind using cyclic amino acids is the restriction of the peptide backbone's dihedral angles (φ and ψ). The size of the cycloalkane ring fused to the Cα atom is a critical determinant of the degree and nature of this restriction. Smaller rings, being more rigid, impose tighter constraints, whereas larger, more flexible rings allow for a broader, yet still defined, range of conformations.
-
Small Rings (n=3, 4): 1-aminocyclobutane-1-carboxylic acid (Ac4c) is known to be a potent inducer of β-turn and helical structures.[8][14] Its constrained nature significantly limits the available conformational space.
-
Medium Rings (n=5, 6): As the ring size increases to cyclopentane (Ac5c) and cyclohexane (Ac6c), the conformational flexibility grows, allowing for a wider range of φ/ψ angles. These residues are adept at stabilizing various turn types and helical structures.
-
Large Rings (n=7, 8): 1-aminocyclooctane-1-carboxylic acid (Ac8c) offers a unique profile. The cyclooctane ring is considerably more flexible than its smaller counterparts, capable of adopting multiple low-energy conformations, such as the boat-chair.[15] When incorporated into a peptide, Ac8c can stabilize 3₁₀-helical structures and is particularly effective at mimicking wider, more complex turn motifs that smaller rings cannot easily accommodate.[15][16]
This relationship between ring size and conformational constraint is a powerful tool for peptide design, allowing scientists to fine-tune the three-dimensional structure of a peptide to match a specific biological target.
Caption: Relationship between ring size and conformational properties.
Comparative Data on Conformational Preferences and Performance
The choice of a cyclic amino acid has profound effects on the biological and physicochemical properties of a peptide. The following table summarizes key performance metrics for a hypothetical model peptide sequence where a central glycine residue is substituted with Ac4c, Ac6c, or Ac8c.
| Parameter | Peptide-Ac4c | Peptide-Ac6c | Peptide-Ac8c | Rationale & Causality |
| Favored Secondary Structure | β-turn (Type I/II), 3₁₀-Helix[8][14] | Extended β-strand, 3₁₀-Helix | 3₁₀-Helix, Wider Turns[15] | The inherent geometry of the cycloalkane ring directly influences the backbone dihedral angles, predisposing the peptide to adopt specific secondary structures. |
| Receptor Binding Affinity (IC₅₀, nM) | 50 | 25 | 15 | Ac8c's flexibility may allow the peptide to adopt a conformation that more closely mimics the native ligand's binding motif, leading to a lower IC₅₀ value and higher affinity. |
| Enzymatic Stability (t½ in serum, min) | 180 | 240 | >300 | The bulky side chains provide steric hindrance, protecting adjacent peptide bonds from protease cleavage.[2][17] The larger cyclooctane ring offers a more substantial shield. |
| Lipophilicity (RP-HPLC tR, min) | 12.5 | 13.8 | 14.5 | Lipophilicity generally increases with the number of carbon atoms. The larger cyclooctane ring contributes more significantly to the overall hydrophobicity of the peptide. |
Experimental Protocols: A Framework for Self-Validation
To objectively compare these building blocks, robust and reproducible experimental protocols are essential. The following sections detail the synthesis of peptides containing these residues and subsequent assays to evaluate their performance.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Acₙc-OH
This protocol outlines the manual incorporation of a cyclic amino acid using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which offers milder reaction conditions compared to older Boc-based methods.[18][19][]
Principle: The peptide is assembled stepwise on an insoluble resin support. The N-terminal Fmoc group is removed with a mild base (piperidine), and the next Fmoc-protected amino acid is activated and coupled. This cycle is repeated until the desired sequence is complete, after which the peptide is cleaved from the resin and side-chain protecting groups are removed with a strong acid (trifluoroacetic acid).[21][22]
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Step-by-Step Methodology:
-
Resin Preparation: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a fritted reaction vessel.[23]
-
Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat with a fresh 2 mL of 20% piperidine in DMF for 15 minutes. This two-step process ensures complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly (6 times with DMF, 3 times with dichloromethane (DCM)) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-Acₙc-OH amino acid, 2.9 equivalents of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and 6 equivalents of DIEA (N,N-Diisopropylethylamine) in 2 mL of DMF.
-
Causality: HBTU is an efficient coupling reagent that activates the carboxylic acid of the incoming amino acid, forming a highly reactive intermediate. DIEA acts as a non-nucleophilic base to neutralize the protonated amine on the resin and facilitate the reaction.[24]
-
Add the activation mixture to the resin and agitate for 2 hours.
-
-
Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free secondary amine is absent). Wash the resin as in step 3.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum. Add 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) and react for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[25]
Protocol 2: Comparative Enzymatic Stability Assay
Principle: This assay measures the degradation rate of peptides when exposed to a proteolytic environment, such as human serum, which contains a complex mixture of proteases. The disappearance of the parent peptide over time is monitored by RP-HPLC.[2]
Step-by-Step Methodology:
-
Peptide Preparation: Prepare 1 mg/mL stock solutions of each purified peptide (Peptide-Ac4c, Peptide-Ac6c, Peptide-Ac8c) in a suitable buffer (e.g., PBS, pH 7.4).
-
Assay Initiation: In a microcentrifuge tube, mix 180 µL of human serum with 20 µL of the peptide stock solution to achieve a final peptide concentration of 100 µg/mL. Incubate at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw a 25 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic activity by adding the aliquot to 75 µL of 10% trichloroacetic acid (TCA). This precipitates the serum proteins.
-
Sample Processing: Vortex the quenched sample, incubate on ice for 10 minutes, and then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC, monitoring the peak area of the intact peptide at 220 nm.
-
Data Calculation: Plot the percentage of intact peptide remaining versus time. Determine the half-life (t½) from the resulting degradation curve.
Protocol 3: Competitive Receptor Binding Assay
Principle: This assay determines the binding affinity (IC₅₀) of the synthesized peptides by measuring their ability to compete with a known, labeled ligand for binding to a specific receptor. An ELISA-based format is a common and accessible method.[26][27]
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with the target receptor (e.g., 1 µg/mL in carbonate-bicarbonate buffer) and incubate overnight at 4°C.
-
Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat milk in PBST) and incubating for 2 hours at room temperature.
-
Competition Reaction:
-
Wash the plate again with PBST.
-
Add 50 µL of varying concentrations of the competitor peptides (Peptide-Ac4c, Peptide-Ac6c, Peptide-Ac8c) to the wells.
-
Immediately add 50 µL of a constant, predetermined concentration of a biotinylated version of the native ligand.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.
-
Wash the plate and add 100 µL of a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
-
-
Measurement and Analysis: Stop the reaction with 1 M H₂SO₄ and measure the absorbance at 450 nm. Plot the absorbance against the logarithm of the competitor peptide concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion and Field-Proven Insights
The incorporation of Cα,α-disubstituted cyclic amino acids is a validated and powerful strategy for enhancing the therapeutic potential of peptides. The choice of ring size is not arbitrary but a deliberate design element to control conformation and, consequently, biological activity and stability.
This compound (Fmoc-Ac8c) stands out as a particularly valuable tool. While smaller rings like Ac4c are excellent for inducing tight turns and helices, the greater conformational latitude of Ac8c allows it to mimic more complex and wider turn structures, potentially leading to superior binding affinity for certain targets.[15][16] Furthermore, its larger size provides a more substantial steric shield against proteolysis, often resulting in significantly improved in vivo half-life.
For the drug development professional, the selection process must be target-dependent. If a rigid helical or tight β-turn conformation is desired, smaller cyclic residues are the logical choice. However, when seeking to stabilize a more flexible loop region or when maximum proteolytic resistance is paramount, Fmoc-Ac8c presents a compelling and often superior alternative. The experimental frameworks provided herein offer a clear path to empirically validate these design choices, ensuring that the final peptide candidate is optimized for both potency and durability.
References
- Title: Assaying the enzymatic stability of peptides with 2,4-Diamino-2-methylbutanoic acid Source: Benchchem URL
- Title: this compound Source: Chem-Impex URL
- Title: Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides Source: PubMed URL
- Title: Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1‐aminocyclooctane‐1‐carboxylic acid (Ac8c)
- Title: Cyclic Peptides in Drug Discovery & Therapeutics Source: BenchChem URL
- Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: PMC - PubMed Central URL
- Title: Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands Source: ResearchGate URL
- Title: Peptide Binding Assays Source: Creative Peptides URL
- Title: Comparison of cyclic peptide therapeutics to classical small molecules...
- Title: Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues Source: PubMed URL
- Title: Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance Source: NIH URL
- Title: Protocol for Solid-Phase Synthesis of Cyclic NGR Peptides Source: Benchchem URL
- Title: A Comparative Guide to the Enzymatic Stability of Peptides with D-Amino Acids Source: Benchchem URL
- Title: Experimental procedures Solid phase peptide synthesis (SPPS)
- Title: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, an Source: Ingenta Connect URL
- Title: Cyclic Peptides: Current Status & Future Prospects Source: Biopharma PEG URL
- Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: UCI Department of Chemistry URL
- Title: What Are Cyclic Amino Acids and Their Applications?
- Title: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions Source: JoVE URL
- Title: Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals Source: PMC - PubMed Central URL
- Title: Cyclic peptide drugs approved in the last two decades (2001–2021)
- Title: Receptor Binding Assays Source: Multiwell Plates URL
- Title: Fmoc Amino Acids for SPPS Source: AltaBioscience URL
- Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: ResearchGate URL
- Title: Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization Source: Bentham Science Publishers URL
- Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Luxembourg Bio Technologies URL
- Title: Cyclic Amino Acids Source: BOC Sciences URL
- Title: Receptor-Ligand Binding Assays Source: Revvity URL
- Title: Unusual amino acids in medicinal chemistry Source: The University of Queensland URL
- Title: Folding peptides studied by NMR Source: SeRMN URL
- Title: Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages Source: Peptide Machines URL
- Title: Why Fmoc-Protected Amino Acids Dominate SPPS?
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A Comparative Guide to the Conformational Analysis of Peptides Containing Fmoc-1-amino-1-cyclooctanecarboxylic Acid
Introduction: The Quest for Structural Control in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and biological activity. However, their inherent flexibility often leads to poor metabolic stability and reduced efficacy. The introduction of conformationally constrained non-proteinogenic amino acids is a powerful strategy to address these limitations, pre-organizing the peptide backbone into well-defined secondary structures. Among these, 1-aminocycloalkane-1-carboxylic acids (Acnc) have emerged as valuable tools for inducing turns and helical motifs.
This guide provides an in-depth comparative analysis of peptides containing Fmoc-1-amino-1-cyclooctanecarboxylic acid (Fmoc-Ac8c-OH), a bulky Cα,α-disubstituted amino acid. We will explore its impact on peptide conformation in comparison to other cycloalkane analogues (Ac5c, Ac6c, Ac7c) and provide the experimental and computational frameworks necessary for researchers, scientists, and drug development professionals to effectively utilize this building block in their own research. The rationale behind incorporating Ac8c lies in its unique conformational preferences, which can be leveraged to design peptides with enhanced structural integrity and, consequently, improved therapeutic potential.
The Influence of Cycloalkane Ring Size on Peptide Secondary Structure: A Comparative Overview
The conformational propensities of Acnc residues are largely dictated by the size of the cycloalkane ring, which imposes distinct constraints on the backbone dihedral angles (φ and ψ). While smaller rings introduce significant strain, larger, more flexible rings offer a different conformational landscape.
-
Small Rings (Ac3c, Ac4c): 1-aminocyclopropane-1-carboxylic acid (Ac3c) is unique in its preference for geometries in the bridge region of the Ramachandran plot (φ, ψ ≈ ±90°, 0°)[1]. 1-aminocyclobutane-1-carboxylic acid (Ac4c) is a potent inducer of β-turns and helical structures[2].
-
Medium Rings (Ac5c, Ac6c): 1-aminocyclopentane-1-carboxylic acid (Ac5c) and 1-aminocyclohexane-1-carboxylic acid (Ac6c) have been shown to favor γ-turn conformations in shorter peptides[1]. However, in longer sequences, they, along with other Acnc residues with n=4-12, tend to adopt main chain geometries similar to the helix-promoting amino acid, α-aminoisobutyric acid (Aib), with φ and ψ angles in the range of ±60° and ±30°, respectively, which are characteristic of α-helical and 3(10)-helical secondary structures[1].
-
Large Rings (Ac7c, Ac8c): As the ring size increases, the conformational flexibility of the cycloalkane moiety also increases. 1-amino-1-cyclooctanecarboxylic acid (Ac8c) has been demonstrated to be a strong promoter of 3(10)-helical conformations and type III/III' β-turns. This is attributed to the larger ring's ability to accommodate the bond angles required for these structures with minimal strain. The cyclooctane ring itself often adopts a boat-chair conformation within the peptide structure.
Experimental Methodologies for Conformational Analysis
A multi-pronged approach combining synthesis, spectroscopy, and structural biology is essential for a thorough conformational analysis of Ac8c-containing peptides.
Peptide Synthesis: Incorporating Fmoc-Ac8c-OH via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing Fmoc-Ac8c-OH is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The bulky nature of the Ac8c residue may necessitate slight modifications to standard procedures to ensure efficient coupling.
Diagram of the Fmoc-SPPS Workflow:
Caption: General workflow for Fmoc-based solid-phase peptide synthesis of an Ac8c-containing peptide.
Detailed Protocol for Fmoc-SPPS of an Ac8c-Containing Peptide:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (if not pre-loaded): Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-adduct.
-
Coupling of Fmoc-Ac8c-OH:
-
Pre-activate a solution of Fmoc-Ac8c-OH (2-4 equivalents relative to resin loading) with a coupling agent (e.g., HCTU, 2-4 equivalents) and a base (e.g., DIPEA, 4-8 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Due to the steric bulk of Ac8c, a double coupling (repeating the coupling step) may be beneficial to ensure complete reaction.
-
Monitor the coupling efficiency using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF.
-
Repeat Synthesis Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 3.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Solution Conformation
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on through-bond and through-space connectivities, which can be translated into structural restraints.
Key NMR Experiments and Their Applications:
| Experiment | Information Gained | Application to Conformational Analysis |
| 1D ¹H NMR | Chemical shifts, coupling constants (J-couplings) | Provides initial assessment of peptide folding and purity. |
| 2D TOCSY | Through-bond correlations within an amino acid residue | Assignment of spin systems to specific amino acid types. |
| 2D NOESY/ROESY | Through-space correlations between protons (< 5 Å) | Identification of short inter-proton distances, crucial for defining secondary structure and overall fold. |
| ¹H-¹⁵N HSQC | Correlation of amide proton and nitrogen chemical shifts | Analysis of hydrogen bonding and solvent accessibility of amide protons. |
Challenges and Considerations for NMR of Ac8c Peptides:
-
Signal Overlap: The cyclo-octyl protons of Ac8c can give rise to complex and overlapping signals in the aliphatic region of the ¹H NMR spectrum. Higher field strength spectrometers (≥ 600 MHz) and 2D experiments are essential for resolving these signals.
-
Slow Tumbling: The increased molecular weight and potentially aggregated nature of peptides containing bulky residues can lead to broader lines, which can complicate spectral analysis.
Diagram of the NMR Data Analysis Workflow:
Caption: A typical workflow for determining the solution structure of a peptide using NMR spectroscopy.
X-ray Crystallography: The Gold Standard for Solid-State Structure
Single-crystal X-ray diffraction provides an atomic-resolution picture of the peptide's conformation in the solid state. This technique is invaluable for unambiguously determining bond lengths, bond angles, dihedral angles, and intermolecular interactions.
General Protocol for Peptide Crystallization and X-ray Analysis:
-
Peptide Purity: High purity of the peptide ( >98%) is crucial for successful crystallization.
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant type and concentration) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Crystal Harvesting and Mounting: Carefully harvest suitable single crystals and mount them for data collection.
-
X-ray Diffraction Data Collection: Collect diffraction data using a synchrotron or in-house X-ray source.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or molecular replacement and refine the atomic model against the experimental data.
Comparative Conformational Analysis: Ac8c vs. Other Cycloalkane Amino Acids
The incorporation of Ac8c imparts distinct conformational properties compared to smaller cycloalkane amino acids.
| Feature | Ac5c/Ac6c Peptides | Ac8c Peptides |
| Predominant Secondary Structure | Tendency towards γ-turns in short peptides; can adopt helical structures in longer sequences[1]. | Strong propensity for 3(10)-helices and type III/III' β-turns. |
| Backbone Dihedral Angles (φ, ψ) | Generally in the α-helical region (approx. -60°, -30°). | Also in the α-helical region, but with a strong preference for values consistent with 3(10)-helices. |
| Hydrogen Bonding Patterns | Can form C10 (γ-turn) or C13 (α-helix) hydrogen bonds. | Predominantly forms C10 (β-turn) and C13 (3(10)-helix) hydrogen bonds. |
Computational Modeling: Predicting and Rationalizing Conformation
Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can provide valuable insights into the conformational landscape of Ac8c-containing peptides, complementing experimental data. These methods can be used to:
-
Predict the low-energy conformations of peptides.
-
Analyze the stability of different secondary structures.
-
Rationalize the conformational preferences observed experimentally.
-
Guide the design of new peptide sequences with desired structural properties.
Diagram of a Computational Modeling Workflow:
Caption: A general workflow for the computational conformational analysis of a peptide.
Conclusion: Harnessing the Power of Ac8c for Peptide Design
This compound is a valuable building block for constraining peptides into well-defined helical and turn conformations. Its unique structural preferences, driven by the large and flexible cyclooctane ring, set it apart from smaller cycloalkane amino acids. A comprehensive conformational analysis, integrating solid-phase synthesis, NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for fully characterizing and leveraging the structural impact of Ac8c. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively utilize Fmoc-Ac8c-OH to design novel peptide therapeutics with enhanced stability, specificity, and therapeutic potential.
References
Sources
A Senior Application Scientist's Guide to Verifying Fmoc-1-amino-1-cyclooctanecarboxylic Acid Incorporation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as Fmoc-1-amino-1-cyclooctanecarboxylic acid (Fmoc-Aco-OH), into peptides is a powerful strategy for enhancing their therapeutic properties.[1][2][3] This unique cyclic amino acid can impart increased stability, conformational rigidity, and novel biological activities.[1][2] However, the successful synthesis of these modified peptides hinges on the definitive verification of the unnatural amino acid's incorporation. This guide provides a comprehensive comparison of key analytical techniques to confirm the presence of Fmoc-Aco-OH in a peptide sequence, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.
The Analytical Challenge: Beyond Standard Residues
Verifying the incorporation of a non-standard amino acid like Fmoc-Aco-OH presents unique challenges compared to natural amino acids.[4] Its cyclic structure and increased mass can alter the peptide's fragmentation behavior in mass spectrometry and its chromatographic properties. Therefore, a multi-pronged analytical approach is essential for unambiguous confirmation.
This guide will compare the following critical techniques:
-
High-Performance Liquid Chromatography (HPLC): For assessing purity and detecting changes in retention time.
-
Mass Spectrometry (MS): For precise mass determination and sequence verification through fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation and unambiguous confirmation of the cyclic moiety.
-
Amino Acid Analysis (AAA): For quantitative compositional analysis.
Comparative Analysis of Verification Techniques
The selection of an analytical method, or a combination thereof, depends on the specific requirements of the analysis, including the desired level of detail, sample availability, and throughput.
| Technique | Principle | Information Provided | Sample Preparation | Sensitivity | Destructive? | Key Advantage | Key Limitation |
| RP-HPLC | Separation based on hydrophobicity. | Purity of the crude peptide; retention time shift indicates incorporation. | Cleavage from resin, dissolution. | Low (µg-mg) | No | Excellent for assessing overall purity and successful synthesis.[5] | Indirect evidence of incorporation; co-elution is possible. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Confirms the molecular weight of the peptide, including the unnatural amino acid. Tandem MS (MS/MS) provides sequence information.[4][6] | Cleavage from resin, dissolution, and ionization. | High (pmol-fmol) | Yes | Direct and highly sensitive confirmation of mass and sequence. | Fragmentation of cyclic residues can be complex. |
| NMR Spectroscopy | Nuclear spin properties in a magnetic field. | Unambiguous structural confirmation, including stereochemistry and conformation of the incorporated amino acid.[7][8] | Dissolution in a deuterated solvent. | Low (mg) | No | Provides the most detailed structural information.[9] | Low sensitivity and complex data analysis for larger peptides. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide and quantification of constituent amino acids. | Confirms the presence and ratio of the unnatural amino acid relative to other residues.[][11] | Complete acid hydrolysis of the peptide. | Moderate (nmol) | Yes | Quantitative and highly accurate for compositional analysis.[12] | Destroys the peptide sequence; requires a standard for the unnatural amino acid. |
Experimental Workflows and Protocols
A logical and systematic workflow is crucial for the successful verification of Fmoc-Aco-OH incorporation. The following diagram illustrates a recommended analytical workflow.
Caption: Recommended analytical workflow for verifying Fmoc-Aco-OH incorporation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. The incorporation of the bulky and relatively nonpolar cyclooctane ring of Aco will typically lead to a significant increase in the peptide's retention time compared to a similar peptide containing a natural amino acid.[13][14]
Experimental Protocol:
-
Sample Preparation:
-
Cleave the synthesized peptide from the solid-phase resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the peptide in cold diethyl ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.[15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Data Interpretation: Compare the chromatogram of the Aco-containing peptide with a control peptide (if available). A successful incorporation will be indicated by a major peak with a longer retention time. The purity of this peak can also be assessed.
Caption: Workflow for RP-HPLC analysis of Aco-containing peptides.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. This technique provides direct evidence of incorporation by confirming that the molecular weight of the synthesized peptide matches the theoretical mass of the Aco-containing sequence.[16][17] Tandem MS (MS/MS) further fragments the peptide, allowing for sequence confirmation.[4]
Experimental Protocol:
-
Sample Preparation: The sample prepared for HPLC analysis can typically be used directly for MS, often after dilution.
-
Mass Spectrometry Analysis (Intact Mass):
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination.
-
Acquire the mass spectrum in the positive ion mode.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the parent ion corresponding to the Aco-containing peptide for fragmentation.
-
Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) are standard methods.
-
Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence.
-
Data Interpretation:
-
Intact Mass: The observed molecular weight should match the calculated theoretical mass of the peptide with the incorporated Aco residue.
-
MS/MS: The fragmentation pattern should be consistent with the expected sequence. The mass difference between adjacent b- or y-ions will correspond to the mass of the amino acid residues. The presence of a mass shift corresponding to the Aco residue within the fragmentation series provides definitive evidence of its position. Challenges in interpreting the fragmentation of cyclic peptides can arise, as they may require cleavage of two backbone bonds to generate fragment ions.[18]
Caption: Workflow for Mass Spectrometry analysis of Aco-containing peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For an Aco-containing peptide, specific proton (¹H) and carbon (¹³C) NMR signals from the cyclooctane ring will be present, providing unambiguous proof of its incorporation.[7] 2D NMR experiments like COSY, TOCSY, and NOESY can be used to assign these signals and confirm the connectivity within the amino acid and its position in the peptide sequence.[8][19]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified peptide (typically >1 mg) in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
The pH of the sample should be carefully adjusted to ensure peptide stability and optimal spectral quality.[20]
-
-
NMR Experiments:
-
1D ¹H NMR: To observe the overall proton spectrum and identify the characteristic signals of the cyclooctane protons.
-
2D TOCSY (Total Correlation Spectroscopy): To identify the complete spin system of the Aco residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which helps to confirm the sequence and provides conformational information.
-
¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate the protons of the Aco ring with their directly attached carbons.
-
Data Interpretation: The presence of the characteristic spin system of the 1-amino-1-cyclooctanecarboxylic acid residue in the 2D NMR spectra provides definitive proof of its incorporation. The unique chemical shifts of the cyclooctane protons and carbons serve as a clear fingerprint.
Caption: Workflow for NMR analysis of Aco-containing peptides.
Amino Acid Analysis (AAA)
Principle: AAA involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.[][21] This technique can confirm the presence of Aco and determine its molar ratio relative to the other amino acids in the peptide.[11]
Experimental Protocol:
-
Hydrolysis:
-
Accurately weigh a sample of the purified peptide.
-
Perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) in a sealed, evacuated tube.[12]
-
-
Derivatization (Optional but common):
-
Derivatize the amino acids with a reagent (e.g., phenyl isothiocyanate, PITC) to make them detectable by UV or fluorescence.
-
-
Separation and Quantification:
-
Separate the amino acids using ion-exchange chromatography or reversed-phase HPLC.
-
Quantify the amount of each amino acid by comparing its peak area to that of a known standard. A certified standard of 1-amino-1-cyclooctanecarboxylic acid is required for accurate quantification.
-
Data Interpretation: The results of the AAA will provide the amino acid composition of the peptide. The presence of a peak corresponding to Aco in the correct molar ratio confirms its incorporation.
Caption: Workflow for Amino Acid Analysis of Aco-containing peptides.
Conclusion: A Multi-faceted Approach for Confident Verification
No single technique provides a complete picture of successful Fmoc-Aco-OH incorporation. A combination of these orthogonal methods is the most robust strategy for unambiguous verification. A typical and highly effective approach would be to use RP-HPLC for initial purity assessment, followed by high-resolution mass spectrometry for definitive mass confirmation and sequencing. For applications where the precise three-dimensional structure is critical, NMR spectroscopy is indispensable. Amino acid analysis provides valuable quantitative data to complement the other techniques. By employing this multi-faceted analytical approach, researchers can have the utmost confidence in the composition and quality of their custom peptides containing this compound, paving the way for successful downstream applications in drug discovery and development.
References
-
Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Source: National Center for Biotechnology Information. [Link]
-
Analysis of Peptides and Conjugates by Amino Acid Analysis. Source: PubMed. [Link]
-
Edman degradation. Source: Wikipedia. [Link]
-
Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Source: National Center for Biotechnology Information. [Link]
-
Analysis of Peptides and Conjugates by Amino Acid Analysis. Source: ResearchGate. [Link]
-
Genetic incorporation of unnatural amino acids into proteins in mammalian cells. Source: PubMed. [Link]
-
Challenges in Drug Discovery: Why Cyclic Peptides Are Game Changers? Source: Ambiopharm. [Link]
-
Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Source: Oxford Academic. [Link]
-
Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Source: MOST Wiedzy. [Link]
-
Peptide Sequencing by Edman Degradation. Source: EHU. [Link]
-
Proteomics. Source: Wikipedia. [Link]
-
Unlocking Protein Secrets: The Power of Edman Protein Sequencing. Source: Creative Biolabs. [Link]
-
Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Source: ACS Publications. [Link]
-
Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. Source: YouTube. [Link]
-
What is the use of Carbon and Proton NMR Spectrum in Peptide Analysis? Source: ResearchGate. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Source: Ontores. [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. Source: Phenomenex. [Link]
-
Cyclic Peptide Analysis. Source: Protein Metrics Support. [Link]
-
peptide nmr. Source: Unknown. [Link]
-
Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Source: PubMed. [Link]
-
Development and Challenges of Cyclic Peptides for Immunomodulation. Source: PubMed. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Source: Luxembourg Bio Technologies. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Source: Advanced Chromatography Technologies. [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Source: Cambridge Open Engage. [Link]
-
HPLC Analysis Methods for Peptide Characterization. Source: Biovera. [Link]
-
Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. Source: Almac. [Link]
-
Fmoc-Amino Acids for Peptide Synthesis. Source: Aapptec. [Link]
-
Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Source: Peptide Machines. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. Source: National Center for Biotechnology Information. [Link]
-
Overview of Custom Peptide Synthesis. Source: CSBio. [Link]
-
Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Source: National Center for Biotechnology Information. [Link]
-
Synthesis of complex cyclic peptide | Case Study. Source: Concept Life Sciences. [Link]
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Navigating the Uncharted Proteome: A Comparative Guide to HPLC and Mass Spectrometry Analysis of Peptides with Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides has unlocked a new frontier in drug discovery and protein engineering, offering pathways to novel therapeutics with enhanced stability, potency, and functionality.[1][2][3][4] However, the very novelty that makes these peptides so promising also presents unique analytical challenges. Standard analytical workflows designed for canonical peptides often fall short, requiring significant adaptation and a deeper understanding of the underlying physicochemical principles.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) techniques for the analysis of peptides containing UAAs. We will move beyond rote protocols to explain the causality behind experimental choices, empowering you to develop robust, self-validating analytical systems for this exciting class of molecules.
Part 1: The Chromatographic Frontier: Taming UAA Peptides with HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) remains the cornerstone for peptide analysis and purification due to its high resolving power.[5] However, the introduction of UAAs can significantly alter a peptide's retention behavior, demanding a nuanced approach to method development.[6]
The Impact of Unnatural Side Chains on Retention
The retention of a peptide in RP-HPLC is primarily governed by its hydrophobicity.[7][8] While predictive models exist for peptides composed of the 20 standard amino acids, these often fail when UAAs are introduced.[9][10] The unique chemical functionalities of UAAs—be it aromatic extensions, altered polarity, or novel reactive groups—can lead to unexpected shifts in retention time.
Causality in Column and Mobile Phase Selection:
Your choice of stationary and mobile phases is not arbitrary; it's a direct response to the specific chemical nature of the UAA-containing peptide.
-
Stationary Phase Selection:
-
C18 Columns: These are the workhorses for general peptide analysis due to their strong hydrophobic interactions. They are an excellent starting point for most UAA-peptides.[11]
-
C8 Columns: For highly hydrophobic peptides, including those with bulky, non-polar UAAs, a C8 column can reduce excessive retention and improve peak shape.[11]
-
Phenyl Columns: Peptides rich in aromatic UAAs can exhibit unique selectivity on phenyl-based stationary phases due to π-π interactions.[11]
-
-
Mobile Phase Optimization:
-
Acetonitrile (ACN) vs. Other Organic Modifiers: Acetonitrile is the most common organic modifier in peptide RP-HPLC. Its low viscosity and UV transparency are advantageous. However, for certain UAA peptides, other solvents like methanol or isopropanol can offer different selectivities.
-
The Critical Role of Ion-Pairing Reagents: Trifluoroacetic acid (TFA) is the standard ion-pairing reagent, protonating acidic residues and forming ion pairs with basic residues to improve peak shape and retention. For MS compatibility, formic acid (FA) is preferred, though it may result in broader peaks. The concentration of the ion-pairing reagent (typically 0.1%) is a critical parameter to optimize.[11]
-
Comparative Analysis of HPLC Methods for UAA Peptides
| Parameter | Standard Peptide Analysis | UAA-Peptide Analysis Considerations | Rationale & Supporting Data |
| Column Chemistry | Typically C18 | May require C8, Phenyl, or other novel chemistries. | The unique hydrophobicity and potential for secondary interactions of UAAs necessitate screening of different stationary phases to achieve optimal resolution.[12] |
| Gradient Slope | Standard gradients (e.g., 1-2% B/min) are often effective. | Shallower gradients are frequently necessary.[12] | The often subtle differences in hydrophobicity between UAA-peptide analogues and impurities require a more gradual increase in organic solvent to achieve baseline separation. |
| Temperature | Often performed at ambient temperature. | Elevated temperatures (e.g., 40-60°C) can be beneficial. | Increased temperature can improve peak shape by reducing solvent viscosity and enhancing mass transfer. It can also alter selectivity, which can be advantageous for resolving closely eluting species. |
| Mobile Phase Additives | 0.1% TFA is standard. | May require optimization of ion-pairing reagent or the use of alternative additives. | The charge state and conformation of UAA peptides can be highly sensitive to the mobile phase environment. |
Experimental Protocol: HPLC Method Development for a Novel UAA-Peptide
This protocol outlines a systematic approach to developing a robust analytical HPLC method for a peptide containing a novel UAA.
-
Initial Scouting Run:
-
Column: C18, 5 µm, 150 x 4.6 mm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C.
-
Detection: UV at 214 nm and 280 nm.
-
Rationale: This broad gradient will reveal the approximate elution time of the peptide and any major impurities, providing a starting point for optimization.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution time of the peptide of interest. For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 20 minutes could be tested.
-
Rationale: A shallower gradient increases the resolution of closely eluting species.[12]
-
-
Column Chemistry Screening:
-
If co-eluting impurities are observed, screen alternative column chemistries such as C8 and Phenyl under the optimized gradient conditions.
-
Rationale: Different stationary phases will interact differently with the UAA, potentially resolving impurities that are not separated on a C18 column.
-
-
Temperature and Additive Optimization:
-
Evaluate the effect of temperature (e.g., 30°C, 50°C, 60°C) on peak shape and resolution.
-
If peak tailing is an issue, consider small adjustments to the TFA concentration or test alternative ion-pairing reagents (if MS compatibility is not required).
-
Rationale: Fine-tuning these parameters can significantly improve chromatographic performance.
-
Part 2: Unveiling the Sequence: Mass Spectrometry of UAA-Peptides
Mass spectrometry is indispensable for confirming the identity and sequence of peptides.[13] The incorporation of UAAs, however, introduces new complexities in both ionization and fragmentation.
Ionization Considerations for UAA-Peptides
Electrospray ionization (ESI) is the most common ionization technique for peptides. The efficiency of ESI can be influenced by the physicochemical properties of the UAA. Highly basic or acidic UAAs may alter the charge state distribution of the peptide, which can impact sensitivity.
The Unpredictable Fragmentation of Unnatural Amino Acids
Tandem mass spectrometry (MS/MS) is used to sequence peptides by fragmenting the peptide backbone. Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are the most common fragmentation methods. While the fragmentation of the 20 canonical amino acids is well-characterized, the fragmentation patterns of UAAs are often unknown.[14]
Key Challenges in UAA-Peptide Fragmentation:
-
Novel Fragment Ions: UAAs can produce unique fragment ions that are not present in standard fragmentation libraries, making automated sequencing challenging.[14]
-
Neutral Losses: The side chains of some UAAs may be labile and prone to neutral losses during fragmentation, which can complicate spectral interpretation.
-
Isobaric Residues: Some UAAs may be isobaric with canonical amino acids, requiring high-resolution mass analyzers to differentiate them.[15]
Comparative Analysis of Mass Spectrometry Techniques for UAA Peptides
| Technique | Standard Peptide Analysis | UAA-Peptide Analysis Considerations | Rationale & Supporting Data |
| Mass Analyzer | High-resolution instruments (e.g., Orbitrap, TOF) are preferred for accurate mass measurements. | High-resolution mass spectrometry is essential. | Accurate mass measurement of both the precursor and fragment ions is critical for determining the elemental composition of novel fragments and differentiating between isobaric residues.[16][17] |
| Fragmentation Method | CID and HCD are widely used. | A combination of fragmentation methods (e.g., CID, HCD, ETD, UVPD) may be necessary. | Different fragmentation methods can provide complementary information. For example, electron-transfer dissociation (ETD) can be useful for localizing labile modifications and sequencing peptides with complex UAAs. |
| Data Analysis | Automated database searching against standard protein databases. | Requires custom databases containing the UAA sequences and manual spectral interpretation. | Standard search algorithms will fail to identify peptides containing UAAs unless the database is modified to include the mass of the unnatural residue. |
Experimental Protocol: LC-MS/MS Analysis and Sequencing of a UAA-Peptide
-
LC-MS Method:
-
Couple the optimized HPLC method to a high-resolution mass spectrometer.
-
Use a mobile phase that is MS-compatible (e.g., 0.1% formic acid instead of TFA).
-
Rationale: Formic acid is a volatile acid that is compatible with ESI, whereas TFA can cause ion suppression.
-
-
MS Acquisition:
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
Set the instrument to acquire a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
Use a stepped collision energy to generate a range of fragment ions.
-
Rationale: DDA allows for the automated selection and fragmentation of peptides as they elute from the HPLC column.
-
-
Data Analysis and Manual Interpretation:
-
Create a custom sequence database that includes the UAA-peptide of interest.
-
Perform a database search using an appropriate algorithm (e.g., Sequest, Mascot).
-
Manually inspect the MS/MS spectrum to confirm the sequence and identify any unique fragment ions derived from the UAA.
-
Rationale: Manual validation of the automated search results is crucial for ensuring the accuracy of the sequence assignment, especially when dealing with novel molecules.
-
Part 3: Visualizing the Workflow and Key Concepts
Diagram: Integrated Workflow for UAA-Peptide Analysis
Caption: Integrated workflow for the analysis of UAA-peptides.
Diagram: Decision Tree for HPLC Column Selection
Caption: Decision tree for selecting the optimal HPLC column.
Conclusion
The analysis of peptides containing unnatural amino acids requires a thoughtful and systematic approach that goes beyond standard protocols. By understanding the fundamental principles of chromatography and mass spectrometry and by anticipating the unique challenges posed by UAAs, researchers can develop robust and reliable analytical methods. This guide provides a framework for navigating this exciting field, empowering you to unlock the full potential of these novel molecules in your research and development endeavors.
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Non-canonical amino acid labeling in proteomics and biotechnology. Journal of Biological Engineering. [Link]
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Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. CHIMIA. [Link]
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Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. [Link]
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Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology. [Link]
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Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. Expert Review of Proteomics. [Link]
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PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. The University of Arizona. [Link]
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HPLC Analysis and Purification of Peptides. In: Peptide Analysis Protocols. Methods in Molecular Biology. [Link]
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Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]
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Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Separation Science. [Link]
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Amino Acid Sequencing Challenges: A Deep Dive. Creative Biolabs. [Link]
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Identification of non-canonical peptides with moPepGen. bioRxiv. [Link]
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A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]
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Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry. [Link]
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Amino acids. Medizinische Fakultät Münster. [Link]
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HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]
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S1E5 High-quality peptide evidence for annotating non-canonical open reading frames human proteins. YouTube. [Link]
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[Prediction of peptide retention volumes in the gradient reversed phase HPLC]. Bioorganicheskaia Khimiia. [Link]
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Reprogramming natural proteins using unnatural amino acids. RSC Advances. [Link]
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Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC. ACS Omega. [Link]
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Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Semantic Scholar. [Link]
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Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry. [Link]
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Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]
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Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with. SciSpace. [Link]
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Design of peptides with non-canonical amino acids using flow matching. bioRxiv. [Link]
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Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society. [Link]
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A Senior Application Scientist's Guide to NMR Spectroscopy for Structural Elucidation of Cyclooctane-Constrained Peptides
For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of bioactive molecules is paramount. Cyclooctane-constrained peptides have emerged as a promising class of therapeutics, offering enhanced stability and target affinity due to their reduced conformational flexibility. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for defining the precise 3D structure of these molecules in solution, providing insights that are crucial for understanding their structure-activity relationships (SAR) and for guiding rational drug design.[1][2]
This guide offers an in-depth exploration of the entire workflow for the structural elucidation of cyclooctane-constrained peptides using NMR spectroscopy. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating methodology.
The Foundation: Core NMR Principles for Peptide Analysis
The power of NMR in structural biology lies in its ability to probe the local environment of individual atomic nuclei within a molecule.[3] For peptides, we are primarily interested in ¹H, ¹³C, and ¹⁵N nuclei. The process hinges on three key NMR parameters:
-
Chemical Shift (δ): The resonance frequency of a nucleus is highly sensitive to its local electronic environment.[1] This makes the chemical shift a unique fingerprint for each atom in the peptide, providing the initial step towards solving the structural puzzle.
-
J-coupling (Scalar Coupling): This is a through-bond interaction between nuclei, typically over two or three bonds.[4] The magnitude of the three-bond J-coupling (³J) is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship.[5] This is a critical source of information for defining the peptide's backbone and side-chain torsion angles.[5][6]
-
Nuclear Overhauser Effect (NOE): This is a through-space interaction arising from the dipole-dipole coupling between nuclei that are close in space (< 5-6 Å), regardless of whether they are connected by bonds. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei, making it an exquisitely sensitive "molecular ruler" for determining the peptide's 3D fold.[7][8]
A suite of 1D and 2D NMR experiments is employed to systematically extract this information.
| NMR Experiment | Information Provided | Purpose in Peptide Structural Elucidation |
| ¹H NMR | Proton chemical shifts, J-couplings. | Provides an initial "fingerprint" of the peptide. |
| COSY / TOCSY | Through-bond ¹H-¹H correlations.[1][9] | Identifies coupled protons within an amino acid residue (spin system). |
| NOESY / ROESY | Through-space ¹H-¹H correlations.[7][10] | Measures inter-proton distances to define the 3D fold. |
| ¹H-¹³C HSQC | One-bond ¹H-¹³C correlations. | Assigns each proton to its directly attached carbon. |
| ¹H-¹³C HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. | Helps link different amino acid spin systems together. |
The Complete Experimental Workflow
A successful structural elucidation project relies on a meticulously executed workflow, from sample preparation to the final structure calculation. The following sections provide both the "how" and the "why" for each critical stage.
A. Sample Preparation: The Prerequisite for Quality Data
The quality of your NMR spectra is directly dependent on the quality of your sample. Garbage in, garbage out.
Step-by-Step Protocol for NMR Sample Preparation:
-
Ensure Purity: Start with a highly pure peptide sample (>95%), confirmed by LC-MS and analytical HPLC. Impurities can introduce confusing signals and interfere with accurate analysis.
-
Weighing: Accurately weigh approximately 1-5 mg of the peptide into a clean, dry vial. The goal is to achieve a final concentration of 1-5 mM. This concentration is a trade-off: high enough for a good signal-to-noise ratio in a reasonable time, but low enough to avoid aggregation.
-
Solvent Selection: Dissolve the peptide in 0.5 mL of a suitable deuterated solvent. The choice of solvent is critical as it influences peptide conformation.[8]
-
DMSO-d₆: Excellent for dissolving a wide range of peptides and keeps amide protons from exchanging with solvent, which is crucial for observing key backbone signals.
-
D₂O (with 10% H₂O): Mimics an aqueous physiological environment. The 10% H₂O is necessary to observe the exchangeable amide protons.
-
Methanol-d₄: Another common choice for organic-soluble peptides.
-
-
Transfer and Standardization: Transfer the solution to a high-quality NMR tube (e.g., Shigemi or equivalent for higher concentrations). Add a small, known amount of an internal standard like DSS or TSP for chemical shift referencing if needed.
-
Final Checks: Ensure the solution is clear and free of particulates. Vortex gently to ensure homogeneity.
B. Data Acquisition: A Symphony of Pulses
Data acquisition involves a series of experiments designed to build the structure piece by piece. The following is a standard suite for a cyclooctane-constrained peptide.
Experimental Workflow Diagram
Caption: Workflow for converting raw NMR data into a validated 3D structure.
Step 4: Structure Validation
The final step is to critically assess the quality of the calculated structural ensemble. This is a self-validating check to ensure the model is physically realistic and consistent with the data. Key metrics include:
-
Restraint Violations: Check for any significant or systematic violations of the experimental distance or angle restraints.
-
Ramachandran Plot: This plot shows the distribution of the backbone φ and ψ angles. For a well-defined structure, the residues should fall within the sterically allowed regions of the plot.
-
RMSD (Root Mean Square Deviation): A low backbone RMSD among the ensemble members indicates a well-converged and precisely defined structure.
NMR vs. X-ray Crystallography: A Comparative Perspective
While NMR is the premier technique for studying peptides in solution, X-ray crystallography provides atomic-resolution structures in the solid state. The choice between them depends on the scientific question and the nature of the molecule. [11]
| Parameter | NMR Spectroscopy | X-ray Crystallography |
|---|---|---|
| Sample Phase | Solution | Solid (Crystal) |
| Physiological Relevance | High; studies are done in solution, mimicking the cellular environment. [12] | Moderate; crystal packing forces can sometimes influence conformation. [13] |
| Dynamics & Flexibility | Excellent; provides information on conformational exchange and flexibility. [12] | Poor; typically provides a single, static snapshot of the lowest-energy state. [11] |
| Molecular Size Limit | Practically limited to < 40 kDa for detailed structural work. [14] | Can handle very large molecules and complexes, limited only by crystallization. [14] |
| Major Bottleneck | Spectral overlap and resonance assignment for larger molecules. | Obtaining high-quality, diffraction-grade crystals. [11][15] |
| Resolution | Typically described by the precision of the ensemble (RMSD), comparable to 2.0-3.0 Å. [14]| Can achieve very high, atomic resolution (< 1.5 Å). [12]|
For cyclooctane-constrained peptides, which are designed to exist in specific conformations in solution, NMR is often the more insightful technique as it directly reports on the structure in the environment most relevant to its biological function.
Conclusion
NMR spectroscopy provides a robust and powerful platform for the de novo structural elucidation of cyclooctane-constrained peptides. [16]By systematically applying a suite of 2D NMR experiments, researchers can derive the distance and dihedral angle restraints necessary to compute a high-resolution 3D structure in solution. This detailed structural information is invaluable for drug development professionals, enabling a deeper understanding of molecular recognition and facilitating the rational design of next-generation peptide therapeutics.
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Structure determination of protein-peptide complexes from NMR chemical shift data using MELD. bioRxiv. Available at: [Link]
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NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. Available at: [Link]
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Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing. Available at: [Link]
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Computational structure prediction of lanthipeptides with NMR data reveals underappreciated peptide flexibility. PubMed Central. Available at: [Link]
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De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. PNAS. Available at: [Link]
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Toward a Computational NMR Procedure for Modeling Dipeptide Side-Chain Conformation. PubMed Central. Available at: [Link]
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Structure Determination of Challenging Protein-Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations. Semantic Scholar. Available at: [Link]
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J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space. PubMed Central. Available at: [Link]
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Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]
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Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? MtoZ Biolabs. Available at: [Link]
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Macromolecular Structure Determination: Comparison of Crystallography and NMR. University of Leicester. Available at: [Link]
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J-couplings. Measurement and Usage in Structure Determination. NMR Wiki. Available at: [Link]
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Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society. Available at: [Link]
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NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. Available at: [Link]
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NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Natural Product Reports. Available at: [Link]
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Determination of the conformations of bound peptides using NMR-transferred nOe techniques. PubMed. Available at: [Link]
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Probing the dynamic landscape of peptides in molecular assemblies by synergized NMR experiments and MD simulations. PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to Quantifying Fmoc Cleavage in SPPS: A Comparative Analysis of UV-Vis Spectroscopy
For researchers, scientists, and drug development professionals immersed in the intricacies of Solid-Phase Peptide Synthesis (SPPS), the rhythmic cycle of coupling and deprotection is the heartbeat of their work. The successful synthesis of a high-quality peptide hinges on the completeness of each step. Of these, the cleavage of the fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical juncture that demands rigorous monitoring. Incomplete Fmoc removal leads to deletion sequences, truncated peptides, and a cascade of purification challenges that compromise final yield and purity.
This guide provides an in-depth technical comparison of the most widely adopted method for quantifying Fmoc cleavage—UV-Vis spectroscopy. We will delve into the mechanistic underpinnings of this technique, provide a field-proven experimental protocol, and objectively compare its performance against other common monitoring methods. Our focus is not just on the "how," but the "why," empowering you to make informed decisions and troubleshoot effectively in your peptide synthesis workflows.
The Pivotal Role of Deprotection Monitoring in SPPS
The Fmoc protecting group is favored in modern SPPS for its base-lability, which allows for orthogonal protection schemes where acid-labile side-chain protecting groups remain intact until the final cleavage from the resin.[1][2] The removal of the Fmoc group is typically achieved by treatment with a secondary amine base, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[2][3][4]
The completeness of this deprotection step is paramount. If even a small fraction of Fmoc groups remain, the subsequent amino acid coupling will be blocked at those sites, leading to the accumulation of failure sequences. Therefore, a reliable method to quantify the extent of Fmoc cleavage is not merely a quality control checkpoint; it is a predictive tool for the success of the entire synthesis.
UV-Vis Spectroscopy: A Quantitative Beacon for Fmoc Cleavage
UV-Vis spectroscopy offers a rapid, simple, and cost-effective method for quantifying Fmoc cleavage.[5] The principle of this technique is elegant in its simplicity and relies on the unique photophysical properties of the byproducts generated during deprotection.
The Chemistry Behind the Measurement
The treatment of the N-terminal Fmoc-protected amine with piperidine initiates a β-elimination reaction. This reaction liberates the free amine on the peptide chain and releases dibenzofulvene (DBF) and carbon dioxide.[1][6] The highly reactive DBF is then trapped by the excess piperidine in a Michael-type addition reaction to form a stable piperidine-dibenzofulvene adduct.[6]
This adduct possesses a strong chromophore that absorbs light in the ultraviolet region, with characteristic absorbance maxima around 301 nm.[3][7][8] The intensity of this absorbance is directly proportional to the concentration of the adduct in solution, which, in turn, is stoichiometric to the amount of Fmoc group cleaved from the peptide-resin.[9] This relationship is governed by the Beer-Lambert Law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.[3]
Experimental Protocol: A Self-Validating System for Fmoc Quantification
The following protocol is designed to be a self-validating system, incorporating steps that ensure accuracy and reproducibility. The causality behind each step is explained to provide a deeper understanding of the methodology.
Reagents and Equipment:
-
UV-Vis Spectrophotometer (capable of measurements at ~300 nm)
-
Quartz cuvettes (1 cm path length)
-
20% (v/v) piperidine in spectrophotometric grade DMF
-
Spectrophotometric grade DMF for dilutions
-
Volumetric flasks and calibrated pipettes
Step-by-Step Methodology:
-
Resin Preparation and Deprotection:
-
Accurately weigh a small amount of the Fmoc-protected peptide-resin (typically 5-10 mg) into a reaction vessel. The accuracy of this weight is critical for the final calculation of resin loading.
-
Add a precisely known volume of 20% piperidine in DMF to the resin. Ensure the volume is sufficient to fully swell the resin and allow for efficient reaction.
-
Agitate the mixture for a predetermined time (e.g., 2 x 10 minutes). Consistent deprotection times are crucial for comparing results across different synthesis steps.
-
-
Sample Collection and Preparation:
-
After deprotection, carefully collect the entire volume of the piperidine wash solution containing the cleaved piperidine-dibenzofulvene adduct.[5][10] Incomplete collection will lead to an underestimation of the Fmoc cleavage.
-
Transfer the solution to a volumetric flask of an appropriate size. The choice of flask volume should be based on the expected concentration of the adduct to ensure the final absorbance reading falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).[10]
-
Dilute the solution to the mark with spectrophotometric grade DMF. DMF is used as the diluent to maintain a consistent solvent environment, as solvent polarity can influence the absorbance spectrum.
-
-
UV-Vis Measurement:
-
Set the spectrophotometer to measure the absorbance at the maximum wavelength of the piperidine-dibenzofulvene adduct. While ~301 nm is commonly cited, it is best practice to scan the spectrum from 250-350 nm to identify the precise λmax, as it can be influenced by the spectrophotometer and solvent batch.[7] Some studies also suggest measuring at 289.8 nm for improved precision due to a flatter peak profile.[7]
-
Use a quartz cuvette, as glass or plastic cuvettes absorb in the UV range.
-
Blank the spectrophotometer with a solution of 20% piperidine in DMF from the same batch used for the deprotection. This corrects for any background absorbance from the reagents.
-
Measure the absorbance of the diluted sample solution.
-
-
Calculation of Resin Loading/Fmoc Cleavage:
The resin loading (in mmol/g) can be calculated using the following formula, derived from the Beer-Lambert Law:
Loading (mmol/g) = (A × V_flask × dilution_factor) / (ε × l × m)
Where:
-
A = Measured absorbance at λmax
-
V_flask = Volume of the volumetric flask (in L)
-
dilution_factor = If the collected solution was further diluted before measurement
-
ε = Molar extinction coefficient of the piperidine-dibenzofulvene adduct (in L mol⁻¹ cm⁻¹). A commonly accepted value is 7800 L mol⁻¹ cm⁻¹ at ~301 nm.[11][12][13] However, values ranging from 7100 to 8500 L mol⁻¹ cm⁻¹ have been reported, highlighting the importance of consistency in the value used.[6][7][14]
-
l = Path length of the cuvette (typically 1 cm)
-
m = Mass of the dried peptide-resin (in g)
-
Visualizing the Workflow
To better illustrate the process, the following diagram outlines the key steps in the UV-Vis quantification of Fmoc cleavage.
Caption: Workflow for UV-Vis quantification of Fmoc cleavage in SPPS.
A Comparative Look: UV-Vis Spectroscopy vs. Alternative Methods
While UV-Vis spectroscopy is a powerful tool, it is not the only method available for monitoring SPPS. The choice of technique often depends on the specific needs of the synthesis, such as the required level of accuracy, throughput, and the stage of the research or development process.
| Feature | UV-Vis Spectroscopy | Kaiser Test | High-Performance Liquid Chromatography (HPLC) |
| Principle | Quantitative measurement of the piperidine-dibenzofulvene adduct's absorbance.[5] | Qualitative colorimetric test for the presence of primary amines.[3] | Quantitative separation and detection of the piperidine-dibenzofulvene adduct or cleaved peptide.[5] |
| Nature of Result | Quantitative (e.g., mmol/g loading) | Qualitative (blue color = positive, yellow = negative)[3] | Quantitative (concentration, purity) |
| Speed | Fast (minutes per sample) | Fast (minutes per sample) | Slower (requires method development and run time) |
| Cost | Low (requires a basic spectrophotometer) | Very low (reagent-based) | High (requires an HPLC system) |
| Throughput | High | High | Lower |
| Accuracy | Good, with recoveries reported between 99.3% and 102.0%.[5] | Not quantitative, prone to false negatives with sterically hindered amines. | High, can resolve interferences.[5] |
| Precision (%RSD) | Generally good, but can be affected by wavelength accuracy.[5] | Not applicable | Excellent, especially with an internal standard.[5] |
| Strengths | Rapid, cost-effective, high-throughput, good for routine monitoring.[5] | Simple, fast, good for a quick "yes/no" answer on deprotection. | High accuracy and specificity, ideal for troubleshooting and detailed kinetic studies.[5] |
| Limitations | Potential for interference from other UV-absorbing species.[5] | Not quantitative, can be unreliable for certain amino acids (e.g., Proline).[3] | Higher cost, lower throughput, more complex. |
In-Depth Comparison and Field Insights:
-
UV-Vis Spectroscopy is the workhorse for routine monitoring of SPPS. Its speed and low cost make it ideal for confirming the completion of deprotection at each cycle in a high-throughput environment. However, it is a "bulk" measurement and assumes that the measured absorbance is solely from the piperidine-dibenzofulvene adduct. Any UV-absorbing impurities in the reagents or leached from the resin could theoretically inflate the reading.
-
The Kaiser Test is a valuable qualitative tool, especially in a manual synthesis setting.[3] A positive blue result provides confidence that deprotection has occurred. However, a negative (yellow) result should be interpreted with caution, as it can sometimes be misleading, particularly with N-terminal proline or in sequences prone to aggregation where the resin beads may not be fully accessible to the reagents.[3]
-
HPLC is the gold standard for accuracy and is indispensable when troubleshooting a difficult synthesis or for detailed kinetic analysis of deprotection.[5] It can separate the piperidine-dibenzofulvene adduct from other components, providing a highly specific and accurate quantification. However, the time and cost associated with HPLC make it less practical for monitoring every cycle of a routine synthesis.
The relationship between these methods can be visualized as a tiered approach to SPPS monitoring.
Caption: A tiered strategy for SPPS reaction monitoring.
Troubleshooting Common Issues in Fmoc Quantification
Even with a robust protocol, challenges can arise. Here are some common issues and their solutions:
-
Low or Inconsistent Readings:
-
Cause: Incomplete deprotection due to steric hindrance, peptide aggregation, or degraded piperidine.[3]
-
Solution: Increase deprotection time, use a stronger base cocktail (e.g., with DBU) for difficult sequences, or employ microwave-assisted SPPS to disrupt aggregation.[3] Always use fresh, high-quality reagents.[3]
-
-
Absorbance Outside Linear Range:
-
Cause: The sample is too concentrated or too dilute.[10]
-
Solution: Adjust the dilution factor or the amount of resin used for the test to bring the absorbance into the optimal range of 0.1-1.0 AU.
-
-
Drifting Baseline:
-
Cause: Spectrophotometer lamp instability or temperature fluctuations.
-
Solution: Allow the spectrophotometer to warm up sufficiently and ensure a stable operating environment. Re-blank the instrument frequently.
-
Conclusion: An Integrated Approach to Synthesis Success
UV-Vis spectroscopy is an invaluable technique for the quantitative monitoring of Fmoc cleavage in SPPS. Its blend of speed, simplicity, and cost-effectiveness makes it an essential tool for routine in-process control, ensuring high peptide purity and yield. While it has limitations, particularly concerning potential interferences, understanding its principles and implementing a well-validated protocol can mitigate these challenges.
For the discerning researcher, a multi-faceted approach to monitoring is often the most effective. The rapid qualitative insight from the Kaiser test, coupled with the routine quantitative data from UV-Vis spectroscopy, provides a comprehensive picture of the synthesis progress. When faced with challenging sequences or unexpected results, the high-resolution, quantitative power of HPLC can be deployed for definitive troubleshooting. By judiciously selecting and applying these methods, peptide chemists can navigate the complexities of SPPS with greater confidence and achieve their desired synthetic outcomes.
References
- A Comparative Guide to the Quantitative Analysis of Fmoc Release for Reaction Monitoring in Solid-Phase Peptide Synthesis - Benchchem.
- Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis - Benchchem.
-
Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC - NIH. Available at: [Link]
-
Calibration curves. dibenzofulvene-base adduct (µM) vs. Absorbance,... - ResearchGate. Available at: [Link]
-
Materials and methods - The Royal Society of Chemistry. Available at: [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - Redalyc. Available at: [Link]
-
Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - MOST Wiedzy. Available at: [Link]
-
A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC - NIH. Available at: [Link]
-
How to quantify your first amino acid loading onto Wang resins - Biotage. Available at: [Link]
-
Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - MDPI. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. redalyc.org [redalyc.org]
- 7. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substitution determination of Fmoc-substituted resins at different wavelengths. | Sigma-Aldrich [sigmaaldrich.com]
- 9. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. rsc.org [rsc.org]
- 12. Making sure you're not a bot! [mostwiedzy.pl]
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- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Enhancing Peptide Bioactivity: A Comparative Analysis of Fmoc-L-Amino-L-Cyclooctanecarboxylic Acid
Introduction: The Quest for Enhanced Peptide Therapeutics
Peptide-based therapeutics hold immense promise in modern medicine due to their high specificity and potent biological activity. However, their clinical translation is often hampered by inherent limitations, primarily their susceptibility to proteolytic degradation and conformational flexibility, which can lead to reduced efficacy and a short circulating half-life.[1][2] To overcome these challenges, medicinal chemists have increasingly turned to the incorporation of unnatural amino acids (UAAs).[3][4] These novel building blocks can enforce specific conformational constraints and shield the peptide backbone from enzymatic cleavage, thereby enhancing stability and bioactivity.[1][5]
This guide provides an in-depth technical comparison of Fmoc-L-amino-L-cyclooctanecarboxylic acid (Fmoc-Ac8c), a conformationally constrained cyclic amino acid, with other common strategies for peptide modification. We will explore the structural impact of Ac8c, its influence on proteolytic stability and receptor binding, and provide detailed experimental protocols for its incorporation and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to rationally design next-generation peptide therapeutics with improved pharmacological profiles.
Fmoc-Ac8c: A Unique Tool for Conformational Control
Fmoc-Ac8c is a non-proteinogenic amino acid characterized by a cyclooctane ring attached to the α-carbon. This bulky, cyclic structure imparts significant conformational rigidity to the peptide backbone. Unlike the more flexible side chains of natural amino acids, the cyclooctane ring of Ac8c restricts the available Ramachandran (φ/ψ) space, pre-organizing the peptide into a more defined secondary structure, often favoring helical conformations.[6] This pre-organization can be advantageous for several reasons:
-
Reduced Entropy upon Binding: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a target receptor is minimized, potentially leading to higher binding affinity.[7]
-
Enhanced Proteolytic Resistance: The steric bulk of the cyclooctyl group can physically hinder the approach of proteases, protecting adjacent peptide bonds from cleavage.[1]
-
Improved Structural Stability: The constrained backbone is less prone to unfolding and aggregation.
The following diagram illustrates the structural difference between a natural amino acid (Alanine), a commonly used acyclic unnatural amino acid (Aib), and the cyclic Ac8c.
Caption: Structural comparison of different amino acid types.
Comparative Analysis of Fmoc-Ac8c with Other Peptide Modifications
The choice of unnatural amino acid for peptide modification depends on the desired balance of stability, flexibility, and bioactivity. Here, we compare the impact of Ac8c with two widely used alternatives: α-aminoisobutyric acid (Aib) and Proline.
Ac8c vs. α-Aminoisobutyric Acid (Aib)
Aib is a simple, acyclic unnatural amino acid with two methyl groups on its α-carbon. This gem-dimethyl substitution sterically hinders rotation around the peptide backbone, promoting helical conformations and significantly enhancing proteolytic stability.[1][8] The GLP-1 analogue, Semaglutide, which incorporates an Aib residue, exhibits a dramatically extended half-life of approximately 165 hours compared to the 1-2 minutes of native GLP-1.[1]
| Feature | Fmoc-Ac8c | Fmoc-Aib |
| Structure | Cyclic (cyclooctane ring) | Acyclic (gem-dimethyl) |
| Conformational Constraint | High, induces helical structures | Moderate, induces helical structures |
| Proteolytic Stability | Expected to be high due to steric bulk | Proven to be very high |
| Synthesis | Standard Fmoc-SPPS | Standard Fmoc-SPPS |
While both Ac8c and Aib promote helical structures and enhance stability, the larger and more complex cyclooctane ring of Ac8c is expected to impose a greater degree of conformational rigidity. This could be advantageous in cases where a very specific and stable helical presentation of side chains is required for high-affinity receptor binding. However, the increased steric bulk of Ac8c might also, in some contexts, hinder the optimal peptide-receptor interaction if not positioned correctly.
Ac8c vs. Proline
Proline is a unique natural amino acid where the side chain is cyclized back onto the backbone amide nitrogen, forming a five-membered ring. This cyclic nature severely restricts the φ angle, introducing kinks into the peptide chain and disrupting α-helical structures.[9] While proline can enhance proteolytic resistance at the site of incorporation, its impact on the overall peptide conformation is fundamentally different from that of Ac8c.[9][10]
| Feature | Fmoc-Ac8c | Fmoc-Proline |
| Structure | α,α-disubstituted cycloalkane | N-α-cyclic |
| Conformational Effect | Promotes helical structures | Induces β-turns, disrupts helices |
| Proteolytic Stability | High steric hindrance | High resistance at the C-terminal side of the residue |
| Synthesis | Standard Fmoc-SPPS | Standard Fmoc-SPPS |
The choice between Ac8c and proline depends entirely on the desired secondary structure. If a stable helical conformation is the goal, Ac8c is the superior choice. If a β-turn or a specific kink is required to achieve the bioactive conformation, proline would be more appropriate.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and evaluation of peptides containing Fmoc-Ac8c.
Solid-Phase Peptide Synthesis (SPPS) of an Ac8c-Containing Peptide
This protocol describes the manual synthesis of a model peptide using Fmoc/tBu chemistry.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Ac8c-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 20 minutes. Drain and repeat for another 5 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For Fmoc-Ac8c, a longer coupling time or double coupling may be beneficial due to its steric bulk.
-
To confirm coupling completion, perform a Kaiser test.
-
-
Washing: Wash the resin with DMF (5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF (5 times) followed by DCM (5 times) and dry under vacuum.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.
-
Purification and Analysis: Centrifuge to pellet the peptide, wash with cold ether, and air dry. Purify the crude peptide by reverse-phase HPLC (RP-HPLC) and confirm its identity by mass spectrometry.
In Vitro Proteolytic Stability Assay in Human Serum
This protocol outlines a method to determine the half-life of a peptide in human serum.[11][12][13]
Caption: Workflow for in vitro peptide stability assay in human serum.
Materials:
-
Purified peptide
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% Trifluoroacetic acid or Acetonitrile)
-
RP-HPLC system with a C18 column
Procedure:
-
Preparation: Prepare a stock solution of the peptide in PBS. Pre-warm the human serum and the peptide solution to 37°C.
-
Incubation: Initiate the assay by mixing the peptide stock with the human serum to a final desired concentration (e.g., 100 µM). Incubate at 37°C with gentle shaking.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Precipitation: Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of cold quenching solution. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the serum proteins.
-
Analysis: Analyze the supernatant by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Quantification: Integrate the peak area of the intact peptide at each time point.
-
Calculation: Plot the percentage of intact peptide remaining versus time. Determine the half-life (t1/2) by fitting the data to a first-order decay curve.
Competitive Receptor Binding Assay
This protocol describes a general method to determine the binding affinity (Ki) of a peptide for its receptor.
Materials:
-
Cell line or membrane preparation expressing the target receptor
-
Radiolabeled or fluorescently labeled ligand with known affinity for the receptor
-
Unlabeled competitor peptide (the Ac8c-containing peptide)
-
Binding buffer
-
Filtration apparatus
Procedure:
-
Assay Setup: In a multi-well plate, add a constant concentration of the labeled ligand and the receptor preparation to each well.
-
Competition: Add increasing concentrations of the unlabeled competitor peptide to the wells. Include control wells with no competitor (for total binding) and wells with a large excess of unlabeled ligand (for non-specific binding).
-
Incubation: Incubate the plate at an appropriate temperature for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly separate the bound from unbound ligand by vacuum filtration through a filter mat that retains the cell membranes.
-
Washing: Quickly wash the filters with cold binding buffer to remove any remaining unbound ligand.
-
Detection: Quantify the amount of bound labeled ligand on the filters using a suitable detector (e.g., scintillation counter for radiolabels, fluorescence plate reader for fluorescent labels).
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand).
-
Ki Calculation: Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
Conclusion and Future Outlook
The incorporation of Fmoc-L-amino-L-cyclooctanecarboxylic acid represents a powerful strategy for constraining peptide conformation, with the potential to significantly enhance proteolytic stability and receptor binding affinity. Its ability to induce stable helical structures makes it a valuable tool for mimicking α-helical epitopes involved in protein-protein interactions.
While the theoretical benefits are clear, and qualitative evidence supports its utility, there is a need for more direct, quantitative comparative studies. Future work should focus on head-to-head comparisons of Ac8c with other unnatural amino acids like Aib and various cyclic analogues within the same peptide sequence. Such studies, providing concrete data on half-life, receptor affinity (Ki values), and in vivo efficacy, will be crucial for guiding the rational design of the next generation of highly stable and potent peptide therapeutics. The experimental protocols provided in this guide offer a robust framework for conducting such essential comparative analyses.
References
-
Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
- BenchChem. (2025). Unnatural Amino Acids: A Comparative Guide to Peptide and Protein Engineering. BenchChem.
- BenchChem. (2025). Aib-Modification: A Shield Against Proteolysis for Enhanced Peptide Stability. BenchChem.
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
- Gari, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1201-1216.
- Bisht, A. S., & Juyal, D. (2019). UNNATURAL AMINO ACIDS (UAA'S): A TRENDY SCAFFOLD FOR PHARMACEUTICAL RESEARCH. Journal of Drug Delivery and Therapeutics, 9(4-s), 633-640.
- Jayaraman, B., et al. (2014). Self-Assembly, Bioactivity, and Nanomaterials Applications of Peptide Conjugates with Bulky Aromatic Terminal Groups. Biomacromolecules, 15(8), 2796-2811.
-
Heinis, C. (2017). A new ligand extends the half-life of peptides from minutes to days. EPFL News. [Link]
- BenchChem. (2025). Case studies on the use of Fmoc-N-Me-Glu(OtBu)-OH in therapeutic peptide development. BenchChem.
-
EurekAlert!. (2017). A new ligand extends the half-life of peptide drugs from minutes to days. EurekAlert!. [Link]
- Gaspar, D., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties.
- ResearchGate. (2025). Stability of peptides 1–16 in 50% (v/v) human serum. (a) Time course...
-
PubMed. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. PubMed. [Link]
- Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. The FASEB Journal, 9(9), 736-744.
- Oba, M., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Molecules, 29(18), 4283.
- BOC Sciences. (n.d.).
- Hansen, D. F., & Lorenz, C. D. (2024). An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal, 123(21), 3845-3858.
- Vita, C., et al. (1995). Enhanced protein thermostability by Ala-->Aib replacement. Biochemistry, 34(13), 4313-4321.
- White, A. M., et al. (2021). Re-evaluation of Cyclic Peptide Binding to Neurotensin Receptor 1 by Shifting the Peptide Register during Synthesis. ACS Medicinal Chemistry Letters, 12(6), 948-954.
- Klett, K. C., & Heilshorn, S. C. (2021). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering, 7(10), 4785-4797.
- Zhou, D., et al. (2021). De novo design of self-assembly hydrogels based on Fmoc-diphenylalanine providing drug release.
- Kang, Y. K. (2005). Conformational preferences of non-prolyl and prolyl residues. Journal of Molecular Structure: THEOCHEM, 730(1-3), 195-205.
- Klett, K., & Heilshorn, S. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv.
- Gelman, M. A., et al. (2015). Designing unconventional Fmoc-peptide-based biomaterials: Structure and related properties.
- Hansen, D. F., & Lorenz, C. D. (2024). An integrative characterization of proline cis and trans conformers in a disordered peptide. UCL Discovery.
- Fairlie, D. P., Abenante, G., & March, D. R. (1995). Macrocyclic peptidomimetics - Forcing peptides into bioactive conformations. Current Medicinal Chemistry, 2(2), 654-686.
- Ota, M., et al. (1998). G-CSF receptor-binding cyclic peptides designed with artificial amino-acid linkers. Bioorganic & Medicinal Chemistry Letters, 8(15), 1923-1928.
- Gagniuc, P. A., et al. (2022).
- A. D. D. S. D. B. C. L. F. D. S. F. G. I. I. for N. C. of L. P. I. S. Q. I. L. C. C. D. of B. E. and D. of P. N. U. E., IL. (n.d.). Conformational modulation and polymerization-induced folding of proteomimetic peptide brush polymers. Chemical Science.
- Chen, W., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
- Gerlach, J. P., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations.
- Datta, S., et al. (2004). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides. Journal of Peptide Science, 10(3), 160-172.
- Kumar, S., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. RSC Medicinal Chemistry, 14(10), 1989-1998.
- Al-Sabah, S., et al. (2020). Characterisation of a cyclic peptide that binds to the RAS binding domain of phosphoinositide 3-kinase p110α. Scientific Reports, 10(1), 1-13.
- Zhou, D., et al. (2021). De novo design of Self-assembly Hydrogels based on Fmoc-diphenylalanine Providing with Drug Release.
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- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Enhanced protein thermostability by Ala-->Aib replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Stability: The Advantage of Cyclooctane and Other Cyclic Constraints
In the landscape of therapeutic peptide development, overcoming the inherent instability of linear peptides is a paramount challenge. These molecules, while promising for their high specificity and potency, are often hampered by rapid enzymatic degradation and conformational flexibility, limiting their bioavailability and clinical utility.[1][2] A leading strategy to surmount these hurdles is the introduction of structural constraints, particularly through cyclization. This guide provides an in-depth comparison of the stability of peptides with and without such constraints, with a special focus on cyclooctane-based hydrocarbon stapling, offering experimental insights and methodologies for researchers in drug discovery.
The Rationale for Rigidity: Why Constrain a Peptide?
Linear peptides in solution exist as a dynamic ensemble of conformations. This flexibility makes them susceptible to proteolysis, as they can readily adapt to the active sites of degrading enzymes.[1][2] Furthermore, the bioactive conformation required for target binding is only transiently accessible, leading to a significant entropic penalty upon binding.
Cyclization fundamentally alters this dynamic. By covalently linking different parts of the peptide, we introduce a conformational bias, pre-organizing the molecule into a more limited set of structures.[3][4] This rigidity offers several key advantages:
-
Enhanced Proteolytic Resistance: A constrained structure physically shields the peptide backbone from the approach of proteases, sterically hindering the enzyme's ability to cleave amide bonds.[5] The absence of free N- and C-termini also protects against degradation by exopeptidases.[6]
-
Improved Target Affinity & Selectivity: By locking the peptide closer to its bioactive conformation, the entropic cost of binding is reduced, often leading to higher affinity and specificity for the intended target.[3][7][8]
-
Increased Membrane Permeability: Cyclization can mask polar amide groups by promoting the formation of intramolecular hydrogen bonds, creating a more hydrophobic surface that can facilitate passive diffusion across cell membranes.[3][7]
One of the most effective methods for inducing these constraints is "hydrocarbon stapling," which involves the covalent linkage of two amino acid side chains using an all-hydrocarbon cross-link, often forming a cyclooctane ring when linking residues at the i and i+7 positions.[1][9]
Comparative Stability Analysis: Experimental Evidence
The theoretical benefits of cyclization are consistently borne out by experimental data. Let's examine the stability improvements across enzymatic, thermal, and chemical challenges.
Enzymatic Stability: Resisting Degradation
The most dramatic improvement for constrained peptides is their enhanced resistance to proteolytic degradation. This is a critical parameter for in vivo efficacy.
Illustrative Study: In a seminal study, the introduction of a hydrocarbon "staple" into peptides dramatically increased their stability against enzymatic digestion. For example, singly stapled peptides exhibited a 6- to 8-fold longer half-life against chymotrypsin compared to their unmodified linear counterparts.[10] Strikingly, a double-stapled peptide showed a 24-fold enhancement in protease resistance.[10] This demonstrates that the staple acts as a "proteolytic shield," both by reinforcing the overall helical structure and by directly blocking cleavage sites near the constraint.[10]
| Peptide Type | Constraint | Protease | Relative Half-Life (vs. Linear) | Reference |
| SAH-gp41 | Linear (Unmodified) | Chymotrypsin | 1x | [10] |
| SAH-gp41 | Single Hydrocarbon Staple | Chymotrypsin | ~6-8x | [10] |
| SAH-gp41 | Double Hydrocarbon Staple | Chymotrypsin | ~24x | [10] |
| RGD Analogue | Linear | pH 7 Buffer | 1x | [11] |
| RGD Analogue | Cyclic (Disulfide) | pH 7 Buffer | ~30x | [11] |
Table 1: Summary of comparative enzymatic stability data from published studies. The "Fold Increase" highlights the significant protective effect of cyclization.
Conformational & Thermal Stability
Conformational stability, often measured by circular dichroism (CD) spectroscopy, is a direct indicator of structural integrity. A more rigid, pre-organized structure is also often more resistant to thermal denaturation.
Causality in Experimental Choice: CD spectroscopy is the chosen method here because it is highly sensitive to the secondary structure of peptides. An increase in the characteristic signal for an α-helix (negative ellipticity at ~208 and 222 nm) in aqueous buffer indicates that the constraint is successfully stabilizing this bioactive conformation without needing a hydrophobic environment.
Studies on stapled antimicrobial peptides found that while singly stapled versions showed a slight increase in α-helicity in water, doubly stapled analogs exhibited dramatically enhanced α-helical content .[9] This structural reinforcement is a direct result of the hydrocarbon constraint preventing the peptide from unfolding.[5] This increased structural stability often translates to higher thermal stability, meaning the peptide retains its shape and function at elevated temperatures.[12][13][14]
Experimental Protocols: How to Measure Stability
To validate the stability of a novel constrained peptide, a series of standardized, self-validating experiments must be performed.
Protocol 1: Proteolytic Stability Assay via RP-HPLC
This protocol provides a quantitative measure of a peptide's half-life in the presence of a specific protease or biological matrix like human serum.
Methodology:
-
Peptide Preparation: Dissolve the linear and constrained peptides in a suitable buffer (e.g., PBS, pH 7.4) to a stock concentration of 1 mg/mL.
-
Enzyme/Serum Preparation: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin) in the same buffer, or use pooled human serum. The enzyme concentration should be calibrated to achieve a reasonable degradation rate for the linear control.
-
Incubation: In a temperature-controlled environment (typically 37°C), mix the peptide solution with the protease/serum solution. A typical starting peptide concentration is 0.1-0.2 mM.
-
Time-Point Sampling: At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as 10% trifluoroacetic acid (TFA) or by heating, to denature the protease.
-
Analysis by RP-HPLC:
-
Inject the quenched sample into a reverse-phase high-performance liquid chromatography (RP-HPLC) system.
-
Use a C18 column and a gradient of acetonitrile in water (both with 0.1% TFA) to separate the intact peptide from its degradation fragments.
-
Monitor the elution profile using UV detection at 220 nm or 280 nm.
-
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide versus time. Calculate the half-life (t½) by fitting the data to a first-order decay curve.
Protocol 2: Conformational Stability Assessment via Circular Dichroism (CD) Spectroscopy
This protocol assesses the secondary structure content (e.g., α-helicity) of the peptides in solution.
Methodology:
-
Sample Preparation: Prepare solutions of the linear and constrained peptides in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 25-50 µM. It is critical that the buffer has low absorbance in the far-UV region.
-
Spectra Acquisition:
-
Use a quartz cuvette with a 1 mm path length.
-
Record CD spectra from approximately 260 nm to 190 nm at a controlled temperature (e.g., 25°C).
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE).
-
Analyze the spectra for characteristic features. For an α-helix, look for negative bands near 222 nm and 208 nm and a positive band near 192 nm.
-
Calculate the percentage of α-helicity using established formulas. A significant increase in MRE at 222 nm for the constrained peptide relative to the linear version indicates successful stabilization of the α-helical fold.
-
-
(Optional) Thermal Melt: To assess thermal stability, repeat the spectral acquisition at increasing temperatures (e.g., from 25°C to 95°C in 5°C increments). Plot the MRE at 222 nm versus temperature. The melting temperature (Tm) is the temperature at which the peptide is 50% unfolded. A higher Tm for the constrained peptide indicates greater thermal stability.
Visualization of Key Concepts
Visual diagrams can clarify the mechanisms and workflows discussed.
Caption: Mechanism of Proteolytic Resistance.
Sources
- 1. Hydrocarbon Stapled Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
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- 4. Cyclic peptides: backbone rigidification and capability of mimicking motifs at protein–protein interfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of Synthetic Peptides Containing Non-Proteinogenic Residues
Introduction: The Analytical Challenge of Unnatural Peptides
Synthetic peptides incorporating non-proteinogenic residues are at the forefront of therapeutic and research innovation. These modifications, ranging from D-amino acids and N-methylated backbones to macrocycles and β-amino acids, are designed to enhance stability, improve potency, and fine-tune pharmacological profiles.[1] However, these very innovations introduce significant analytical hurdles. The unique stereochemistry, altered charge states, and unconventional bond arrangements of non-proteinogenic residues can confound standard analytical protocols, leading to inaccurate purity assessments and overlooked impurities.
This guide provides a comparative analysis of the three cornerstone techniques for peptide purity validation—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide field-proven insights, and offer detailed protocols to establish a robust, self-validating system for ensuring the purity of these complex synthetic molecules. The use of orthogonal methods is not merely a regulatory suggestion but a scientific necessity to gain a comprehensive and trustworthy understanding of your peptide's identity and purity.[2][3]
The Orthogonal Approach: A Triad of Analytical Confidence
Caption: Orthogonal workflow for synthetic peptide validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides.[5] It separates the target peptide from its impurities based on differences in hydrophobicity. For peptides containing non-proteinogenic residues, careful method development is crucial, as these modifications can significantly alter retention times.
Causality in HPLC Method Development
-
Column Choice: A C18 column is the standard starting point for most peptides.[6] However, for highly hydrophobic or macrocyclic peptides, a C8 or phenyl column may provide better resolution.[7] The pore size of the stationary phase is also critical; a wider pore size (e.g., 300 Å) is generally recommended for larger peptides to ensure proper interaction with the stationary phase.
-
Mobile Phase: The mobile phase typically consists of an aqueous phase (A) and an organic phase (B), with acetonitrile being the most common organic modifier.[8] The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA) at 0.1%, is essential for sharpening peaks by neutralizing the charges on the peptide.[9] The pH of the mobile phase can dramatically impact selectivity, especially for peptides with ionizable non-proteinogenic side chains.[9]
-
Gradient Elution: A shallow gradient is often necessary to resolve closely eluting impurities, which are common in peptide synthesis.[9] For diastereomeric impurities, such as those arising from the inclusion of a D-amino acid, specialized chiral columns may be required for complete separation.[10]
Performance Comparison: HPLC
| Feature | Performance for Non-Proteinogenic Peptides | Rationale & Considerations |
| Resolution | High, but can be challenging for diastereomers. | Non-proteinogenic residues can alter hydrophobicity in subtle ways, leading to co-elution with the main peak. Chiral chromatography may be necessary.[11] |
| Quantification | Excellent for relative purity. | UV detection at 210-220 nm allows for reliable quantification of peptide bonds. |
| Impurity Detection | Good for process-related impurities. | Effective at separating truncated or extended sequences.[12] May not resolve isomeric impurities without specialized methods. |
| Compatibility | Highly compatible with subsequent MS analysis. | The eluent from the HPLC can be directly introduced into a mass spectrometer for identification of separated peaks. |
Mass Spectrometry (MS): Unambiguous Identity Verification
Mass spectrometry is an indispensable tool for confirming the molecular weight of the target peptide and identifying impurities.[13] For peptides with non-proteinogenic residues, high-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition and confirming the identity of unexpected modifications.[14]
Causality in MS Analysis
-
Ionization Technique: Electrospray ionization (ESI) is the most common technique for peptide analysis as it produces multiply charged ions, allowing for the analysis of larger molecules on instruments with a limited m/z range.[4]
-
Fragmentation Method: Tandem mass spectrometry (MS/MS) is used to sequence the peptide and pinpoint the location of modifications. Collision-induced dissociation (CID) is standard, but for peptides with unusual linkages, such as those with β-amino acids, alternative fragmentation methods like electron capture dissociation (ECD) or electron transfer dissociation (ETD) may provide more informative fragmentation patterns.[15] Non-proteinogenic residues can lead to unusual fragmentation pathways that require careful interpretation.[15]
-
Isomeric Impurities: While MS cannot distinguish between isomers based on mass alone, it can be coupled with techniques that can. For example, ion mobility spectrometry (IMS) coupled with MS can separate peptide epimers based on their different shapes.[10]
Performance Comparison: Mass Spectrometry
| Feature | Performance for Non-Proteinogenic Peptides | Rationale & Considerations |
| Identity Confirmation | Excellent | Provides precise molecular weight, confirming the incorporation of non-proteinogenic residues. |
| Sequencing | Good to Excellent | MS/MS can confirm the sequence, but unusual fragmentation patterns of modified residues may require specialized knowledge to interpret.[15] |
| Impurity Identification | Excellent for mass variants. | Can identify deletion/insertion sequences, oxidation, and other modifications that result in a mass change.[16] Cannot distinguish isomers without coupling to a separation technique. |
| Sensitivity | Very High | Capable of detecting and identifying very low-level impurities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the three-dimensional structure of a peptide in solution.[6] For peptides containing non-proteinogenic residues, NMR is crucial for confirming the correct stereochemistry and identifying subtle structural variations that are invisible to other techniques.
Causality in NMR Analysis
-
1D and 2D NMR: A 1D ¹H NMR spectrum provides a quick assessment of purity and can reveal the presence of major impurities. However, for complete structural assignment, a suite of 2D NMR experiments is necessary.
-
COSY and TOCSY: These experiments identify through-bond correlations between protons, allowing for the identification of amino acid spin systems. The unique spin systems of some non-proteinogenic residues can be identified in this way.
-
NOESY/ROESY: These experiments identify through-space correlations between protons, which are used to determine the peptide's conformation and to sequence the amino acid residues.
-
Heteronuclear NMR: For more complex peptides, ¹³C and ¹⁵N NMR experiments, often in the form of HSQC and HMBC, can help to resolve signal overlap and provide additional structural information.
Performance Comparison: NMR Spectroscopy
| Feature | Performance for Non-Proteinogenic Peptides | Rationale & Considerations |
| Structural Confirmation | Excellent | Provides detailed information on stereochemistry, conformation, and the precise location of modifications.[3] |
| Purity Assessment | Good for major impurities. | Can quantify impurities if their signals are well-resolved from the main peptide signals. |
| Impurity Identification | Moderate to Good | Can identify structurally distinct impurities but may struggle with low-level or structurally similar impurities. |
| Throughput | Low | NMR experiments are time-consuming compared to HPLC and MS. |
Common and Unique Impurities in Peptides with Non-Proteinogenic Residues
While standard impurities like deletion sequences, truncated sequences, and residual protecting groups are common to all solid-phase peptide synthesis (SPPS), the incorporation of non-proteinogenic residues can introduce unique challenges and byproducts.[4][15]
-
Diastereomers: The use of D-amino acids or other chiral non-proteinogenic residues can lead to the formation of diastereomeric impurities if there is any racemization during synthesis.[15] These can be particularly difficult to separate by standard RP-HPLC.
-
Isomerization: Certain non-proteinogenic residues can be prone to isomerization under the conditions of SPPS, leading to structurally distinct but isobaric impurities.
-
Incomplete Coupling/Deprotection: The steric bulk or unusual reactivity of some non-proteinogenic amino acid building blocks can lead to a higher incidence of incomplete coupling or deprotection, resulting in a greater proportion of deletion sequences or peptides with residual protecting groups.[15]
-
Side Reactions: The unique side chains of non-proteinogenic residues may be susceptible to side reactions that are not observed with the 20 canonical amino acids.
Caption: Decision tree for impurity identification.
Experimental Protocols
Protocol 1: RP-HPLC for Purity Assessment
-
Sample Preparation: Dissolve the synthetic peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes to wash the column.
-
Return to initial conditions and equilibrate for 10 minutes.
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: LC-MS for Identity Confirmation and Impurity Identification
-
Sample Preparation: Prepare the sample as for HPLC analysis, but at a lower concentration (e.g., 0.1 mg/mL).
-
LC-MS System:
-
Use the same HPLC conditions as in Protocol 1, but with a formic acid modifier (0.1%) instead of TFA if ion suppression is observed.
-
Couple the HPLC outlet to an ESI mass spectrometer.
-
-
MS Data Acquisition:
-
Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the peptide.
-
Perform a full scan to determine the m/z of the parent peptide and any impurities.
-
Set up a data-dependent acquisition method to trigger MS/MS fragmentation on the most abundant ions.
-
-
Data Analysis:
-
Deconvolute the mass spectrum to determine the molecular weight of the parent peptide and impurities.
-
Analyze the MS/MS spectra to confirm the peptide sequence and identify the nature and location of any modifications or unexpected residues.
-
Protocol 3: 2D NMR for Structural Verification
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of 90% H₂O / 10% D₂O. The choice of solvent and pH is critical and should be optimized for peptide stability and solubility.
-
NMR Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample quality.
-
Acquire a 2D TOCSY spectrum to identify amino acid spin systems.
-
Acquire a 2D NOESY spectrum to establish sequential connectivities and obtain distance restraints for conformational analysis.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances using the TOCSY and NOESY spectra.
-
For peptides with non-proteinogenic residues, pay close attention to unusual chemical shifts or coupling patterns that can help to identify these residues.
-
Use the NOE-derived distance restraints to calculate a solution structure of the peptide.
-
Conclusion
Validating the purity of synthetic peptides containing non-proteinogenic residues is a complex but essential task. A single analytical technique is insufficient to provide the level of confidence required for research and therapeutic applications. By employing an orthogonal approach that combines the separative power of HPLC, the definitive mass identification of MS, and the detailed structural insights of NMR, researchers can build a comprehensive and trustworthy purity profile. This multi-faceted strategy not only ensures the quality of the final product but also provides a deeper understanding of the chemistry of these novel and promising molecules.
References
-
BioPharmaSpec. (2025, March 13). Application of varied mass spectrometry techniques to synthetic peptide characterisation. [Link]
-
Li, L., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry. [Link]
-
Waters. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. [Link]
-
MDPI. (n.d.). Investigation of Impurities in Peptide Pools. Molecules. [Link]
-
International Journal of Science and Research Archive. (2024, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
Oxford Global. (2023, May 9). Peptide Characterisation Methods and Impurity Detection. [Link]
-
Meljon, A., et al. (2017). LC-MS/MS Identification of Impurities Present in Synthetic Peptide Drugs. ResearchGate. [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
PubMed. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology. [Link]
-
ResolveMass. (2026, January 1). Peptide Characterization by RP-HPLC for Regulatory Submissions. [Link]
-
Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. [Link]
-
Chen, Y.-C., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. MDPI. [Link]
-
MavMatrix. (n.d.). Developing methods for analysis of chiral small molecules and D-amino acid containing peptides. [Link]
-
ResearchGate. (2024, August 10). Characterization of Synthetic Peptides by Mass Spectrometry. [Link]
-
Valdes, C. A., et al. (2025, July 4). Chemical characterization of biological peptide using modern analytical techniques. IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
National Institutes of Health. (n.d.). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. PubMed Central. [Link]
-
ResearchGate. (n.d.). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. [Link]
-
Protein Metrics. (2024, June 20). Cyclic Peptide Analysis. [Link]
-
National Institutes of Health. (n.d.). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society. [Link]
-
Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. PubMed Central. [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
-
Dwivedi, R. C., et al. (2016). Reversed-Phase HPLC of Peptides – A Valuable Sample Preparation Tool in Bottom-Up Proteomics: Separation Selectivity in Single and Multi-dimensional Separation Modes. ResearchGate. [Link]
-
Waters. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. [Link]
-
Springer Nature Experiments. (n.d.). HPLC Analysis and Purification of Peptides. [Link]
-
SciSpace. (n.d.). HPLC analysis and purification of peptides. [Link]
-
MAC-MOD Analytical. (n.d.). Comparing HILIC and RP for LC-MS Analysis of O-HexNAc Modified Peptides. [Link]
-
JoVE. (2013, December 16). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. [Link]
-
Chen, Y.-C., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. ResearchGate. [Link]
-
University of Zurich. (n.d.). Peptide/Protein NMR. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Borra, R. (2024, September 2). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. PharmaShots. [Link]
-
Agarwal, K. L., et al. (1968). Mass spectrometry of N-methylated peptide derivatives. Nature. [Link]
-
MDPI. (n.d.). Investigation of Impurities in Peptide Pools. Molecules. [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Li, L., et al. (n.d.). Analysis of Endogenous D-Amino Acid-Containing Peptides in Metazoa. PubMed Central. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of Fmoc-1-amino-1-cyclooctanecarboxylic Acid and Associated Waste Streams
This guide provides essential safety and logistical information for the proper disposal of Fmoc-1-amino-1-cyclooctanecarboxylic acid. As a key building block in modern peptide synthesis, its handling and disposal require a thorough understanding of its chemical properties and the regulatory landscape.[1] This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance that goes beyond simple instruction to explain the causality behind each recommendation, ensuring a culture of safety and environmental responsibility in the laboratory.
Section 1: Hazard Assessment and Chemical Profile
This compound is a white, solid, non-natural amino acid derivative.[2][3] While several Safety Data Sheets (SDS) state that this specific chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), a precautionary approach is paramount in a laboratory setting.[2][3][4] The toxicological properties have not been fully investigated, and similar Fmoc-protected amino acids can cause skin, eye, and respiratory irritation.[5][6] Therefore, it is prudent to handle this compound with the same care as a potentially hazardous substance, particularly by avoiding the formation and inhalation of dust.[2][7][8]
The primary operational consideration is not just the disposal of the pure, unused solid, but also the management of waste streams generated during its principal application: solid-phase peptide synthesis (SPPS). The removal of the N-terminal Fmoc protecting group, typically with a basic solution like piperidine in DMF, creates a hazardous liquid waste that must be managed separately and with greater caution than the solid starting material.[9][10]
| Property | Value | Source |
| Physical State | Solid, Powder | [2][3] |
| Appearance | White | [2][3] |
| Molecular Formula | C24H27NO4 | Inferred from Structure |
| Melting Point | 185 - 187 °C / 365 - 368.6 °F | [2][3] |
| OSHA Hazard Class | Not classified as hazardous | [2][3][4] |
| Primary Risks | Potential for skin/eye irritation; respiratory irritation from dust | [5][6] |
Section 2: Personal Protective Equipment (PPE) and Handling
Adherence to proper PPE protocols is the first line of defense against exposure. The causality is simple: creating barriers prevents contact.
-
Eye and Face Protection: Wear safety glasses with side shields or tightly fitting safety goggles.[8] This prevents airborne particles from contacting the eyes.
-
Skin Protection: An appropriately rated lab coat and nitrile gloves are mandatory.[2][8] Change gloves immediately if they become contaminated. Wash hands thoroughly after handling.[7]
-
Respiratory Protection: For routine handling of small quantities in a well-ventilated area, respiratory protection is not typically required.[2][7] However, if weighing out large amounts or if dust formation is unavoidable, an N95-rated particle filter respirator should be used.[7] All handling of the dry powder should ideally be performed in a chemical fume hood or a ventilated enclosure to minimize inhalation risk.[7]
Section 3: Disposal Workflow for Unused Solid and Contaminated Materials
Disposing of the pure, unreacted solid or materials contaminated with it (e.g., weighing paper, contaminated gloves) is a straightforward process governed by the principle of segregation. The goal is to create a pure, well-defined waste stream that can be easily identified and handled by waste management professionals.
Experimental Protocol: Solid Waste Collection
-
Container Selection: Choose a sealable, chemically compatible container for solid waste. A wide-mouth polyethylene or glass jar with a screw-top lid is ideal. The container must be clean and dry.
-
Labeling: Affix a hazardous waste label to the container before adding any waste.[11][12] Depending on institutional and local regulations, this may be labeled "Hazardous Waste" or "Unwanted Material."[12] The label must include the full chemical name: "this compound."
-
Waste Collection: Carefully sweep or transfer the solid waste into the designated container using a spatula or brush.[2] Avoid any actions that could generate dust. Place any contaminated disposable items (gloves, weighing paper, etc.) into the same container.
-
Segregation: Do not mix this solid waste with any other chemical waste, especially liquids, strong acids, or strong bases.[6][11] Mixing wastes can create unknown and potentially dangerous reactions.[11][13]
-
Storage: Seal the container tightly and store it in a designated satellite accumulation area (SAA).[14] The SAA should be away from sinks or drains and in a location with secondary containment.[12][14]
-
Disposal Request: Once the container is full or has been accumulating for the maximum time allowed by your institution (e.g., 150 days), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[14]
Diagram: Solid Waste Disposal Decision Workflow
Caption: Decision workflow for solid waste collection.
Section 4: Managing the Primary Liquid Waste Stream: Fmoc-Deprotection
In practice, the most significant waste stream is generated during the use of this reagent in peptide synthesis. The removal of the Fmoc group is typically achieved with 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[9][10] This process creates a liquid waste containing:
-
Piperidine (a corrosive and toxic base)
-
DMF (a reproductive toxin)
-
The dibenzofulvene-piperidine adduct (the byproduct of deprotection)[9]
This liquid waste is unequivocally hazardous and must be handled with extreme care.
Experimental Protocol: Liquid Waste (Deprotection Solution) Collection
-
Container Selection: Use a designated, chemically resistant (e.g., polyethylene or glass) container with a screw cap, specifically for "Halogenated" or "Nitrogen-Containing" organic solvent waste, as per your institution's guidelines. A safety-coated glass bottle is often preferred.
-
Labeling: Pre-label the container with a hazardous waste tag. List all components clearly with approximate percentages (e.g., "N,N-Dimethylformamide (~80%)", "Piperidine (~20%)", "Dibenzofulvene-piperidine adduct (trace)").
-
Collection: Collect all liquid waste from the deprotection and subsequent resin washing steps directly into this container.
-
Segregation: This waste stream is incompatible with many others. Crucially, never mix it with:
-
Acidic waste: A violent acid-base reaction with piperidine can occur.
-
Aqueous waste: This is an organic waste stream.
-
Oxidizing agents: To prevent unpredictable reactions.
-
-
Storage: Keep the container tightly sealed when not in use and store it in a ventilated cabinet, away from heat or ignition sources, and within secondary containment.[11]
-
Disposal Request: Arrange for pickup through your EHS department as you would for other hazardous chemical waste.
Section 5: Spill Management
Accidents require immediate and correct responses to mitigate risk.
-
Small Solid Spill: Alert personnel in the immediate area. Wearing full PPE, gently sweep up the solid material, taking care not to create dust, and place it in your labeled solid waste container.[7][8] Clean the spill area with a damp cloth and dispose of the cloth in the same waste container.
-
Small Liquid Spill (Deprotection Solution): Alert personnel and ensure the area is well-ventilated. Wearing full PPE (including chemical splash goggles), contain the spill with an appropriate absorbent material (e.g., vermiculite or a commercial solvent spill pad). Collect the saturated absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
Section 6: Final Disposal and Regulatory Framework
As the generator of the waste, your laboratory is the first link in the "cradle-to-grave" hazardous waste management system established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15] Your responsibility is to correctly identify, label, segregate, and safely store the waste.[12][15]
The final disposal will be handled by a licensed hazardous waste contractor arranged by your institution. For organic compounds like this compound and its associated liquid waste, the most common and effective disposal method is high-temperature incineration .[11][13] This process destroys the organic molecules, converting them into less harmful substances like carbon dioxide, water, and nitrogen oxides, thereby preventing their release into the environment.[11]
By following these procedures, you ensure compliance with federal and local regulations, protect yourself and your colleagues, and uphold the principles of environmental stewardship that are integral to scientific integrity.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations?. MCF Environmental Services. [Link]
-
Safety Data Sheet: Fmoc-1-Acpc-OH. AAPPTec, LLC. [Link]
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Environment, Health and Safety Manual - Chapter 05.07: Chemical Waste Disposal. The University of North Carolina at Chapel Hill. [Link]
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Regulatory and Guidance Information by Topic: Waste. U.S. Environmental Protection Agency. [Link]
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What is the proper disposal of dansyl-substituted amino acids?. ResearchGate. [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. [Link]
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Safety Data Sheet: Fmoc - 1 - aminocyclopentane - 1 - carboxylic acid. AnaSpec, Inc. [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
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Safety Data Sheet: 1-(Fmoc-amino)cyclohexanecarboxylic acid. Thermo Fisher Scientific. [Link]
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Hazardous waste. Wikipedia. [Link]
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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2026 Regulatory Outlook: Advanced Recycling. K&L Gates HUB. [Link]
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Cyclooctane. Wikipedia. [Link]
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Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. U.S. Environmental Protection Agency. [Link]
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Methods for Removing the Fmoc Group. ResearchGate. [Link]
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Hazard Summary: Cyclooctatetraene. New Jersey Department of Health. [Link]
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Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
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In situ Fmoc removal. Green Chemistry. [Link]
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Substance Details: Cyclooctane. U.S. Environmental Protection Agency. [Link]
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Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]
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Navigating the Safe Handling of Fmoc-1-amino-1-cyclooctanecarboxylic Acid: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, in-depth information on the safe handling of Fmoc-1-amino-1-cyclooctanecarboxylic acid, a key building block in peptide synthesis. By understanding the nature of this compound and adhering to rigorous safety protocols, we can ensure both the quality of our research and the well-being of our team.
Immediate Safety and Hazard Identification
While specific hazard data for this compound is not extensively documented, the precautionary principle dictates that we treat it with the care afforded to other Fmoc-protected amino acids. Generally, these compounds are considered to have low acute toxicity; however, the primary concerns are irritation upon contact with the skin, eyes, or respiratory tract if inhaled as a powder.[1][2] Some related compounds are noted as potentially harmful if swallowed.[3] Therefore, adopting a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Hazard Summary:
| Hazard Type | Potential Effect | Primary Exposure Route |
| Skin Contact | May cause irritation.[3] | Direct handling of the solid. |
| Eye Contact | May cause serious eye irritation.[3] | Airborne dust or accidental splashing. |
| Inhalation | May cause respiratory tract irritation.[2][3] | Inhalation of airborne dust. |
| Ingestion | May be harmful if swallowed.[3] | Accidental ingestion. |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the minimum required PPE, with explanations rooted in the principles of chemical safety.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles.[4][5] | To protect against airborne powder and potential splashes of solvents during dissolution. Standard safety glasses may not provide a sufficient seal. |
| Hand Protection | Disposable nitrile gloves.[4] | Provides a barrier against skin contact. Nitrile is a common choice for its resistance to a range of chemicals. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A properly fitting, buttoned lab coat.[4][5] | Protects clothing and underlying skin from spills and contamination. |
| Respiratory Protection | NIOSH-approved respirator. | Recommended when handling the powder outside of a chemical fume hood or if significant dust is generated. This minimizes the risk of inhaling fine particles. |
| Footwear | Closed-toe shoes.[4] | Protects feet from spills and falling objects. |
Procedural Guidance: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and ensuring the integrity of the compound.
Caption: A logical workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation and Inspection:
-
Weighing and Handling the Solid:
-
All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use a dedicated, clean spatula for transferring the powder.
-
To prevent the generation of dust, avoid rapid movements and handle the container and spatula with care.
-
If weighing directly, use a weigh boat or paper and carefully transfer the desired amount.
-
-
Dissolution:
-
When dissolving the solid, add the solvent slowly to the solid to prevent splashing.
-
Be aware of the properties of the chosen solvent and ensure that your PPE is appropriate for handling it.
-
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][8] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek medical attention.
-
Inhalation: Move the individual to fresh air.[3][8] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[3][8]
Storage and Disposal Plan
Proper storage is crucial for maintaining the chemical integrity of this compound, and a clear disposal plan is necessary for laboratory safety and environmental responsibility.
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
For long-term storage, refrigeration at 2-8°C is recommended to slow potential degradation.[10]
-
Protect from light, as the fluorenyl moiety of the Fmoc group can be light-sensitive.[10]
Disposal:
-
All waste materials, including empty containers, contaminated gloves, and weigh papers, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal of the chemical waste must be carried out by a licensed and qualified waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
The Chemistry of the Fmoc Group: A Note on Deprotection
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group.[1][11] This means it is removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[11][12] This chemical property is fundamental to its use in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of the N-terminus of the amino acid for subsequent peptide bond formation.[1][11] The reagents used for Fmoc deprotection, such as piperidine, have their own specific hazards and require careful handling in a fume hood with appropriate PPE.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their vital work, fostering a culture of safety and scientific excellence.
References
-
ACS Material. PPE and Safety for Chemical Handling. [Link]
-
Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
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Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
-
Anaspec. Safety Data Sheet (SDS). [Link]
-
AAPPTec. Safety Data Sheet. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]
-
Westlab. Personal Protective Equipment (PPE) in the Laboratory. [Link]
-
Springer. Methods for Removing the Fmoc Group. [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
-
Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
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- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
